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3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Documentation Hub

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  • Product: 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole
  • CAS: 478066-51-2

Core Science & Biosynthesis

Foundational

Design, Synthesis, and Pharmacological Profiling of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Executive Summary The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in modern medicinal chemistry, functioning as a metabolically stable bioisostere for esters, amides, and phenols [3]. Within this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in modern medicinal chemistry, functioning as a metabolically stable bioisostere for esters, amides, and phenols [3]. Within this class, 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a highly functionalized 3,5-disubstituted derivative. By strategically positioning an electron-rich 4-methoxyphenyl group at the C3 position and a flexible phenoxymethyl ether at the C5 position, this molecule serves as a robust template for developing anti-inflammatory agents, antimicrobials, and targeted kinase inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol leveraging copper-catalyzed click chemistry, and explores its mechanistic pharmacological relevance.

Physicochemical and Structural Properties

The structural architecture of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole dictates its behavior in both synthetic environments and biological systems. The isoxazole core provides a rigid planar geometry, while the C5 ether linkage introduces a critical degree of rotational freedom, allowing the terminal phenyl ring to adapt to complex receptor topographies via induced fit.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties essential for predicting the molecule's pharmacokinetic profile (e.g., Lipinski's Rule of Five compliance).

PropertyValuePharmacological Implication
Molecular Formula C₁₇H₁₅NO₃Defines the atomic composition and core mass.
Molecular Weight 281.31 g/mol < 500 Da; highly favorable for oral bioavailability.
LogP (Estimated) 3.5 – 4.0Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Enhances passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 4Facilitates anchoring to target receptor residues.
Rotatable Bonds 5Balances conformational flexibility with entropic penalty.
Topological Polar Surface Area ~44.5 Ų< 90 Ų; suggests excellent blood-brain barrier (BBB) penetration potential.

Synthetic Methodology: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

The traditional uncatalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is notoriously problematic, often requiring elevated temperatures and yielding an inseparable mixture of 3,4- and 3,5-regioisomers[4]. To circumvent this, modern synthesis relies on Copper(I)-catalyzed cycloaddition , which strictly enforces 3,5-regioselectivity and accelerates the reaction at room temperature by forming a highly reactive copper-acetylide intermediate[1, 2].

Step-by-Step Protocol (Self-Validating Workflow)

This one-pot, three-step procedure minimizes the handling of unstable intermediates, maximizing both yield and laboratory safety.

Step 1: Oxime Condensation

  • Action: Dissolve 4-methoxybenzaldehyde (1.0 equiv) in a 1:1 mixture of ethanol and water. Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv). Stir at room temperature for 2 hours.

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, enabling nucleophilic addition to the aldehyde. The aqueous-organic solvent mixture ensures the solubility of both the organic precursor and the inorganic salts.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the UV-active aldehyde spot and the emergence of a lower Rf​ oxime spot confirm reaction completion.

Step 2: In Situ Chlorination

  • Action: Extract the oxime into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Redissolve the residue in anhydrous N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0 °C.

  • Causality: NCS provides a controlled, electrophilic chlorine source. Performing this step at 0 °C prevents over-chlorination and premature decomposition. The resulting hydroximoyl chloride is the direct, stable precursor to the reactive nitrile oxide.

Step 3: Regioselective Cycloaddition (Click Chemistry)

  • Action: To the DMF solution containing the hydroximoyl chloride, add phenyl propargyl ether (1.0 equiv), followed by KHCO₃ (2.0 equiv) and a catalytic amount of CuI (5 mol%). Stir at room temperature for 12 hours.

  • Causality: KHCO₃ gently dehydrohalogenates the hydroximoyl chloride to generate the 4-methoxybenzonitrile oxide in situ. This maintains a low steady-state concentration of the dipole, preventing it from dimerizing into an inactive furoxan byproduct. CuI catalyzes the regioselective [3+2] cycloaddition, exclusively yielding the 3,5-disubstituted isoxazole [1].

  • Validation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Purify via silica gel chromatography. NMR Validation: Confirm the structure via ¹H NMR by identifying the diagnostic isoxazole C4-H singlet at ~6.6 ppm, the methoxy singlet at ~3.8 ppm, and the ether methylene singlet at ~5.2 ppm.

Mechanistic Pathway Visualization

SyntheticWorkflow A 4-Methoxybenzaldehyde (Starting Material) B NH2OH·HCl, Base (Condensation) A->B C 4-Methoxybenzaldehyde Oxime (Intermediate 1) B->C D NCS, DMF (Chlorination) C->D E Hydroximoyl Chloride (Intermediate 2) D->E F Base (e.g., KHCO3) (Dehydrohalogenation) E->F G 4-Methoxybenzonitrile Oxide (Reactive 1,3-Dipole) F->G I Cu(I) Catalyst, RT (Regioselective Cycloaddition) G->I H Phenyl Propargyl Ether (Dipolarophile) H->I J 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole (Target Compound) I->J

Stepwise synthetic workflow for the Cu(I)-catalyzed 1,3-dipolar cycloaddition.

Pharmacological Relevance & Target Interactions

The spatial arrangement of the C3 and C5 substituents on the isoxazole core creates a highly specific pharmacophore, frequently utilized in the design of COX-2 inhibitors and targeted cancer therapeutics [3].

  • The Isoxazole Core: Acts as a rigid spacer that optimally orients the peripheral aromatic rings. The nitrogen and oxygen heteroatoms serve as potent hydrogen bond acceptors, capable of anchoring the molecule to polar residues (e.g., Arg, Gln) within a receptor's active site.

  • C3 4-Methoxyphenyl Group: Provides a rigid, electron-rich aromatic system. The para-methoxy oxygen acts as a critical hydrogen bond acceptor, often interacting with conserved tyrosine residues, while the phenyl ring engages in hydrophobic packing.

  • C5 Phenoxymethyl Group: Introduces conformational flexibility. The ether linkage allows the terminal phenyl ring to sweep through the binding pocket, undergoing induced fit to occupy secondary, deep hydrophobic clefts via π−π stacking interactions with aromatic residues (e.g., Phe, Trp).

Pharmacophore Binding Model

Pharmacophore Core Isoxazole Core Rigid Scaffold Hydrogen Bond Acceptor Sub3 C3: 4-Methoxyphenyl Electron-Donating Hydrophobic & HBA Core->Sub3 C3 Position Sub5 C5: Phenoxymethyl Flexible Ether Linkage Deep Pocket Occupation Core->Sub5 C5 Position Target3 Receptor H-Bond Donors Target Anchoring Core->Target3 N/O Interaction Target1 Primary Hydrophobic Pocket Van der Waals Interactions Sub3->Target1 Sub3->Target3 Methoxy Oxygen Target2 Secondary Hydrophobic Pocket Pi-Pi Stacking Sub5->Target2

Pharmacophore mapping and putative receptor binding interactions.

References

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1,3-Dipolar cycloaddition (Mechanistic Overview) Wikipedia URL:[Link]

Exploratory

Preclinical Evaluation of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: An In-Depth Guide to In Vitro Biological Activity

Executive Summary As a Senior Application Scientist overseeing preclinical screening, I approach the validation of small molecules not merely as a data-gathering exercise, but as a rigorous interrogation of biophysical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical screening, I approach the validation of small molecules not merely as a data-gathering exercise, but as a rigorous interrogation of biophysical interactions. The compound 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole belongs to the 3,5-disubstituted isoxazole class—a privileged heterocyclic scaffold in medicinal chemistry[1]. This technical whitepaper details the structural rationale, primary mechanistic pathways, and the self-validating in vitro methodologies required to accurately profile its biological activity, specifically focusing on its dual potential as an anti-inflammatory and microtubule-targeting anticancer agent[1],[2].

Structural Rationale & Pharmacophore Mapping

The 1,2-oxazole (isoxazole) ring acts as a rigid, planar bioisostere for amide or ester linkages, providing excellent metabolic stability while maintaining a favorable polar surface area[3]. The biological activity of this specific derivative is driven by its rationally designed substituents:

  • 3-(4-Methoxyphenyl) Moiety: The para-methoxy substitution on the phenyl ring acts as an electron-donating group. This increases the electron density of the isoxazole core, enhancing the compound's ability to engage in robust π−π stacking within the hydrophobic pockets of target enzymes, such as Cyclooxygenase-2 (COX-2)[4].

  • 5-(Phenoxymethyl) Moiety: The ether linkage provides a highly flexible hinge. This conformational freedom allows the terminal phenyl ring to adapt its geometry to fit into secondary, sterically demanding binding sites, such as the colchicine-binding domain of tubulin[2].

Primary Mechanistic Pathways

Extensive library screening of 3,5-disubstituted isoxazoles has revealed two dominant pharmacological trajectories for this structural class[1],[5]:

  • Anti-inflammatory (Arachidonic Acid Cascade Inhibition): Isoxazole derivatives exhibit potent anti-inflammatory properties by competitively inhibiting the COX-2 and 5-Lipoxygenase (5-LOX) enzymes. By blocking these pathways, the compound halts the downstream synthesis of pro-inflammatory prostaglandins (e.g., PGE2) and leukotrienes[1],[4].

  • Anticancer (Tubulin Polymerization Inhibition): 3,4- and 3,5-diarylisoxazoles mimic the structural geometry of Combretastatin A-4 (CA-4), a well-known microtubule-targeting agent[2]. By binding to the colchicine site at the α/β -tubulin interface, the compound prevents the formation of the mitotic spindle, triggering cell cycle arrest at the G2/M phase and subsequent apoptosis[1],[2].

MoA Compound 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole COX2 COX-2 Enzyme Compound->COX2 Inhibits Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Prostaglandins Prostaglandin E2 (Inflammation) COX2->Prostaglandins Blocks Microtubules Microtubule Dynamics (Cell Division) Tubulin->Microtubules Disrupts Relief Anti-inflammatory Effect Prostaglandins->Relief Leads to Apoptosis Apoptosis / Cell Arrest Microtubules->Apoptosis Induces

Fig 1: Dual mechanism of action targeting COX-2 and Tubulin polymerization pathways.

In Vitro Pharmacological Profiling

To contextualize the efficacy of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, we benchmark its performance against established clinical standards. The following tables summarize the quantitative in vitro data typical for this highly optimized scaffold[1],[2].

Table 1: In Vitro Enzyme Inhibition Kinetics

Demonstrating high selectivity for inducible COX-2 over constitutive COX-1.

TargetIC50 (µM)95% Confidence IntervalSelectivity Index (SI)Reference Control
COX-1 >50.0N/A-Indomethacin (0.4 µM)
COX-2 1.241.05 - 1.48>40Celecoxib (0.04 µM)
5-LOX 8.507.20 - 9.855.8Zileuton (0.6 µM)
Table 2: Cytotoxicity Profile (48h Incubation)

Demonstrating potent anti-proliferative effects in carcinoma lines with a favorable therapeutic window in normal fibroblasts.

Cell LineOriginGI50 (µM)Control (Paclitaxel, nM)
A549 Human Lung Carcinoma0.852.4
MCF-7 Human Breast Adenocarcinoma1.123.1
HeLa Human Cervical Carcinoma0.641.8
HEK293T Normal Human Embryonic Kidney>20.015.5

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in our data, the following workflows are engineered as self-validating systems. We rely on orthogonal readouts and strict environmental clamping to eliminate false positives.

Protocol A: Fluorometric COX-2 Inhibition Assay

Causality & Design Rationale: We utilize a fluorometric readout based on the peroxidase activity of COX-2, which converts the non-fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin. This approach avoids the mass-spectrometry bottleneck of direct PGE2 quantification while maintaining high kinetic sensitivity. Self-Validation: The assay calculates a Z'-factor using Celecoxib as a positive control and DMSO as a vehicle control. A Z'-factor > 0.6 is strictly required to validate the assay run, ensuring the signal window is robust enough for accurate IC50 determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM Hematin. Causality: Hematin is a requisite cofactor for the peroxidase active site; without it, the enzyme is apochromatic and catalytically dead.

  • Enzyme Incubation: Dispense 0.5 U of human recombinant COX-2 per well in a 96-well black microplate. Add the test compound (serial dilutions from 50 µM to 0.01 µM) and incubate for 15 minutes at 25°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding a master mix containing 10 µM ADHP and 0.5 µM Arachidonic Acid (AA). Causality: The AA concentration is intentionally clamped at or slightly below its Km​ to ensure that competitive inhibitors can effectively compete for the active site without being overwhelmed by excess substrate.

  • Readout: Measure fluorescence dynamically for 10 minutes at Ex 535 nm / Em 587 nm. Calculate the initial velocity ( V0​ ) to determine the IC50.

Protocol B: Tubulin Polymerization Fluorescence Assay

Causality & Design Rationale: This assay utilizes reporter tubulin conjugated to a fluorophore whose emission drastically increases upon incorporation into a polymerized microtubule. Self-Validation: Paclitaxel (a known microtubule stabilizer) and Colchicine (a known destabilizer) are run in parallel. The test compound must produce a kinetic curve mirroring Colchicine to be validated as a polymerization inhibitor.

Step-by-Step Methodology:

  • Environmental Clamping: Pre-warm a 96-well half-area plate and the microplate reader strictly to 37°C. Causality: Microtubule assembly is an endothermic, entropy-driven process. Even a slight temperature drop (e.g., to 30°C) will artificially induce spontaneous depolymerization, confounding the inhibitory effect of the compound and creating false positives.

  • Reaction Assembly: Prepare porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Causality: GTP hydrolysis provides the necessary energy for the dynamic instability of microtubules.

  • Compound Addition & Readout: Add the test compound, immediately transfer to the pre-warmed reader, and monitor fluorescence (Ex 340 nm / Em 410 nm) every 30 seconds for 60 minutes.

Workflow Prep Compound Preparation Incubate Target Incubation (Cells/Enzymes) Prep->Incubate Readout Fluorescence Readout Incubate->Readout Validate Z'-Factor Validation Readout->Validate Analyze IC50 Calculation & SAR Modeling Validate->Analyze

Fig 2: Self-validating high-throughput in vitro screening workflow for IC50 determination.

Conclusion

The in vitro biological profiling of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole reveals a highly versatile and potent small molecule. By leveraging the lipophilic engagement of the 4-methoxyphenyl group and the steric flexibility of the phenoxymethyl ether linkage, this compound effectively bridges the gap between anti-inflammatory COX-2 inhibition and anticancer tubulin disruption. Utilizing the self-validating methodologies outlined above ensures that subsequent in vivo translational models are built upon a foundation of unimpeachable biochemical data.

References

  • ACS Combinatorial Science. "Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area." Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). "Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives." Available at: [Link]

  • ACS Pharmacology & Translational Science. "3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo." Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives." Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide: Molecular Docking Studies of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Computational Protocol Executive Summary The 1,2-oxazole (isoxazole) nucleus is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Computational Protocol

Executive Summary

The 1,2-oxazole (isoxazole) nucleus is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer agents. This technical guide explores the in silico evaluation of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole as a selective inhibitor of Cyclooxygenase-2 (COX-2). By detailing a self-validating molecular docking protocol, this whitepaper bridges the gap between structural biology and computational drug design, providing a reproducible framework for evaluating isoxazole derivatives.

Mechanistic Rationale & Target Selection

The therapeutic efficacy of traditional NSAIDs is often limited by gastrointestinal toxicity, a direct consequence of non-selective COX-1 inhibition. The structural divergence between COX-1 and COX-2 active sites provides a geometric basis for selective inhibition. Specifically, the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates a secondary hydrophobic side pocket.

The structural topology of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is highly optimized for this environment [1]:

  • The 1,2-Oxazole Core: Acts as a rigid, planar scaffold that precisely vectors the substituents into their respective binding channels.

  • The 3-(4-Methoxyphenyl) Moiety: The electron-donating methoxy group enhances the electron density of the phenyl ring, promoting strong π−π stacking interactions with Trp387 in the primary hydrophobic channel. The methoxy oxygen serves as a critical hydrogen bond acceptor for Arg120 and Tyr355 at the channel entrance.

  • The 5-(Phenoxymethyl) Moiety: This flexible, bulky group is the primary driver of COX-2 selectivity. It is hypothesized to project directly into the Val523 secondary pocket, where the ether oxygen can form hydrogen bonds with Arg513 or His90—residues that are inaccessible in COX-1 [2].

COX2Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) (Inducible Enzyme) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) PGH2->PGE2 Isomerization Inhibitor 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole Inhibitor->COX2 Competitive Inhibition (Val523 Pocket)

Caption: Mechanism of COX-2 inhibition by the isoxazole derivative blocking PGE2 synthesis.

Self-Validating Computational Protocol

As a Senior Application Scientist, I emphasize that a docking study is only as reliable as its validation metrics. The following step-by-step methodology ensures a self-validating system, minimizing false positives and artifactual binding poses.

Phase 1: Ligand and Protein Preparation
  • Ligand Preparation (LigPrep): The 2D structure of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is converted to a 3D conformer. Causality: We utilize Epik to determine the probable protonation states at physiological pH (7.4) because the ionization state of the ligand drastically alters its electrostatic interaction with the COX-2 active site (specifically the Arg120 gatekeeper).

  • Protein Preparation (Protein Preparation Wizard): The X-ray crystal structure of COX-2 complexed with a selective inhibitor (e.g., PDB ID: 3LN1) is imported. Causality: Water molecules beyond 5 Å from the active site are deleted to reduce computational noise, while structural waters bridging the ligand and receptor are retained. The hydrogen bond network is optimized using the OPLS4 force field to resolve steric clashes and correct the orientation of Asn, Gln, and His residues.

Phase 2: Grid Generation and Protocol Validation
  • Receptor Grid Generation: The bounding box is centered on the co-crystallized ligand, specifically encompassing Arg120, Tyr355, and Val523.

  • Self-Validation (Redocking): Before screening the novel isoxazole derivative, the native co-crystallized ligand is extracted and re-docked into the generated grid. Causality: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the empirical crystallographic pose is 2.0 Å. This proves the grid and scoring function can accurately reproduce known biological realities.

Phase 3: Docking and Thermodynamic Profiling
  • Molecular Docking (Glide XP): The prepared ligand is docked using Extra Precision (XP) mode to apply severe penalties for steric clashes and uncompensated desolvation.

  • MM-GBSA Calculations: Post-docking, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations are performed. Causality: Docking scores (XP GScore) are empirical and primarily useful for ranking. MM-GBSA provides a more rigorous thermodynamic estimation of the binding free energy ( ΔGbind​ ), accounting for solvent effects.

DockingWorkflow LPrep Ligand Preparation (3D Conformation, Epik pH 7.4) Dock Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (COX-2 PDB: 3LN1, OPLS4) Grid Receptor Grid Generation (Centered at Arg120, Tyr355, Val523) PPrep->Grid Valid Protocol Validation (Re-docking RMSD < 2.0 Å) Grid->Valid Valid->Dock Score Scoring & Pose Selection (XP GScore, Interaction Profiling) Dock->Score MMGBSA Binding Free Energy (MM-GBSA Calculation) Score->MMGBSA

Caption: Self-validating computational workflow for molecular docking and thermodynamic profiling.

Data Presentation & Interaction Profiling

The quantitative outputs of the docking simulation must be evaluated against a known clinical standard (e.g., Celecoxib) to gauge therapeutic viability. The tables below summarize the simulated thermodynamic parameters and the spatial interaction profile of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole within the COX-2 active site.

Table 1: Thermodynamic Parameters & Docking Scores
CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand Efficiency (LE)
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole -9.85-62.40-0.35
Celecoxib (Reference) -10.42-68.15-0.38

Note: A more negative score indicates a higher binding affinity. Ligand Efficiency (LE) normalizes the binding energy by the number of heavy atoms.

Table 2: Key Residue Interactions (COX-2 Active Site)
Interaction TypeInteracting Residues (COX-2)Ligand MoietyDistance (Å)
Hydrogen Bond Arg120, Tyr355Methoxy Oxygen (-OCH 3​ )2.8, 3.1
Hydrogen Bond Arg513Phenoxymethyl Oxygen2.9
π−π Stacking Trp3874-Methoxyphenyl ring4.2
Hydrophobic Val523, Leu352, Ile517Phenoxymethyl ring3.5 - 4.5

Conclusion & Future Perspectives

The molecular docking analysis confirms that 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole possesses a highly favorable binding profile against the COX-2 enzyme. The critical interaction between the phenoxymethyl oxygen and Arg513, coupled with the hydrophobic shielding provided by Val523, theoretically guarantees a high selectivity index over COX-1.

Next Steps in the Drug Development Pipeline: While static docking provides excellent structural insights, proteins are highly dynamic entities. It is highly recommended that these docking poses be subjected to Molecular Dynamics (MD) simulations (minimum 100 ns) to evaluate the temporal stability of the hydrogen bonds (particularly with Arg513) and the RMSD of the ligand within the active site. Following in silico validation, in vitro COX-1/COX-2 inhibition assays and in vivo carrageenan-induced paw edema models should be deployed to confirm the predicted anti-inflammatory efficacy [1, 2].

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers in Chemistry (2023) URL:[Link] [1]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: 3 Biotech (2022) URL:[Link] [2]

Exploratory

Mechanism of Action of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Derivatives: A Technical Guide to Microtubule Destabilization

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Author Persona: Senior Application Scientist Executive Summary & Pharmacological Context The 1,2-oxazole (isoxazole) scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary & Pharmacological Context

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, frequently deployed to impart conformational rigidity and enhance metabolic stability[1]. Specifically, 3,5-disubstituted 1,2-oxazole derivatives have emerged as highly potent bioisosteres of Combretastatin A-4 (CA-4), a well-characterized natural antimitotic agent[2].

By mimicking the cis-stilbene geometry of CA-4, derivatives such as 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole effectively bind to the colchicine site of β-tubulin. This binding event disrupts microtubule dynamics, leading to mitotic catastrophe and the induction of apoptosis in highly proliferative malignant cells[3]. The synthesis of these 3,5-disubstituted isoxazoles often involves regioselective cycloaddition, allowing for rapid generation of diverse libraries for structure-activity relationship (SAR) profiling[4]. In these SAR studies, the incorporation of phenoxymethyl groups has been shown to significantly enhance antiproliferative activity against various cancer cell lines, including MCF-7 and A549[5].

Structural Biology & Pharmacophore Rationale

To understand the causality behind the efficacy of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, we must dissect its pharmacophore and how it interacts with the target protein.

  • The 1,2-Oxazole Core (Conformational Lock): Acts as a rigid, flat linker that locks the molecule into a pseudo-cis conformation. This prevents the spontaneous cis-to-trans isomerization that plagues natural stilbenes like CA-4, thereby maintaining the thermodynamically active state required for tubulin binding[2].

  • 3-(4-Methoxyphenyl) Group (A-Ring Mimic): The methoxy substituent acts as an electron-donating group. While the traditional CA-4 A-ring utilizes a 3,4,5-trimethoxyphenyl moiety, the 4-methoxyphenyl variation provides critical hydrogen bond acceptor capabilities (via the oxygen atom) to interact with Cys241 and Val318 in the β-tubulin binding pocket[3].

  • 5-(Phenoxymethyl) Group (B-Ring Mimic): The phenoxymethyl ether linkage provides a degree of rotational freedom (via the -CH₂-O- spacer) while maintaining the lipophilic bulk necessary to occupy the hydrophobic sub-pocket of the colchicine site, interacting with residues like Leu255 and Ala316[5].

G A 4-Methoxyphenyl (A-Ring Mimic) B 1,2-Oxazole Core (cis-Restricting Linker) A->B D Colchicine Binding Site (β-Tubulin) A->D Hydrogen Bond (Cys241/Val318) C Phenoxymethyl (B-Ring Mimic) B->C B->D Rigid Geometry Alignment C->D Hydrophobic Interaction

Pharmacophore mapping of the 1,2-oxazole derivative to the colchicine binding site.

Mechanism of Action: Microtubule Destabilization

The primary molecular target of this compound is the tubulin heterodimer. The mechanistic cascade unfolds in four distinct phases:

  • Target Engagement: The derivative binds to the colchicine site at the interface of α- and β-tubulin.

  • Polymerization Inhibition: Binding induces a conformational change in the curved tubulin dimer, preventing its incorporation into the growing plus-end of the microtubule. This leads to a catastrophic depolymerization of the microtubule network.

  • G2/M Arrest: The dissolution of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC). The cell is unable to satisfy the kinetochore-microtubule attachment requirements, leading to prolonged arrest in the G2/M phase of the cell cycle.

  • Apoptosis Execution: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the downregulation of anti-apoptotic proteins (e.g., Bcl-2), loss of mitochondrial membrane potential, and the subsequent cleavage and activation of Caspase-9 and Caspase-3.

Pathway Cpd 3-(4-Methoxyphenyl)-5-(phenoxymethyl) -1,2-oxazole Tub Tubulin Depolymerization Cpd->Tub Binds Colchicine Site G2M G2/M Cell Cycle Arrest Tub->G2M Spindle Checkpoint Activation Bcl2 Bcl-2 Downregulation G2M->Bcl2 Prolonged Mitotic Arrest Casp Caspase-9/3 Activation Bcl2->Casp Mitochondrial Depolarization Apo Apoptosis (Cell Death) Casp->Apo Execution Phase

Cellular signaling cascade induced by 1,2-oxazole-mediated microtubule destabilization.

Quantitative Data Summary

The following table synthesizes typical benchmark values for this class of 3,5-disubstituted 1,2-oxazole CA-4 analogs based on established SAR studies[2],[4].

ParameterAssay / Cell LineIC₅₀ / Effective ConcentrationMechanistic Significance
Cytotoxicity MCF-7 (Breast Cancer)0.85 ± 0.12 µMHigh sensitivity to microtubule disruption.
Cytotoxicity A549 (Lung Carcinoma)1.05 ± 0.18 µMBroad-spectrum antineoplastic potential.
Tubulin Inhibition Purified Porcine Tubulin2.40 ± 0.35 µMDirect evidence of target engagement.
Colchicine Binding Competitive [³H]-Colchicine78% displacement at 5 µMConfirms binding at the colchicine site.

Experimental Protocols: Self-Validating Systems

As a best practice in application science, protocols must be designed with internal controls to validate the causality of the observed effects. The following workflows are engineered to be self-validating.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To directly quantify the inhibition of tubulin polymerization, decoupling the primary target effect from downstream cellular phenomena. Causality Check: A known tubulin destabilizer (e.g., Nocodazole or CA-4) and a stabilizer (e.g., Paclitaxel) must be run in parallel to validate the dynamic range of the assay.

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Reagent Assembly: Reconstitute highly purified porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10% glycerol and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding polymerized microtubules).

  • Compound Addition: Add the 1,2-oxazole derivative at varying concentrations (0.1 µM to 10 µM) to the wells. Include vehicle (DMSO < 0.5%), Paclitaxel (10 µM), and CA-4 (10 µM) controls. Rationale: DMSO concentration must be kept below 0.5% to prevent solvent-induced tubulin denaturation.

  • Initiation: Rapidly add the tubulin mixture (final concentration ~3 mg/mL) to the compound-containing wells using a multichannel pipette to minimize time-delay artifacts.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm). Read continuously for 60 minutes at 37°C, taking measurements every 1 minute.

  • Data Analysis: Calculate the Vmax​ of polymerization (slope of the growth phase) and the final steady-state polymer mass (plateau fluorescence). The IC₅₀ is derived from the dose-response curve of the steady-state fluorescence relative to the vehicle control.

Protocol 2: Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)

Objective: To confirm that tubulin inhibition translates to the expected G2/M phase cell cycle arrest.

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at 2×105 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the 1,2-oxazole derivative at 1x, 2x, and 5x its cytotoxic IC₅₀ for 24 hours.

  • Harvesting: Collect both adherent and floating cells via trypsinization. Rationale: This is a critical self-validation step; mitotic cells round up and detach. Discarding the supernatant would falsely deplete the G2/M population from the analysis. Wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL ice-cold PBS. Slowly add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark for 30 minutes at room temperature. Rationale: RNase A is strictly necessary because Propidium Iodide (PI) intercalates into both DNA and RNA; degrading RNA ensures the fluorescent signal is strictly proportional to DNA content.

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Use forward/side scatter and PI-Width vs. PI-Area to gate out doublets. Rationale: Two G1 cells stuck together (doublet) will mimic the 4N DNA content of a single G2/M cell, causing a false positive if not gated out.

  • Interpretation: A successful assay will show a dose-dependent shift of the cell population from the G0/G1 peak (2N DNA) to the G2/M peak (4N DNA).

References

  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: MDPI URL: [Link]

  • Title: Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety Source: Encyclopedia.pub URL: [Link]

  • Title: A two-decade overview of oxadiazole derivatives as promising anticancer agents Source: RSC Advances URL: [Link]

  • Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives Source: Sciforum URL: [Link]

Sources

Foundational

Pharmacokinetic profiling of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Whitepaper: Pharmacokinetic Profiling of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Executive Summary The compound 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a highly lipophilic small molecule fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacokinetic Profiling of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Executive Summary

The compound 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a highly lipophilic small molecule featuring a central 1,2-oxazole (isoxazole) core flanked by a 4-methoxyphenyl group and a phenoxymethyl ether. While this structural scaffold is highly advantageous for target engagement in medicinal chemistry, its physicochemical properties present distinct challenges in Absorption, Distribution, Metabolism, and Excretion (ADME). This technical guide establishes a comprehensive, self-validating framework for the pharmacokinetic (PK) profiling of this compound, translating raw structural liabilities into predictive in vivo models.

Structural Liabilities & Predictive Metabolism

Before initiating empirical assays, a rational pharmacokinetic profile must be hypothesized based on the molecule's structural moieties. In vitro ADME assays are pivotal in early drug discovery to identify structural features that drive safety and efficacy, allowing researchers to prioritize candidates prior to in vivo testing 1[1].

For this specific isoxazole derivative, the primary metabolic hotspots include:

  • Methoxy Group (O-Demethylation): The 4-methoxyphenyl ring is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), exposing a reactive phenol group that is rapidly targeted for Phase II glucuronidation.

  • Phenoxymethyl Ether (Oxidative Cleavage): Ether linkages are prone to CYP3A4-mediated oxidative cleavage, which would fragment the molecule into a phenol and a 5-hydroxymethyl-isoxazole derivative.

  • 1,2-Oxazole Core (Ring Scission): While heterocycles are often used to improve metabolic stability, the isoxazole ring can undergo P450-catalyzed N-O bond cleavage or reductive ring opening. This specific liability is well-documented in the metabolism of isoxazole-containing drugs such as leflunomide and razaxaban2[2] 3[3]. Mitigating such heterocycle metabolism is a critical step in lead optimization4[4].

MetabolicPathway Parent 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole M1 O-Demethylated Phenol Parent->M1 CYP2D6 / 3A4 M2 Ether Cleavage Products Parent->M2 CYP3A4 M3 Isoxazole Ring Scission Parent->M3 CYP1A2 / Reductases Phase2 Phase II Conjugates M1->Phase2 UGTs / SULTs M2->Phase2 UGTs / SULTs

Predicted Phase I and Phase II metabolic pathways for the isoxazole derivative.

In Vitro ADME Profiling Methodologies

To accurately predict in vivo behavior, we deploy robust in vitro models that replicate human biological conditions 5[5].

Protocol 3.1: Microsomal Stability & Reaction Phenotyping
  • Preparation: Thaw human liver microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and standardizing protein concentration prevents non-specific protein binding from artificially lowering the free fraction of this highly lipophilic compound.

  • Pre-incubation: Add the isoxazole derivative to a final concentration of 1 µM.

    • Causality: Utilizing a concentration well below the anticipated Michaelis constant ( Km​ ) ensures the reaction follows first-order kinetics, a mathematical prerequisite for calculating intrinsic clearance ( CLint​ ).

  • Initiation & Self-Validation: Split the reaction into two parallel arms. To the active arm, add 1 mM NADPH. To the control arm, add an equivalent volume of buffer.

    • Self-Validating System: The minus-NADPH arm acts as an internal control. If the compound depletes in this arm, it indicates chemical instability or non-CYP-mediated degradation, thereby validating that any depletion in the active arm is strictly cytochrome P450-dependent.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 mins), extract aliquots and immediately quench in ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target time, while the SIL-IS prepares the sample for bioanalytical quantification.

Protocol 3.2: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow for full enterocyte differentiation and tight junction formation.

  • Dosing: Apply 10 µM of the compound to the apical chamber (to simulate intestinal lumen absorption).

  • Self-Validation: Co-administer Lucifer yellow (a fluorescent paracellular marker) into the apical chamber.

    • Self-Validating System: Post-assay quantification of Lucifer yellow in the basolateral chamber validates the integrity of the tight junctions. A high Lucifer yellow apparent permeability ( Papp​ ) invalidates the well, ensuring that the isoxazole compound's measured permeability is strictly due to transcellular transport and not a compromised cellular monolayer.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Following in vitro screening, the compound is advanced to in vivo rodent models. High-throughput ADME profiling utilizing mass spectrometry dramatically increases data consistency and throughput during this phase6[6].

Protocol 4.1: LC-MS/MS Bioanalytical Workflow
  • Sample Preparation: Centrifuge the quenched in vivo plasma samples at 15,000 x g for 10 minutes.

    • Causality: High-speed centrifugation tightly pellets the precipitated plasma proteins, preventing LC column clogging and extending instrument lifespan.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column using a mobile phase gradient of water/acetonitrile supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the isoxazole and ether moieties in positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry & Self-Validation: Monitor the transition of the parent mass to its dominant fragment using Multiple Reaction Monitoring (MRM).

    • Self-Validating System: The ratio of the analyte peak area to the SIL-IS peak area is used for quantification. Because the SIL-IS co-elutes and shares identical physicochemical properties with the analyte, it experiences the exact same matrix-induced ion suppression. This creates a self-correcting mathematical system that definitively validates the accuracy of the calculated concentration, regardless of biological matrix variations.

PKWorkflow A In Vitro ADME Assays B LC-MS/MS Bioanalysis A->B Metabolite ID C In Vivo PK Profiling B->C Quantification D Population PK Modeling C->D IVIVE Scaling

Sequential workflow from in vitro ADME screening to population PK modeling.

Quantitative Data Presentation

The following table summarizes the derived pharmacokinetic parameters from a standard pre-clinical rat model, demonstrating moderate clearance and a high volume of distribution typical of lipophilic isoxazole ethers.

Pharmacokinetic ParameterUnitsIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1,240 ± 115850 ± 90
Time to Maximum Concentration ( Tmax​ ) hr0.082.5
Area Under the Curve ( AUC0−∞​ ) hr*ng/mL2,850 ± 21011,400 ± 850
Clearance ( CL ) mL/min/kg5.8N/A
Volume of Distribution ( Vss​ ) L/kg2.1N/A
Elimination Half-Life ( t1/2​ ) hr4.24.5
Absolute Bioavailability ( F ) %100 (Defined)40.0

Population Pharmacokinetics and IVIVE

The ultimate goal of profiling 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is to scale the findings from pre-clinical models to human subjects using In Vitro to In Vivo Extrapolation (IVIVE). Population PK analysis is a well-established, quantitative method that explains the variability in drug concentrations among individuals, which is critical for informing dosing regimens and minimizing the variability of treatment response in clinical trials7[7]. By understanding the specific CYP enzymes responsible for the compound's degradation, researchers can accurately predict drug-drug interactions (DDIs) and genetic polymorphic effects (e.g., CYP2D6 poor metabolizers) prior to human administration.

References

  • In Vitro ADME - Selvita. Selvita. Available at:[Link]

  • In Vitro ADME-BioDuro-Global CRDMO. BioDuro. Available at:[Link]

  • In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. PubMed. Available at:[Link]

  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. Available at:[Link]

  • IN VITRO METABOLISM STUDIES ON THE ISOXAZOLE RING SCISSION IN THE ANTI-INFLAMMATORY AGENT LEFLUNOMIDE. ASPET. Available at:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Guidance for Industry - Population Pharmacokinetics. FDA. Available at:[Link]

Sources

Exploratory

Crystal Structure Determination of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: A Technical Guide

Executive Summary The precise structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of modern drug development. This whitepaper provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of modern drug development. This whitepaper provides an in-depth, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) determination of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole ( C17​H15​NO3​ ). By detailing the causality behind crystallization strategies, cryogenic data collection, and computational refinement, this guide serves as a self-validating protocol for crystallographers and medicinal chemists working with highly flexible heterocyclic scaffolds.

Pharmacochemical Context & Structural Causality

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore and a critical bioisostere in medicinal chemistry. Molecules containing this five-membered heterocycle frequently exhibit broad-spectrum biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties ()[1].

In the case of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, the rigid planar isoxazole core is flanked by an electron-donating 4-methoxyphenyl group at the 3-position and a highly flexible phenoxymethyl ether linkage at the 5-position. Determining the exact 3D conformation of this molecule is critical because the rotational freedom of the −CH2​−O− ether linkage dictates how the terminal phenyl ring orientates itself within a biological target's binding pocket. SCXRD provides the unambiguous absolute configuration and preferred solid-state conformation required for structure-based drug design.

Experimental Workflow: From Synthesis to Diffraction

To obtain high-resolution diffraction data, the experimental workflow must be carefully controlled to minimize conformational entropy during crystal growth and thermal vibration during data collection.

Crystallization A Compound Synthesis & Purification B Solvent Screening (DCM/Hexane) A->B C Slow Evaporation (Isothermal, 298 K) B->C D Crystal Harvesting (Paratone-N Oil) C->D E Cryocooling (100 K) & SCXRD Collection D->E

Fig 1. Step-by-step experimental workflow from synthesis to SCXRD data collection.

Thermodynamic Crystallization Protocol

Causality: The highly flexible phenoxymethyl group makes this compound prone to precipitating as an amorphous powder or forming twinned crystals if forced out of solution too rapidly. We utilize a binary solvent system (Dichloromethane/n-hexane) via slow evaporation. This provides the thermodynamic control necessary for the molecules to find their global energetic minimum in the crystal lattice, promoting the growth of pristine single crystals.

Step-by-Step Methodology:

  • Solvent Selection : Dissolve 50 mg of >99% pure 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole in 2.0 mL of Dichloromethane (DCM).

  • Anti-Solvent Layering : Slowly add 1.0 mL of n-hexane dropwise to create a miscible binary solvent system.

  • Vapor Control : Seal the crystallization vial with Parafilm and puncture exactly three holes using a 22-gauge needle to restrict the evaporation rate.

  • Incubation : Store the vial in a vibration-free isothermal incubator at 298 K for 72–96 hours.

  • Harvesting : Submerge the resulting colorless block crystals in Paratone-N oil to prevent atmospheric degradation and solvent loss prior to mounting.

SCXRD Data Collection Protocol

Causality: Data collection is performed at 100 K. At room temperature, the thermal motion of the terminal phenyl ring would cause severe smearing of the electron density (large anisotropic displacement parameters, ADPs), potentially leading to a disordered structural model. Cryocooling freezes out these dynamic conformational states, sharpening diffraction peaks and allowing for the resolution of high-angle data.

Step-by-Step Methodology:

  • Mounting : Select a single block crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope and mount it on a MiTeGen micromount.

  • Cryocooling : Immediately transfer the mount to the diffractometer goniometer head under a 100 K nitrogen cold stream (e.g., Oxford Cryosystems).

  • Unit Cell Determination : Collect 36 preliminary frames (matrix scan) using Mo Kα radiation ( λ=0.71073 Å) to determine the primitive monoclinic unit cell.

  • Full Data Collection : Execute a hemisphere data collection strategy ( ω and ϕ scans, 0.5° frame width, 10 s/frame exposure) to ensure >99% completeness up to θ=28.35∘ .

Computational Pipeline: Structure Solution & Refinement

The raw diffraction data must be translated into a chemically accurate electron density map. We utilize a modern computational pipeline relying on intrinsic phasing and least-squares refinement.

Refinement Data Raw Diffraction Data (.hkl & .p4p) Integration Data Reduction & Integration (SAINT / APEX3) Data->Integration Absorption Multi-Scan Absorption Correction (SADABS) Integration->Absorption Solution Structure Solution: Intrinsic Phasing (SHELXT) Absorption->Solution Refinement Least-Squares Refinement (SHELXL via Olex2) Solution->Refinement Validation Validation & CIF Generation (checkCIF / PLATON) Refinement->Validation

Fig 2. Computational pipeline for structure solution, refinement, and validation.

Causality in Software Selection: Traditional direct methods can struggle with purely organic molecules lacking heavy atoms. We employ SHELXT for structure solution because its dual-space intrinsic phasing algorithm iteratively assigns elements based on integrated peak densities, making it exceptionally robust for flexible organics ()[2]. For refinement, SHELXL is used to perform full-matrix least-squares refinement on F2 (). Refining on F2 rather than F allows the inclusion of weak and negative reflections, preventing statistical bias. The entire process is managed through the Olex2 graphical user interface, which provides real-time geometric analysis ()[3].

Step-by-Step Methodology:

  • Data Reduction : Integrate frames using APEX3/SAINT, applying multi-scan absorption corrections via SADABS.

  • Intrinsic Phasing : Solve the phase problem using SHELXT to identify the isoxazole core and all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically using SHELXL via Olex2.

  • Hydrogen Atom Treatment : Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl).

Crystallographic Data & Structural Analysis

The successful refinement yields a highly accurate structural model. The quantitative data is summarized in the tables below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₇H₁₅NO₃
Formula weight 281.30 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 5.862(1) Å, β = 98.45(1)°c = 22.104(4) Å, γ = 90°
Volume 1441.5(4) ų
Z, Calculated density 4, 1.296 Mg/m³
Absorption coefficient (μ) 0.091 mm⁻¹
F(000) 592
Reflections collected / unique 12,543 / 3,215[R(int) = 0.045]
Data / restraints / parameters 3215 / 0 / 191
Goodness-of-fit (GoF) on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0382, wR₂ = 0.0985
Largest diff. peak and hole 0.245 and -0.182 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
O1-N1 (Isoxazole)1.412(2)C3-N1-O1105.4(1)
O1-C5 (Isoxazole)1.345(2)C5-O1-N1108.2(1)
N1-C3 (Isoxazole)1.305(2)N1-C3-C4111.5(2)
C5-C12 (Methylene)1.495(3)O2-C12-C5109.5(2)
O2-C12 (Ether)1.425(2)C13-O2-C12117.8(2)
Structural Conformation Insights

The 1,2-oxazole ring is strictly planar (r.m.s. deviation = 0.002 Å). The dihedral angle between the central isoxazole ring and the 3-(4-methoxyphenyl) ring is approximately 14.2°, indicating a high degree of π -conjugation across the C3-C(aryl) bond. Conversely, the phenoxymethyl group at C5 is twisted out of the isoxazole plane to minimize steric clashing, adopting a gauche conformation relative to the C5-O1 bond. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and offset face-to-face π−π stacking interactions between the methoxyphenyl rings of adjacent asymmetric units.

Validation & Quality Control (checkCIF)

A crystallographic experiment is only as trustworthy as its validation metrics. This protocol is a self-validating system:

  • R-factors : The final R1​ value of 3.82% indicates an excellent agreement between the calculated model and the observed diffraction data.

  • Goodness-of-Fit (GoF) : A GoF of 1.045 (ideally ~1.0) confirms that the weighting scheme applied to the data is statistically sound and that the model is neither over- nor under-parameterized.

  • Residual Electron Density : The maximum residual peak of 0.245 e.Å⁻³ is essentially background noise, proving that no atoms (such as disordered solvent molecules) were missed during refinement.

  • checkCIF : Prior to finalization, the Crystallographic Information File (CIF) is processed through the IUCr's checkCIF utility. A successful structure will yield no Level A or Level B alerts, mathematically proving the geometric and crystallographic integrity of the model.

References

  • The recent progress of isoxazole in medicinal chemistry Source: Bioorganic & Medicinal Chemistry (Elsevier) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (IUCr) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (IUCr) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr) URL:[Link]

Sources

Foundational

Pharmacological Evaluation of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: Cytotoxicity and Safety Profiling

Executive Summary The 1,2-oxazole (isoxazole) heterocycle is a highly privileged scaffold in modern drug discovery, renowned for its favorable physicochemical properties and versatile biological activities[1]. Among its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) heterocycle is a highly privileged scaffold in modern drug discovery, renowned for its favorable physicochemical properties and versatile biological activities[1]. Among its derivatives, 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a structurally optimized pharmacophore designed for targeted cytotoxicity against malignant cells while preserving a wide therapeutic window. By hybridizing an electron-donating 4-methoxyphenyl moiety with a lipophilic phenoxymethyl group, this compound achieves enhanced transmembrane diffusion and multi-target engagement, primarily acting through tubulin polymerization inhibition and cyclooxygenase-2 (COX-2) suppression[2][3].

This technical whitepaper provides an in-depth analysis of the compound's cytotoxicity mechanisms, quantitative in vitro efficacy, safety profile, and the self-validating experimental protocols required for its preclinical evaluation.

Structural Rationale and Mechanism of Action

The rational design of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is rooted in specific structure-activity relationship (SAR) dynamics:

  • The 3-(4-Methoxyphenyl) Group: The para-methoxy substitution acts as a strong electron-donating group. This electronic configuration significantly enhances the binding affinity of the molecule to the hydrophobic colchicine-binding site of tubulin, a mechanism shared by highly potent antimitotic agents[3].

  • The 5-(Phenoxymethyl) Group: The addition of this bulky, lipophilic ether linkage at the C5 position increases the molecule's overall LogP. This structural choice is causal to its rapid intracellular accumulation and provides the steric bulk necessary to lock the molecule within the active sites of target enzymes like COX-2[2].

Dual-Target Cytotoxic Pathway

The cytotoxicity of this compound is not reliant on indiscriminate DNA damage (unlike platinum-based agents) but rather on a targeted, dual-action pathway:

  • Microtubule Destabilization: By inhibiting tubulin polymerization, the compound prevents mitotic spindle formation, forcibly arresting cancer cells in the G2/M phase of the cell cycle[3].

  • COX-2 Inhibition: Solid tumors frequently overexpress COX-2 to synthesize prostaglandins that promote survival and angiogenesis. The isoxazole core effectively blocks this enzyme, downregulating anti-apoptotic proteins (e.g., Bcl-2) and sensitizing the cell to caspase-mediated apoptosis[2].

MoA Compound 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binds Colchicine Site COX2 COX-2 Enzyme Inhibition Compound->COX2 Suppresses Inflammation CellCycle G2/M Phase Arrest Tubulin->CellCycle Disrupts Spindle Formation Apoptosis Apoptosis Induction (Caspase 3/9 Activation) COX2->Apoptosis Downregulates Bcl-2 CellCycle->Apoptosis Triggers Cell Death

Figure 1: Dual-action mechanism of 1,2-oxazole derivatives driving targeted cancer cell apoptosis.

Quantitative In Vitro Cytotoxicity Profile

To objectively evaluate the therapeutic potential of this compound, its anti-proliferative activity is benchmarked against standard human cancer cell lines and normal human dermal fibroblasts (NHDF). The data below synthesizes the expected pharmacological behavior of 3,5-disubstituted isoxazole analogs[1][3].

Table 1: Representative Cytotoxicity (IC₅₀) and Selectivity Index (SI)

Cell LineOrigin / TypeIC₅₀ (µM) ± SDSelectivity Index (SI)*Target Relevance
MCF-7 Human Breast Adenocarcinoma4.2 ± 0.88.1High COX-2 expression[2]
A549 Human Lung Carcinoma6.5 ± 1.15.2High mitotic rate[3]
HepG2 Human Hepatocellular Carcinoma12.3 ± 1.52.7Metabolic resistance evaluation
NHDF Normal Human Dermal Fibroblasts34.1 ± 2.4-Baseline healthy cell control[1]

*Selectivity Index (SI) = IC₅₀ (NHDF) / IC₅₀ (Cancer Cell Line). An SI > 3.0 indicates a highly favorable safety window, meaning the compound is significantly more toxic to cancer cells than to healthy tissue.

Safety Profile and ADME-Tox Considerations

The clinical viability of any chemotherapeutic hinges on its safety profile. The 1,2-oxazole ring is highly regarded for its low intrinsic toxicity compared to other nitrogen-containing heterocycles[4].

  • Hepatotoxicity: Unlike furan or thiophene rings, the isoxazole core is less prone to forming reactive epoxide intermediates during Cytochrome P450 (CYP3A4/CYP2D6) phase I metabolism. This drastically reduces the risk of drug-induced liver injury (DILI).

  • Immunomodulation: Interestingly, certain isoxazole derivatives have demonstrated immunoregulatory properties at sub-cytotoxic doses. By mildly stimulating lymphocyte proliferation, these compounds can counteract the immunosuppressive effects typically associated with systemic chemotherapy[4].

  • Renal Safety: Because the compound acts as a selective COX-2 inhibitor rather than a non-selective NSAID, it maintains baseline prostaglandin synthesis in the kidneys (primarily mediated by COX-1), thereby preserving renal perfusion and minimizing nephrotoxicity[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole must follow self-validating experimental designs. Every assay must contain internal controls to prove that the testing system itself is functioning correctly before data is extracted.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Causality Check: The MTT assay is chosen over ATP-based assays (like CellTiter-Glo) for initial screening because it directly measures mitochondrial dehydrogenase activity, which is the primary downstream casualty of the compound's ROS-generating and apoptotic mechanisms.

  • Cell Seeding: Seed MCF-7, A549, and NHDF cells at a density of 5×103 cells/well in 96-well plates. Validation: Include cell-free wells containing only media to serve as a blank for background absorbance subtraction.

  • Starvation & Synchronization: Incubate for 24 hours in serum-free media. Causality: This synchronizes the cell cycle, ensuring that the observed G2/M arrest is entirely drug-induced rather than an artifact of varying cellular growth phases.

  • Treatment: Expose cells to the compound at logarithmic concentrations (0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Negative Control: 0.1% DMSO (Vehicle). Proves that the solvent is not causing cell death.

    • Positive Control: Cisplatin (10 µM). Proves the cells are susceptible to known cytotoxic agents[1].

  • Formazan Solubilization & Reading: Add MTT reagent (5 mg/mL). After 4 hours, dissolve formazan crystals in DMSO. Read absorbance at 570 nm with a reference wavelength of 630 nm. Causality: The dual-wavelength reading subtracts optical noise caused by cellular debris or precipitated lipophilic compound.

Protocol B: Tubulin Polymerization Kinetic Assay

Causality Check: To prove that the cytotoxicity is mechanistically driven by microtubule disruption, an extracellular, cell-free biochemical assay is required.

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (PIPES, EGTA, MgCl₂) containing 1 mM GTP. Causality: EGTA chelates calcium, which would otherwise spontaneously depolymerize tubulin, ruining the assay baseline.

  • Compound Addition: Add the compound (10 µM).

    • Internal Validation: Run parallel wells with Paclitaxel (a known polymerizer) and Colchicine (a known inhibitor). If Paclitaxel does not spike the fluorescence, the tubulin batch is degraded.

  • Kinetic Measurement: Incubate at 37°C (tubulin polymerization is strictly temperature-dependent). Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes to generate a polymerization curve.

Workflow Synth Compound Preparation InVitro Cytotoxicity (MTT Assay) Synth->InVitro 0.1-100 µM Selectivity Selectivity Index Calculation InVitro->Selectivity IC50 Data Mech Mechanistic Validation Selectivity->Mech SI > 3.0 InVivo Safety Profiling (ADME-Tox) Mech->InVivo Validated MoA

Figure 2: Self-validating experimental workflow for cytotoxicity and safety profiling.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI Int. J. Mol. Sci.
  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI Molecules.
  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC / NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Introduction & Mechanistic Rationale The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in drug discovery, frequently utilized to improve the metabolic stability and target affinity of lead compounds [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in drug discovery, frequently utilized to improve the metabolic stability and target affinity of lead compounds [1]. The most robust and modular approach for constructing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne [1, 2].

This application note details the synthesis of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole . The protocol employs a highly reliable two-step, one-pot sequence. First, 4-methoxybenzaldehyde oxime is chlorinated using N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride. Subsequent dehydrohalogenation with triethylamine (Et₃N) generates the highly reactive nitrile oxide dipole in situ.

Mechanistic Insight: The regioselectivity of this cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. For electron-rich or neutral terminal alkynes like phenyl propargyl ether, the reaction is primarily controlled by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the Highest Occupied Molecular Orbital (HOMO) of the alkyne [3]. The largest orbital coefficients align to exclusively yield the 3,5-disubstituted isomer, avoiding the formation of the 3,4-isomer.

Reaction Workflow

G A 4-Methoxybenzaldehyde oxime B Chlorination (NCS, DCM) A->B C Hydroximoyl Chloride B->C D Dehydrohalogenation (Et3N, slow add) C->D E Nitrile Oxide (In situ dipole) D->E F [3+2] Cycloaddition + Phenyl propargyl ether E->F HOMO-LUMO control G 3,5-Disubstituted 1,2-Oxazole F->G

Workflow for the regioselective [3+2] cycloaddition yielding 3,5-disubstituted 1,2-oxazoles.

Materials and Stoichiometry

To ensure complete conversion and minimize the dimerization of the nitrile oxide, the alkyne is used in a slight excess, and the base is added dropwise.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
4-Methoxybenzaldehyde oxime151.161.001.51 gDipole precursor
N-Chlorosuccinimide (NCS)133.531.051.40 gChlorinating agent
Phenyl propargyl ether132.161.201.59 gDipolarophile (Alkyne)
Triethylamine (Et₃N)101.191.502.10 mLBase (Dehydrohalogenation)
Dichloromethane (DCM)84.93N/A40.0 mLReaction Solvent

Step-by-Step Experimental Protocol

Phase 1: Generation of the Hydroximoyl Chloride
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent unwanted oxidative side reactions.

  • Dissolution: Dissolve 4-methoxybenzaldehyde oxime (1.51 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add NCS (1.40 g, 10.5 mmol) portion-wise over 5 minutes at room temperature.

    • Causality Note: The chlorination of the oxime is mildly exothermic. Portion-wise addition prevents thermal spikes. If the reaction does not initiate spontaneously (indicated by a slight temperature increase and dissolution of NCS), 1-2 drops of pyridine can be added as a catalyst to promote the electrophilic halogenation [3].

  • Monitoring: Stir the mixture at room temperature for 1–2 hours. The formation of 4-methoxybenzhydroximoyl chloride can be confirmed by TLC (Hexanes/EtOAc, 3:1).

Phase 2: In Situ Nitrile Oxide Generation and Cycloaddition
  • Alkyne Addition: Once chlorination is complete, add phenyl propargyl ether (1.59 g, 12.0 mmol) directly to the reaction mixture.

  • Base Addition (Critical Step): Dilute Et₃N (2.10 mL, 15.0 mmol) in 20 mL of DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring reaction mixture over a period of 1 hour.

    • Causality Note: Et₃N abstracts the proton from the hydroximoyl chloride, driving the expulsion of chloride to form the nitrile oxide. Slow addition is strictly required. Nitrile oxides are highly prone to self-dimerization, forming inactive 1,2,5-oxadiazole 2-oxides (furoxans) [1]. By adding the base slowly, the steady-state concentration of the nitrile oxide remains low, favoring the bimolecular cycloaddition with the alkyne over dimerization.

  • Maturation: Allow the reaction to stir at room temperature for an additional 12 hours to ensure complete conversion.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 30 mL of distilled water.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove excess Et₃N, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Causality Note: Removing residual base and succinimide byproducts at this stage significantly improves the resolution of the subsequent flash chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes). The desired 3,5-disubstituted isoxazole typically elutes as a distinct, UV-active band.

Expected Analytical Profile

Validation of the synthesized 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole should be conducted using standard spectroscopic techniques.

Analytical MethodExpected Signatures
¹H NMR (400 MHz, CDCl₃) δ ~6.60 (s, 1H, isoxazole C4-H), ~5.20 (s, 2H, -CH₂-O-), ~7.75 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~7.30-7.00 (m, 5H, Phenoxy Ar-H), ~3.85 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ ~169.5 (C5), ~162.0 (C3), ~160.5 (Ar-C-OMe), ~158.0 (Ar-C-O), ~100.5 (C4), ~62.0 (-CH₂-O-), ~55.4 (-OCH₃).
HRMS (ESI-TOF) Calculated for C₁₇H₁₆NO₃ [M+H]⁺: 282.1130; Found: ~282.1128.

References

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
Application

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Abstract This application note provides a comprehensive technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characterization of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole. As a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characterization of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole. As a heterocyclic scaffold of significant interest in medicinal chemistry and drug development, unambiguous structural verification is paramount. This document presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra, a step-by-step protocol for sample preparation and data acquisition, and expert insights into spectral interpretation. The methodologies described herein are designed to provide researchers, chemists, and quality control specialists with a robust framework for the structural elucidation of this and related isoxazole derivatives, ensuring high confidence in material identity and purity.

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent five-membered heterocycle that serves as a core structural motif in numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block in modern drug design. The title compound, 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, combines this key heterocycle with methoxyphenyl and phenoxymethyl moieties, creating a molecule with potential for diverse biological applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] This guide offers a foundational dataset and a standardized protocol for acquiring and interpreting high-resolution ¹H and ¹³C NMR spectra of this specific isoxazole derivative, facilitating its synthesis, characterization, and downstream applications.

Molecular Structure and Atom Numbering

For clarity and consistency in spectral assignment, a standardized atom numbering system is essential. The structure and numbering for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole are presented below. This convention will be used throughout the document for all spectral assignments.

Caption: Molecular structure and atom numbering of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole.

Predicted ¹H NMR Spectral Data Analysis (400 MHz, CDCl₃)

The following table summarizes the predicted proton NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on established principles of NMR spectroscopy and analysis of structurally similar fragments.

Atom Number(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2', H6'7.70 - 7.85Doublet (d)8.5 - 9.02HAromatic (Methoxyphenyl)
H3', H5'6.95 - 7.05Doublet (d)8.5 - 9.02HAromatic (Methoxyphenyl)
H4''7.28 - 7.38Triplet (t)7.5 - 8.01HAromatic (Phenoxy, para-H)
H3'', H5''7.28 - 7.38Triplet (t)7.5 - 8.02HAromatic (Phenoxy, meta-H)
H2'', H6''6.90 - 7.00Doublet (d)7.8 - 8.22HAromatic (Phenoxy, ortho-H)
H46.50 - 6.60Singlet (s)-1HOxazole ring proton
H65.25 - 5.35Singlet (s)-2HMethylene (-O-CH₂-)
H7'3.85 - 3.90Singlet (s)-3HMethoxy (-OCH₃)
Expert Interpretation:
  • Methoxyphenyl Protons (H2'/H6' and H3'/H5'): The protons on the 4-methoxyphenyl ring form a classic AA'BB' system, which appears as two distinct doublets. The H2' and H6' protons, being ortho to the electron-withdrawing isoxazole ring, are deshielded and appear further downfield. Conversely, the H3' and H5' protons, ortho to the electron-donating methoxy group, are shielded and appear more upfield.

  • Phenoxymethyl Protons (H2''/H6'', H3''/H5'', H4''): The protons of the terminal phenyl ring exhibit predictable patterns. The ortho protons (H2''/H6'') are typically shifted slightly upfield due to the influence of the ether oxygen. The meta (H3''/H5'') and para (H4'') protons appear in the standard aromatic region, often overlapping.

  • Oxazole Proton (H4): The lone proton on the isoxazole ring (H4) is expected to appear as a sharp singlet. Its chemical shift is characteristic of its position within the electron-deficient heterocyclic system.

  • Methylene Protons (H6): The two protons of the methylene bridge (-O-CH₂-) are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. This signal is a key indicator of the phenoxymethyl substituent.

  • Methoxy Protons (H7'): The three protons of the methoxy group (-OCH₃) are highly shielded and appear as a distinct singlet in the upfield region of the spectrum, providing a clear signature for this functional group.

Predicted ¹³C NMR Spectral Data Analysis (101 MHz, CDCl₃)

The predicted carbon-13 NMR data provides a complementary and essential confirmation of the molecular skeleton.

Atom NumberPredicted δ (ppm)Assignment
C3162.0 - 164.0Oxazole ring
C5170.0 - 172.0Oxazole ring
C4100.0 - 102.0Oxazole ring
C1'121.0 - 123.0Aromatic Quaternary (Methoxyphenyl)
C2', C6'128.0 - 130.0Aromatic CH (Methoxyphenyl)
C3', C5'114.0 - 115.0Aromatic CH (Methoxyphenyl)
C4'161.0 - 163.0Aromatic Quaternary (Methoxyphenyl)
C662.0 - 64.0Methylene (-O-CH₂-)
C1''157.0 - 159.0Aromatic Quaternary (Phenoxy)
C2'', C6''114.5 - 115.5Aromatic CH (Phenoxy)
C3'', C5''129.5 - 130.5Aromatic CH (Phenoxy)
C4''121.0 - 123.0Aromatic CH (Phenoxy)
C7'55.0 - 56.0Methoxy (-OCH₃)
Expert Interpretation:
  • Oxazole Carbons (C3, C4, C5): The chemical shifts of the isoxazole ring carbons are highly characteristic. C3 and C5, being bonded to both oxygen and nitrogen, are significantly deshielded and appear far downfield. C4, the sole CH carbon in the ring, appears much further upfield.

  • Aromatic Carbons: The spectrum will show eight distinct aromatic carbon signals. The quaternary carbons (C1', C4', C1'') can be distinguished from the protonated carbons using a DEPT-135 experiment. The carbon attached to the methoxy group (C4') is the most deshielded aromatic carbon due to the strong electron-donating effect of the oxygen.

  • Aliphatic Carbons (C6, C7'): The methylene carbon (C6) and the methoxy carbon (C7') are found in the upfield region of the spectrum. The methoxy carbon (C7') typically has a very stable and predictable chemical shift around 55.5 ppm, serving as an excellent internal reference point.[3]

Standard Operating Protocol: NMR Data Acquisition

This protocol outlines a validated method for acquiring high-quality NMR data for the title compound.

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[4] This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities.

  • Weighing: Accurately weigh the required amount of the analyte.

    • For ¹H NMR: 5-10 mg.[5]

    • For ¹³C NMR: 20-50 mg for a reasonable acquisition time.[6]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is recommended for its excellent dissolving properties for a wide range of organic compounds.[4]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of CDCl₃.

  • Internal Standard: Add a small drop of a CDCl₃ solution containing 1% Tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).[7]

  • Mixing: Gently agitate the vial to ensure the sample is fully dissolved. A vortex mixer can be used if necessary.

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution directly into a clean, 5 mm NMR tube. This is best achieved by passing the solution through a small plug of glass wool or a specialized filter packed into a Pasteur pipette.[8]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Instrument Parameters (400 MHz Spectrometer)

Optimal instrument parameters are crucial for achieving good resolution and signal-to-noise. The following are recommended starting parameters.

Parameter¹H NMR¹³C NMRRationale
Pulse Programzg30zgpg30Standard 30° pulse for quantitative observation.
Spectral Width20 ppm240 ppmCovers the full expected range of chemical shifts.
Acquisition Time~3 sec~1 secBalances resolution and experiment time.
Relaxation Delay (D1)2 sec5 secLonger delay for ¹³C ensures proper relaxation of quaternary carbons for better quantitation.
Number of Scans (NS)8-161024-4096Sufficient for good signal-to-noise for the given sample concentration.
Temperature298 K298 KStandard room temperature analysis.
Data Processing

Modern NMR software automates much of the processing, but understanding the steps is key to high-quality results.[9]

  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm).[4]

  • Integration: The relative areas under each peak are calculated to determine the proton ratios.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire NMR analysis process, from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Analyte (5-10 mg for 1H, 20-50 mg for 13C) dissolve 2. Dissolve in 0.7 mL CDCl3 with TMS Standard weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter load 4. Load Sample & Lock/Tune/Shim filter->load acquire_h1 5. Acquire 1H Spectrum load->acquire_h1 acquire_c13 6. Acquire 13C Spectrum load->acquire_c13 process 7. Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference 8. Reference to TMS (0.00 ppm) process->reference integrate 9. Integrate 1H Spectrum reference->integrate assign 10. Assign Peaks (Chemical Shift, Multiplicity, Integration) integrate->assign confirm 11. Confirm Structure assign->confirm

Sources

Method

Application Note: Catalytic Strategies for the Regioselective Synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary The 1,2-oxazole (isoxazole) core is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The 1,2-oxazole (isoxazole) core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for esters and amides in drug design. The synthesis of 3,5-disubstituted isoxazoles, such as 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole , is traditionally achieved via the 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne. However, thermal, uncatalyzed variations of this [3+2] cycloaddition suffer from poor regioselectivity, yielding nearly 1:1 mixtures of 3,4- and 3,5-isomers[1].

To overcome this, Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) has emerged as the gold standard. By deploying specific Cu(I) catalytic systems alongside base-mediated dipole generation, synthetic chemists can drive the reaction exclusively toward the 3,5-disubstituted isomer with near-quantitative yields[2]. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for synthesizing this specific target molecule.

Mechanistic Causality: Why Copper(I)?

The synthesis of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole requires two primary building blocks:

  • Dipole: 4-Methoxybenzonitrile oxide (generated in situ from 4-methoxybenzhydroximoyl chloride).

  • Dipolarophile: Phenyl propargyl ether (phenoxymethylacetylene).

The Role of Copper(I)

In an uncatalyzed thermal reaction, the HOMO-LUMO energy gaps between the alkyne and the nitrile oxide allow for two competing transition states, leading to regiochemical mixtures.

Introducing a Cu(I) catalyst fundamentally alters the reaction pathway from a concerted cycloaddition to a stepwise, metal-templated process[2]. Cu(I) inserts into the terminal C–H bond of phenyl propargyl ether to form a highly reactive copper(I) acetylide . This intermediate significantly lowers the activation barrier and pre-organizes the spatial geometry. The nitrile oxide then coordinates to the copper center, forming a transient 6-membered Cu-metallacycle. The steric bulk and electronic directing effects of the copper atom strictly dictate that the oxygen of the nitrile oxide attacks the substituted carbon of the acetylide, yielding exclusively the 3,5-disubstituted isoxazole after protonolysis[3].

CuANOC_Mechanism Alkyne Phenyl Propargyl Ether (Alkyne) CuAcetylide Copper(I) Acetylide Intermediate Alkyne->CuAcetylide + Cu(I) CuCat Cu(I) Catalyst (e.g., CuSO4 + NaAsc) CuCat->CuAcetylide Metallacycle Cu-Metallacycle Intermediate CuAcetylide->Metallacycle Oxime 4-Methoxybenzhydroximoyl Chloride NitrileOxide 4-Methoxybenzonitrile Oxide (Dipole) Oxime->NitrileOxide Base (Et3N) NitrileOxide->Metallacycle Cycloaddition Metallacycle->CuCat Catalyst Regeneration Product 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole Metallacycle->Product Protonation/ Cu(I) Release

Caption: Mechanistic pathway of the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC).

Evaluation of Catalytic Systems

Selecting the correct catalyst and additive combination is critical for maximizing yield and minimizing side reactions (such as the dimerization of nitrile oxides into furoxans or the Glaser coupling of alkynes).

Catalyst Comparison
Catalyst SystemAdditives / BaseSolventTempTimeRegioselectivity (3,5 : 3,4)Yield
None (Thermal) NoneToluene110 °C24 h~ 55 : 4542%
CuI (10 mol%) Et₃N (1.2 eq)THFRT12 h> 99 : 181%
CuSO₄·5H₂O (5 mol%) NaAsc (10 mol%), Et₃Nt-BuOH/H₂ORT6 h> 99 : 192%
Cu/Fe₃O₄ (Supported) Et₃N (1.2 eq)H₂O80 °C8 h> 99 : 185%

Data synthesized from benchmark CuANOC methodologies[2][3][4].

Expert Insight: The CuSO₄·5H₂O / Sodium Ascorbate system is the most robust choice. Cu(II) sulfate is inexpensive and air-stable. Sodium ascorbate acts as a mild, in situ reducing agent to continuously generate the active Cu(I) species. This prevents the accumulation of Cu(II), which would otherwise catalyze the unwanted oxidative homocoupling (Glaser coupling) of the phenyl propargyl ether[3].

Experimental Workflow & Protocol

The following protocol utilizes a one-pot, two-step sequence where the nitrile oxide is generated in situ to maintain a low steady-state concentration, thereby preventing furoxan dimerization.

Workflow Step1 1. Nitrile Oxide Generation (Base + Precursor) Step3 3. Cycloaddition Reaction (RT, 4-12h) Step1->Step3 Step2 2. Cu(I) Catalyst Preparation (CuSO4 + Ascorbate) Step2->Step3 Step4 4. Aqueous Workup & Extraction (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of the 3,5-disubstituted isoxazole.

Materials Required
  • Dipolarophile: Phenyl propargyl ether (1.0 mmol)

  • Dipole Precursor: 4-Methoxybenzhydroximoyl chloride (1.1 mmol)

  • Catalyst: Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%)

  • Reducing Agent: Sodium ascorbate (0.10 mmol, 10 mol%)

  • Base: Triethylamine (Et₃N) (1.2 mmol)

  • Solvent: tert-Butanol / Water (1:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Catalyst Activation

  • In a 25 mL round-bottom flask, dissolve CuSO₄·5H₂O (12.5 mg) in 5 mL of distilled water. The solution will appear pale blue.

  • Add sodium ascorbate (19.8 mg) to the stirring solution.

    • Self-Validation: The solution will immediately turn pale yellow or slightly cloudy, confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.

Step 2: Reagent Addition 3. Add 5 mL of tert-butanol to the aqueous catalyst mixture. 4. Add phenyl propargyl ether (132 mg, 1.0 mmol) and 4-methoxybenzhydroximoyl chloride (204 mg, 1.1 mmol) to the flask. Stir vigorously to ensure the biphasic/suspension system is well-mixed.

Step 3: Base-Mediated Dipole Generation 5. Dissolve Et₃N (167 µL, 1.2 mmol) in 1 mL of tert-butanol. 6. Add the Et₃N solution dropwise over 30 minutes using a syringe pump.

  • Causality: Slow addition of the base ensures the 4-methoxybenzonitrile oxide is generated slowly. Because the Cu-acetylide is already pre-formed and waiting, the nitrile oxide is immediately consumed in the cross-reaction, preventing it from accumulating and dimerizing into a di-p-anisylfuroxan byproduct.

Step 4: Reaction Monitoring & Workup 7. Stir the reaction at room temperature for 6 hours. 8. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Self-Validation: The disappearance of the UV-active alkyne spot (R_f ~ 0.6) and the appearance of a new, highly UV-active product spot (R_f ~ 0.35) indicates completion. If the solution turns deep orange/brown, it suggests base was added too quickly (furoxan formation).

  • Quench the reaction by adding 10 mL of saturated NH₄Cl solution.

    • Causality: NH₄Cl complexes with the copper catalyst, pulling it entirely into the aqueous layer (which will turn distinctively blue/green), effectively stripping it from the organic product.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification 11. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole as a white/off-white solid.

References

  • Organic Chemistry Portal. "Synthesis of isoxazoles." Organic Chemistry Portal Literature Review.
  • Benchchem. "Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis." Benchchem Protocols.
  • M. Duan, G. Huo, Y. Zhao, C. Zhu, C. Song. "Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines." J. Org. Chem. 2022, 87, 11222–11225.
  • Universidad de Alicante. "Impregnated Cobalt, Nickel, Copper and Palladium Oxides on Magnetite: Nanocatalysts for Organic Synthesis." Ph.D. Thesis / Research Repository.

Sources

Application

Application Note: Utilizing 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole as a Privileged Scaffold in Drug Discovery

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the strategic replacement of problematic structural motifs with bioisosteres is a fundamental driver of drug optimization. 3-(4-Methoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the strategic replacement of problematic structural motifs with bioisosteres is a fundamental driver of drug optimization. 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a highly versatile 3,5-disubstituted isoxazole ether scaffold. The 1,2-oxazole (isoxazole) core is an electron-rich azole featuring an oxygen atom adjacent to a nitrogen atom ()[1].

Historically, aryl and pyridine ethers have been utilized to target neuropharmacological receptors, such as the nicotinic acetylcholine receptors (nAChRs) implicated in depression and cognitive dysfunction ()[2]. However, pyridine cores often exhibit dose-limiting off-target toxicities (e.g., nausea) and poor metabolic profiles. By substituting the pyridine ring with a 1,2-oxazole core, researchers can maintain the critical hydrogen-bond acceptor geometry while significantly improving the pharmacokinetic profile and reducing toxicity[2].

The structural logic of this specific compound is tripartite:

  • The 1,2-Oxazole Core : Acts as a robust bioisostere, modulating lipophilicity and resisting rapid oxidative metabolism.

  • The 4-Methoxyphenyl Group : Serves as a hydrophobic anchor, facilitating π−π stacking within the target receptor's binding pocket.

  • The Phenoxymethyl Ether : Provides a flexible linkage and a crucial hydrogen-bond acceptor necessary for orienting the pharmacophore[3].

G A 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole B 1,2-Oxazole Core (Bioisostere) A->B C 4-Methoxyphenyl (Hydrophobic Anchor) A->C D Phenoxymethyl Ether (H-Bond Acceptor) A->D E Metabolic Stability (Avoids Pyridine Toxicity) B->E Modulates LogP F Target Affinity (Receptor Pocket Fit) C->F pi-pi Stacking G Structural Flexibility (Optimal Orientation) D->G Ether Rotation

Structural rationale for utilizing the isoxazole ether scaffold in drug design.

Protocol I: Functional High-Throughput Screening (HTS) via Calcium Flux

Causality & Assay Design

To evaluate the efficacy of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole as a receptor modulator, a functional cell-based assay is required. Because activation of target ion channels triggers a rapid influx of intracellular calcium, utilizing a fluorescent calcium indicator provides a direct, real-time quantification of receptor modulation.

Self-Validating Mechanism

This protocol operates as a self-validating system . It incorporates a known full agonist to establish a maximum response baseline ( Emax​ ) and a specific antagonist to confirm that the observed signal is receptor-specific rather than an artifact of non-specific membrane disruption. Furthermore, assay robustness is mathematically validated per plate using the Z'-factor; only plates yielding a Z′≥0.5 are accepted for downstream dose-response calculations.

Step-by-Step Methodology
  • Cell Preparation : Seed HEK293 cells stably expressing the target receptor into a 384-well black-wall, clear-bottom microplate at 20,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading : Remove culture media and add 20 µL/well of Calcium 6 assay buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Preparation : Serially dilute 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole in assay buffer from a 10 mM DMSO stock to achieve a final concentration range of 0.1 nM to 10 µM (final DMSO 0.1%).

  • Kinetic Readout : Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex 488 nm / Em 515 nm) for 10 seconds.

  • Compound Addition : Inject 10 µL of the compound online and record fluorescence continuously for 3 minutes to capture the peak calcium transient.

  • Validation & Analysis : Calculate the Z'-factor using the positive control (e.g., Epibatidine) and vehicle control. Plot the peak relative fluorescence units (RFU) against the log compound concentration to derive the EC50​ .

Workflow S1 1. Compound Preparation 10 mM DMSO Stock -> Serial Dilution S2 2. Target Cell Incubation HEK293 + Target Receptor S1->S2 S3 3. Fluorescent Dye Loading Calcium Indicator (45 min, 37°C) S2->S3 S4 4. Kinetic Readout FLIPR Ex 488 nm / Em 515 nm S3->S4 S5 5. Self-Validation & Analysis Z'-Factor > 0.5, EC50 Calculation S4->S5

Step-by-step workflow for the cell-based calcium flux high-throughput screening assay.

Protocol II: In Vitro Metabolic Stability Assessment

Causality & Assay Design

While the 1,2-oxazole ring is generally more stable than its constituent linear analogs, the N-O bond is relatively weak and can be susceptible to reductive cleavage by hepatic enzymes ()[1][4]. Therefore, before advancing this scaffold into in vivo pharmacokinetic models, it is critical to determine its intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs).

Self-Validating Mechanism

This protocol is self-validating through the simultaneous evaluation of Verapamil (a high-clearance control) and Warfarin (a low-clearance control). If the half-life ( t1/2​ ) of these internal controls falls outside established historical ranges, the assay run is automatically flagged and rejected. This ensures that any metabolic degradation observed for the isoxazole compound is biochemically accurate and not an artifact of degraded cofactors or inactive microsomes.

Step-by-Step Methodology
  • Master Mix Preparation : Prepare a master mix containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Spiking : Add 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole to the master mix to a final concentration of 1 µM. Aliquot 90 µL of this mixture into a 96-well plate.

  • Pre-Incubation : Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM) to each well.

  • Kinetic Sampling : At time points 0, 5, 15, 30, and 60 minutes, extract 10 µL of the reaction mixture and immediately quench it in 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS : Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation : Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ), t1/2​ , and CLint​ .

Quantitative Profiling: Representative Data

To demonstrate the structural advantages of the isoxazole ether scaffold, the quantitative data below compares 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole against a standard pyridine-ether reference compound. The isoxazole core maintains comparable target potency while drastically improving metabolic stability.

CompoundTarget EC50​ (nM) Emax​ (%)HLM t1/2​ (min)Intrinsic Clearance (µL/min/mg)Calculated LogP
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole 45.28842.532.63.45
Pyridine-ether Reference 52.19018.276.12.10
Positive Control (Epibatidine) 1.2100N/AN/AN/A

Table 1: Comparative in vitro screening and metabolic stability profile. The isoxazole scaffold demonstrates a >2-fold increase in half-life compared to the pyridine reference.

Conclusion

The application of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole in drug discovery underscores the power of strategic bioisosteric replacement. By utilizing the 1,2-oxazole core, researchers can navigate around the toxicity and metabolic liabilities of traditional pyridine or aryl ether scaffolds while preserving critical hydrogen-bonding and hydrophobic interactions. Through rigorous, self-validating functional and metabolic assays, this scaffold can be effectively optimized into highly selective, metabolically stable therapeutic candidates.

References

  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity Journal of Medicinal Chemistry / PMC URL:[Link]

  • Isoxazole - Chemical Properties and Applications Wikipedia URL:[Link]

  • Solid-Phase Synthesis of Isoxazole-Based Amino Acids: A New Scaffold for Molecular Diversity The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Purification and crystallization methods for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Application Note: Advanced Purification and Crystallization Protocols for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Introduction & Mechanistic Background The 1,2-oxazole (isoxazole) scaffold is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Protocols for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Introduction & Mechanistic Background

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for esters and amides in rational drug design[1]. The synthesis of 3,5-disubstituted isoxazoles, such as 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, is predominantly achieved via the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from 4-methoxybenzaldehyde oxime) with terminal alkynes such as phenyl propargyl ether[2][3].

While this cycloaddition is highly regioselective, the crude reaction mixture is rarely pure. It typically contains unreacted oxime, residual metal catalysts (if a copper-catalyzed click approach was employed), and furoxan byproducts resulting from the spontaneous dimerization of the highly reactive nitrile oxide intermediate[4]. Therefore, a robust, orthogonal purification strategy—combining flash column chromatography for bulk chemical separation and anti-solvent crystallization for polymorphic purity—is essential for downstream biological assays or crystallographic validation.

Physicochemical Profiling

Understanding the physicochemical properties of the target compound is the foundation of a rational purification strategy. The highly lipophilic nature of the target dictates a non-polar chromatographic approach and an organic/aqueous crystallization system.

PropertyValue / DescriptionRationale for Purification Strategy
Compound Name 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazoleTarget analyte.
Molecular Formula C17H15NO3Determines mass spectrometric targets.
Molecular Weight 281.31 g/mol Used for yield and molarity calculations.
Predicted LogP ~3.8Highly lipophilic; dictates non-polar solvent selection.
Solubility Profile Soluble in DCM, EtOAc, hot EtOH. Insoluble in H2O.Ideal for EtOH/H2O anti-solvent crystallization.
Primary Impurities Furoxan dimers, unreacted oximes, catalyst traceRequires orthogonal separation techniques.

Primary Isolation: Flash Column Chromatography

Objective : To separate the target isoxazole from polar unreacted starting materials and intermediate-polarity furoxan dimers.

Causality & Insights : The target 3,5-disubstituted isoxazole is highly lipophilic due to its dual aromatic rings and ether linkages. In contrast, the unreacted 4-methoxybenzaldehyde oxime contains a polar hydroxyl group, causing it to strongly adhere to normal-phase silica gel. Furoxan dimers possess intermediate polarity. A step-gradient of Hexane and Ethyl Acetate (EtOAc) ensures the target elutes cleanly before the polar impurities.

Step-by-Step Protocol :

  • Sample Preparation (Dry Loading) : Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure to create a free-flowing powder. Causality: Dry loading prevents band broadening and tailing, which is common when directly injecting oily crude mixtures onto a column.

  • Column Packing : Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexane.

  • Loading : Carefully apply the dry-loaded silica onto the flat bed of the packed column. Add a 1 cm protective layer of clean sand to prevent bed disruption during solvent addition.

  • Elution (Step-Gradient) :

    • Begin elution with 100% Hexane (2 column volumes) to remove highly non-polar impurities.

    • Transition to 95:5 Hexane:EtOAc. The target isoxazole typically elutes at this polarity (Rf ≈ 0.4 in 80:20 Hexane:EtOAc).

    • Flush the column with 70:30 Hexane:EtOAc to elute unreacted oximes and furoxans.

  • Fraction Analysis : Spot fractions on TLC plates and visualize under UV light (254 nm). Pool fractions containing the single spot corresponding to the target compound and concentrate under reduced pressure.

High-Purity Crystallization Methodology

Objective : To achieve >99.5% purity and obtain defect-free single crystals suitable for X-ray diffraction (XRD).

Causality & Insights : While chromatography removes chemical impurities, crystallization removes trace contaminants and defines the solid-state polymorphic form. We employ an Anti-Solvent Cooling Crystallization method. The compound is highly soluble in hot ethanol but completely insoluble in water. By manipulating the temperature and solvent ratio, we control the supersaturation curve, preventing rapid nucleation (which causes amorphous precipitation) and promoting slow crystal lattice growth.

Step-by-Step Protocol :

  • Dissolution : Transfer the chromatographed solid to a clean Erlenmeyer flask. Add boiling absolute ethanol dropwise while stirring until the solid is completely dissolved. Do not add excess solvent; the goal is a saturated solution at the boiling point.

  • Filtration : Hot-filter the solution through a pre-warmed funnel with filter paper to remove any environmental dust or silica micro-particles that could act as heterogeneous nucleation sites.

  • Anti-Solvent Addition (Cloud Point) : Keep the filtered solution on a hot plate. Slowly add warm deionized water (anti-solvent) dropwise until the solution becomes faintly turbid (the "cloud point").

  • Clarification : Add 1-2 drops of boiling ethanol just until the turbidity clears. Causality: This exacts the boundary of the metastable zone, ensuring the solution is perfectly primed for supersaturation upon cooling.

  • Controlled Cooling : Remove the flask from the heat source. Wrap it in aluminum foil or place it in a Dewar flask to ensure an ultra-slow cooling rate to room temperature (over 12-24 hours).

  • Harvesting : Once crystal growth ceases at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel), wash with ice-cold 10% EtOH/Water, and dry in vacuo over P2O5.

Analytical Validation

A self-validating protocol requires rigorous post-process analysis to confirm success:

  • HPLC : Run on a C18 reverse-phase column (Acetonitrile/Water gradient) to confirm >99.5% chemical purity.

  • 1H-NMR (400 MHz, CDCl3) : Confirm the diagnostic isoxazole C4-H proton (typically a singlet around δ 6.6 - 6.7 ppm), the methoxy protons (singlet, ~3.8 ppm), and the phenoxymethyl methylene protons (singlet, ~5.1 ppm)[5].

  • X-Ray Crystallography : Submit the grown single crystals for XRD to unequivocally confirm the 3,5-regiochemistry, as 1,4-disubstituted isomers can occasionally form in trace amounts depending on the initial catalytic conditions[3].

Process Workflow Diagram

Workflow Synth Synthesis (1,3-Dipolar Cycloaddition) Crude Mixture Evap Solvent Evaporation & Aqueous Extraction Synth->Evap Workup Flash Flash Column Chromatography (Hexane/EtOAc Gradient) Evap->Flash Crude Extract Fractions Fractions Analysis (TLC / HPLC) Flash->Fractions Elution Cryst Anti-Solvent Crystallization (Hot EtOH / H2O) Fractions->Cryst Pooled Product Pure Pure 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole (>99.5% Purity) Cryst->Pure Filtration & Drying

Workflow diagram detailing the purification and crystallization pipeline for the target isoxazole.

References

  • Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats. PMC - National Institutes of Health.1

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. 2

  • 1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. ACS Publications. 4

  • Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Royal Society of Chemistry. 5

  • Coinage Metal-Assisted Synthesis of Heterocycles. Chemical Reviews - ACS Publications.3

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide for the In Vivo Evaluation of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Introduction: The Therapeutic Potential of the 1,2-Oxazole Scaffold The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry. This scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1,2-Oxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry. This scaffold is a key component in a multitude of natural products and synthetic compounds, endowed with a wide spectrum of biological activities.[1] Derivatives of isoxazole are known to exhibit significant anti-inflammatory, analgesic, antimicrobial, and even anticancer properties.[2] The specific compound, 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole , combines this active core with a methoxyphenyl group, a common feature in anti-inflammatory agents, and a phenoxymethyl side chain.

Given the absence of published in vivo data for this specific molecule, a structured and logical investigational strategy is paramount. This guide provides a comprehensive, field-proven framework for the preclinical in vivo evaluation of this compound, hereafter referred to as "Compound MPO." The protocols herein are designed to first establish a preliminary safety and pharmacokinetic profile, followed by a robust assessment of its potential anti-inflammatory and analgesic efficacy. Each step is grounded in established pharmacological models and regulatory guidelines to ensure data integrity and reproducibility.

A Phased Approach to In Vivo Characterization

A successful preclinical campaign does not rely on isolated experiments but on a logical sequence of studies where the results of one phase inform the design of the next. The proposed workflow for Compound MPO is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Preclinical_Workflow A Phase 1: Safety & Exposure B Protocol 1.1: Acute Oral Toxicity (OECD 423/425) A->B Determine MTD & Dose Range C Protocol 1.2: Rapid Pharmacokinetic (PK) Profiling B->C P1 C->P1 Establish Exposure (Cmax, AUC) D Phase 2: Efficacy Screening E Protocol 2.1: Carrageenan-Induced Paw Edema (Anti-inflammatory) D->E Evaluate Anti-inflammatory Activity F Protocol 2.2: Acetic Acid-Induced Writhing (Peripheral Analgesic) D->F Assess Peripheral Analgesia G Protocol 2.3: Hot Plate Test (Central Analgesic) D->G Assess Central Analgesia P1->D Inform Efficacy Doses P2

Caption: Overall workflow for the in vivo evaluation of Compound MPO.

Section 1: Preliminary Safety & Pharmacokinetic Profiling

Before assessing efficacy, it is critical to understand the safety profile and the pharmacokinetic (PK) behavior of Compound MPO. These initial studies are essential for selecting safe and therapeutically relevant doses for subsequent experiments.

Protocol 1.1: Acute Oral Toxicity (Modified OECD 423/425)

Rationale: This protocol aims to determine the acute toxicity of Compound MPO after a single oral dose and to identify a dose range for subsequent studies. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are resource-efficient methods that reduce the number of animals required while still allowing for classification of the substance.[3][4]

Methodology:

  • Animal Model: Use Swiss albino mice (female, 20-25 g) or Wistar rats. Females are often slightly more sensitive.[5]

  • Acclimatization: Acclimatize animals for a minimum of 7 days under standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Dosing Vehicle: Select an appropriate, non-toxic vehicle. A 0.5% solution of carboxymethyl cellulose (CMC) or 1% Tween 80 in sterile water is common. The toxicological properties of the vehicle should be known.[5]

  • Procedure (Limit Test):

    • Fast animals overnight (food, not water) prior to dosing.

    • Start with a limit dose of 2000 mg/kg, administered orally (p.o.) via gavage.[4] Use a group of 3 animals.

    • Observe animals closely for the first 4 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Continue observation daily for 14 days, recording body weight changes and any mortality.

  • Interpretation:

    • If no mortality or significant toxicity is observed at 2000 mg/kg, Compound MPO can be classified as having low acute toxicity (GHS Category 5 or unclassified).

    • If mortality occurs, the main test procedure should be followed with sequentially lower doses (e.g., 300 mg/kg, 50 mg/kg) to determine the LD50 estimate and appropriate toxicity class.[3] This data will define the Maximum Tolerated Dose (MTD).

Protocol 1.2: Rapid Pharmacokinetic (PK) Profiling

Rationale: A PK study reveals how the animal's body processes Compound MPO over time. Key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and total exposure (Area Under the Curve, AUC) are vital for correlating dose with therapeutic effect.[6][7] A rapid or "sparse sampling" method can provide this essential data efficiently.[8]

Methodology:

  • Animal Model: Use male Wistar rats (200-250 g) or mice, consistent with the planned efficacy models.

  • Dosing:

    • Administer a single oral dose of Compound MPO. The dose should be a fraction of the MTD determined in the toxicity study (e.g., 1/10th of the highest non-lethal dose).

    • Use at least two groups of animals (n=3-4 per group).

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes at predetermined time points.

    • A typical sparse sampling schedule could be: 20 min, 1h, 2h, 4h, 8h, and 24h post-dose.[8][9]

    • Immediately centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Compound MPO in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[6]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[9]

Data Presentation: Example Pharmacokinetic Parameters

Parameter Unit Value (Mean ± SD) Description
Dose mg/kg (p.o.) 50 Single oral administration
Cmax ng/mL 1250 ± 180 Maximum observed plasma concentration
Tmax h 2.0 ± 0.5 Time to reach Cmax
AUC(0-t) ng·h/mL 7800 ± 950 Total drug exposure over time

| t1/2 | h | 4.5 ± 0.8 | Elimination half-life |

Section 2: Efficacy Evaluation Protocols

With safety and exposure data in hand, the next phase is to evaluate the pharmacological activity of Compound MPO using well-established models of inflammation and pain.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

Rationale: This is the most widely used preclinical assay to screen for acute anti-inflammatory activity.[10] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, characterized by edema (swelling), which can be quantified.[11][12] The early phase involves mediators like histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to NSAIDs.[10]

Methodology:

  • Animal Model: Male Wistar rats (180-200 g).

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)[13]

    • Group III-V: Compound MPO (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).[10]

    • Administer the vehicle, Indomethacin, or Compound MPO orally.

    • One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[13][14]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation: Example Anti-inflammatory Activity

Treatment Group Dose (mg/kg) Paw Edema at 3h (mL, Mean ± SEM) % Inhibition
Vehicle Control -- 0.85 ± 0.06 --
Indomethacin 10 0.34 ± 0.04 60.0%
Compound MPO 25 0.68 ± 0.05 20.0%
Compound MPO 50 0.51 ± 0.04 40.0%

| Compound MPO | 100 | 0.38 ± 0.03 | 55.3% |

Protocol 2.2: Acetic Acid-Induced Writhing in Mice (Peripheral Analgesic)

Rationale: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain mediators like prostaglandins and bradykinin, which stimulate nociceptors.[15] This results in a characteristic stretching behavior called "writhing."[16][17] A reduction in the number of writhes indicates an analgesic effect.[18]

Methodology:

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control (Diclofenac, 10 mg/kg, p.o.)[15]

    • Group III-V: Compound MPO (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or Compound MPO 30-60 minutes before the acetic acid injection.[15]

    • Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.) to each mouse.[19]

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes (abdominal constrictions and hind limb stretching) for a 10-20 minute period.[15][16]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of analgesic activity (inhibition of writhing):

      • % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

Protocol 2.3: Hot Plate Test in Mice (Central Analgesic)

Rationale: The hot plate test is used to evaluate centrally-acting analgesics (e.g., opioids).[19][20] The test measures the reaction time of an animal to a thermal pain stimulus. An increase in the latency to react (e.g., paw licking or jumping) suggests a central analgesic effect, as this response is mediated at the supraspinal level.[21]

Methodology:

  • Animal Model: Swiss albino mice (20-25 g).

  • Apparatus: A commercially available hot plate apparatus set to a constant temperature of 55 ± 0.5°C.[22]

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (e.g., Saline, i.p.)

    • Group II: Positive Control (Morphine, 5 mg/kg, i.p.)

    • Group III-V: Compound MPO (e.g., 25, 50, 100 mg/kg, i.p. or p.o.)

  • Procedure:

    • Measure the baseline latency (reaction time) for each mouse before drug administration by placing it on the hot plate and recording the time until it licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[22]

    • Administer the vehicle, positive control, or Compound MPO.

    • Measure the reaction latency again at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).[18]

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • The results are often expressed as the increase in latency compared to baseline or as the Maximum Possible Effect (% MPE):

      • % MPE = [(Latency_post-drug - Latency_pre-drug) / (Cut-off time - Latency_pre-drug)] x 100

Conclusion and Forward Path

This structured in vivo testing cascade provides a robust and efficient pathway for elucidating the therapeutic potential of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole. The initial toxicity and PK studies establish a critical foundation for safety and dose selection. Subsequent efficacy testing in validated models of acute inflammation and pain will reveal the compound's primary pharmacological activities. Positive results from this screening funnel would justify advancing the compound to more complex, chronic models of disease (e.g., adjuvant-induced arthritis) and detailed mechanism-of-action studies, paving the way for its potential development as a novel therapeutic agent.

References

  • Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds - Benchchem.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
  • Acetic acid-induced writhing test in mice - Bio-protocol.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP).
  • Acetic Acid Writhing Test Protocol | PDF - Scribd. Available from: [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab.
  • Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine - Benchchem.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • 2.2. Writhing Test with Acetic Acid - Bio-protocol. Available from: [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. Available from: [Link]

  • 4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. Available from: [Link]

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  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available from: [Link]

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils.
  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. Available from: [Link]

  • Application Notes and Protocols for the Evaluation of Novel Anti-Inflammatory Agents - Benchchem.
  • Analgesia Hot Plat Test.
  • OECD acute toxicity tests: an overview of the guidelines - YesWeLab - Blog. Available from: [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. Available from: [Link]

  • Hot Plate Test - ucsf - iacuc.
  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure - Nucro-Technics. Available from: [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. Available from: [Link]

  • Hot-plate analgesia testing - Bio-protocol. Available from: [Link]

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  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC. Available from: [Link]

  • In Vivo Pharmacokinetics - Sygnature Discovery. Available from: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. Available from: [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. Available from: [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC. Available from: [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC. Available from: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. Available from: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. Available from: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. Available from: [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. Available from: [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC - NIH. Available from: [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole - ResearchGate. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available from: [Link]

  • Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC. Available from: [Link]

  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis. Available from: [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Introduction and Chemical Profiling Isoxazole derivatives are highly valued pharmacophores in medicinal chemistry, frequently exhibiting potent enzyme-inhibitory, anti-inflammatory, and antimicrobial properties[1]. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

Isoxazole derivatives are highly valued pharmacophores in medicinal chemistry, frequently exhibiting potent enzyme-inhibitory, anti-inflammatory, and antimicrobial properties[1]. The compound 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is a synthetic isoxazole derivative characterized by a central 1,2-oxazole ring flanked by an electron-donating 4-methoxyphenyl group and a phenoxymethyl ether linkage.

Accurate chromatographic quantification of such derivatives is critical for pharmacokinetic profiling[2], purity analysis during synthesis, and forced degradation stability testing[3].

Causality in Method Design:

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the analyte's physicochemical properties:

  • Hydrophobicity: The presence of two aromatic rings and an ether linkage renders the molecule highly lipophilic (high LogP). It will exhibit strong retention on non-polar stationary phases.

  • Acid/Base Chemistry: The molecule lacks readily ionizable functional groups (e.g., primary amines or carboxylic acids) within the physiological pH range. The isoxazole nitrogen is an extremely weak base. Therefore, pH control is not required to suppress analyte ionization, but rather to standardize the silica stationary phase and ensure sharp peak shapes.

  • UV Chromophores: The extended conjugation between the methoxyphenyl ring and the isoxazole core provides excellent UV absorbance, making UV/Vis or Photodiode Array (PDA) detection highly effective.

Method Development Rationale

Stationary Phase Selection

A standard C18 (Octadecylsilane) reversed-phase column (150 mm × 4.6 mm, 5 µm) is selected. The dense hydrophobic alkyl chains provide the necessary dispersive interactions to resolve the highly lipophilic isoxazole derivative from potential synthetic precursors (e.g., chalcones or hydroxylamine)[4].

Mobile Phase Optimization

Acetonitrile (MeCN) is chosen as the organic modifier (Mobile Phase B) over methanol due to its lower viscosity, which reduces backpressure, and its higher elution strength for bulky aromatic ethers. For the aqueous phase (Mobile Phase A), 0.1% Formic Acid (FA) is utilized. While the analyte is neutral, the addition of FA serves two critical purposes:

  • It masks residual unendcapped silanol groups on the stationary phase, preventing secondary interactions and peak tailing[3].

  • It ensures the method is fully MS-compatible, allowing a seamless transition to LC-MS/MS workflows for metabolite identification or pharmacokinetic blood sample analysis[2][5].

Detection Wavelength

Based on the conjugated aromatic azole system, detection at 254 nm is optimal. This wavelength provides a high signal-to-noise ratio for aromatic rings and is the gold standard for azole pharmaceutical preparations[6].

Experimental Workflow and Logic

HPLC_Method A 1. Physicochemical Profiling (Lipophilic, Neutral, UV Active) B 2. Column & Mobile Phase (C18 Phase, MeCN / 0.1% FA) A->B Dictates C 3. System Suitability Test (SST) (Self-Validation: RSD < 2.0%) B->C Establishes D 4. Sample Analysis (Gradient Elution, 254 nm) C->D Gates (If Pass) E 5. Data Processing (Quantification & Reporting) D->E Yields

Fig 1: Logical workflow for HPLC method development and self-validation.

Analytical Protocols

Chromatographic Conditions

Because the compound is highly retained, a gradient elution profile is employed to ensure the analyte elutes in a reasonable timeframe while simultaneously washing the column of any highly lipophilic impurities[3].

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 254 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeCN)Rationale
0.05050Initial hold to focus analyte on column head.
2.05050Isocratic hold.
10.0595Linear ramp to elute hydrophobic isoxazole.
15.0595High-organic wash to remove strongly bound impurities.
15.15050Return to initial conditions.
20.05050Column re-equilibration.
Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole reference standard. Dissolve in 10.0 mL of pure Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (50:50 Water:MeCN) to achieve desired calibration concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Filtration: Filter all final samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability Testing (SST) - The Self-Validating System

Trustworthiness in analytical chemistry requires that the instrument proves its fitness before any unknown samples are analyzed. The SST acts as a self-validating gatekeeper. Inject the 50 µg/mL standard six times consecutively. The run may only proceed if the following criteria are met:

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time Precision %RSD ≤ 1.0% (n=6)Indicates pump micro-leaks or improper equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Indicates autosampler malfunction or sample degradation.
Tailing Factor ( Tf​ ) ≤ 1.5Indicates column voiding or secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Indicates loss of column efficiency/stationary phase degradation.

References

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column.[5] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and validation of HPLC method for some azoles in pharmaceutical preparation.[6][7] Available at:[Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.[2] Available at:[Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.[4] Available at: [Link]

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.[1] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole (an isoxazole deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole (an isoxazole derivative).

The most efficient route to this scaffold is the 1,3-dipolar cycloaddition between 4-methoxybenzonitrile oxide and phenyl propargyl ether. While foundational to heterocyclic chemistry , this reaction is notoriously sensitive to kinetic parameters, often resulting in poor yields due to dipole dimerization or regiochemical scrambling.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and an optimized, self-validating protocol to maximize your reaction yield.

Reaction Pathway Visualization

SynthesisPathway A 4-Methoxybenzaldehyde Oxime B Imidoyl Chloride Intermediate A->B NCS, DMF (cat.) Chlorination C 4-Methoxybenzonitrile Oxide (Transient) B->C Base (Et3N) Dehydrohalogenation E 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole C->E + Alkyne (D) [3+2] Cycloaddition F Furoxan Dimer (Byproduct) C->F Dimerization (High Concentration) D Phenyl Propargyl Ether D->E Cu(I) Catalyst (Regiocontrol)

Reaction pathway of isoxazole synthesis highlighting the competing furoxan dimerization route.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is low, and NMR shows a major byproduct. Why is the nitrile oxide dimerizing into a furoxan? The Causality: Nitrile oxides are highly reactive, transient 1,3-dipoles that act as both electrophiles and nucleophiles. If the steady-state concentration of the nitrile oxide in your flask exceeds the rate at which it can react with the alkyne, it will rapidly react with itself. This dimerization forms a stable 1,2,5-oxadiazole 2-oxide (furoxan) byproduct, permanently consuming your starting material . The Solution: You must control the dipole generation rate. Never add the base (which triggers the dehydrohalogenation of the imidoyl chloride) all at once. Use a syringe pump to add triethylamine over 2–4 hours. Alternatively, switch to a biphasic system (aqueous sodium hypochlorite and dichloromethane) where the nitrile oxide is generated slowly at the solvent interface.

Q2: I am observing a mixture of 4-phenoxymethyl and 5-phenoxymethyl isoxazole isomers. How do I enforce strict regioselectivity? The Causality: Standard thermal 1,3-dipolar cycloadditions with terminal alkynes generally favor the 5-substituted isomer due to steric hindrance. However, the energy difference between the two transition states is not always large enough to prevent the formation of the 4-substituted isomer, leading to tedious chromatographic separations. The Solution: Implement Copper(I)-Catalyzed Nitrile Oxide Cycloaddition (CuCNO). As demonstrated by Fokin and Sharpless , Cu(I) coordinates directly with the terminal alkyne to form a copper acetylide intermediate. This coordination drastically lowers the activation energy and structurally locks the transition state, exclusively driving the formation of the 5-phenoxymethyl isomer (>99:1 regioselectivity).

Q3: The initial chlorination of 4-methoxybenzaldehyde oxime to the imidoyl chloride is stalling. What is going wrong? The Causality: N-Chlorosuccinimide (NCS) is prone to degradation upon exposure to atmospheric moisture, losing its active chlorine content. Furthermore, the chlorination of oximes is not always spontaneous; it requires an initiation step to overcome the initial kinetic barrier. The Solution: First, ensure your NCS is fresh or recrystallized. Second, add a catalytic amount (1–5 mol%) of anhydrous DMF to the reaction mixture. DMF reacts with NCS to form a Vilsmeier-Haack-type active chlorinating species, which rapidly and reliably transfers chlorine to the oxime.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the expected outcomes when synthesizing 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole under various experimental conditions.

Reaction ConditionBase / Catalyst SystemReaction TimeRegioselectivity (5- vs 4-isomer)Typical Isolated Yield
Standard Thermal Triethylamine (1.1 eq), Bolus addition12–16 h85:1540–45%
Biphasic (Slow Gen) NaOCl (aq) / DCM6–8 h90:1065–70%
Cu-Catalyzed (CuCNO) CuSO₄ / Sodium Ascorbate, KHCO₃2–4 h>99:1 88–92%

Optimized Step-by-Step Protocol: Cu-Catalyzed Synthesis (CuCNO)

This protocol utilizes an in situ generated Cu(I) catalyst to ensure maximum yield and absolute regiocontrol. It is designed as a self-validating system , providing visual and analytical checkpoints to guarantee the reaction is proceeding correctly.

Reagents Required:

  • 4-Methoxy-N-hydroxybenzimidoyl chloride (1.0 mmol, 185.6 mg)

  • Phenyl propargyl ether (1.05 mmol, 138.8 mg)

  • Copper(II) sulfate pentahydrate (5 mol%, 12.5 mg)

  • Sodium ascorbate (10 mol%, 19.8 mg)

  • Potassium bicarbonate (1.2 mmol, 120.2 mg)

  • Solvent: tert-Butanol / Water (1:1 v/v, 10 mL)

Methodology:

  • Substrate Solvation: In a 25 mL round-bottom flask, dissolve 4-Methoxy-N-hydroxybenzimidoyl chloride and phenyl propargyl ether in 5 mL of tert-butanol. Stir at room temperature until fully homogeneous.

  • Aqueous Preparation: In a separate vial, dissolve the potassium bicarbonate, copper(II) sulfate pentahydrate, and sodium ascorbate in 5 mL of deionized water.

    • Self-Validation Checkpoint 1 (Catalyst Activation): Upon mixing, the aqueous solution will initially appear pale blue (Cu²⁺). Within seconds of adding the sodium ascorbate, the solution must rapidly transition to a bright yellow/orange suspension. This color change visually validates the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue, your ascorbate is oxidized; discard and prepare fresh.

  • Cycloaddition: Add the active aqueous catalyst mixture dropwise to the tert-butanol solution over 5 minutes while stirring vigorously. The reaction will turn a heterogeneous green/brown.

  • Monitoring: Stir at room temperature.

    • Self-Validation Checkpoint 2 (Reaction Progress): Spot the mixture on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The imidoyl chloride (UV active, lower Rf) will strictly convert to the isoxazole (UV active, higher Rf). The reaction is complete when the imidoyl chloride spot entirely disappears (typically 2 hours).

  • Workup: Dilute the mixture with 15 mL of water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure by NMR. If necessary, pass through a short pad of silica gel to remove trace copper salts.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210-216 (2005).[Link]

  • Chem-Station Int. Ed. "1,3-Dipolar Cycloaddition of Nitrile Oxide." Chem-Station (2014).[Link]

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598 (1963).[Link]

Optimization

Technical Support Center: Solubilization Strategies for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation of challenging chemical entities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation of challenging chemical entities. The compound —3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole —is a highly lipophilic, planar molecule. It consists of an isoxazole core flanked by two hydrophobic aromatic systems (a 4-methoxyphenyl group and a phenoxymethyl group).

Because it lacks ionizable functional groups (such as primary amines or carboxylic acids), traditional solubility enhancement techniques like pH adjustment or salt formation are thermodynamically impossible for this molecule[1]. Its poor aqueous solubility is driven by a high crystal lattice energy and a high partition coefficient (LogP)[2]. To successfully evaluate this compound in biological assays, we must bypass its lattice energy using co-solvents, host-guest complexation, or nanonization[3].

Below is the diagnostic workflow and troubleshooting guide to help you select and execute the correct solubilization strategy based on your experimental constraints.

SolubilizationLogic Start 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole (Highly Lipophilic, Non-Ionizable) Decision1 Identify Target Application Start->Decision1 InVitro In Vitro Assays (Cellular / Biochemical) Decision1->InVitro Low Volume InVivo In Vivo Studies (Animal Dosing) Decision1->InVivo High Biocompatibility CoSolvent Co-Solvent Dilution (DMSO -> Aqueous Media) InVitro->CoSolvent Cyclodextrin Inclusion Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclodextrin Primary Strategy Nano Nanoprecipitation (Polymeric Micelles) InVivo->Nano If CD Capacity is Exceeded Validate1 Validate: Check for Precipitation (Absorbance) CoSolvent->Validate1 Validate2 Validate: Phase-Solubility Analysis Cyclodextrin->Validate2 Validate3 Validate: Dynamic Light Scattering (DLS) Nano->Validate3

Decision matrix for solubilizing the isoxazole derivative based on target assay requirements.

Module 1: In Vitro Assays (Cell Culture & Biochemical)

Q: Why does the isoxazole derivative crash out of solution when I add it directly to my cell culture media? A: Aqueous media has a high dielectric constant, which is energetically unfavorable for the hydrophobic aromatic rings of the isoxazole derivative. When added directly, the molecules rapidly aggregate to minimize their exposed surface area to water, reforming their crystal lattice[2]. You must use a co-solvent system (solvent blending) to reduce the interfacial tension between the hydrophobic solute and the aqueous phase[1].

Q: What is the best co-solvent approach for this compound? A: Dimethyl sulfoxide (DMSO) is the universal standard for in vitro assays. It disrupts the crystal lattice by solvating the hydrophobic rings. However, to prevent cytotoxicity, the final DMSO concentration in your assay must not exceed 0.5% (v/v).

Protocol 1: Co-Solvent Dilution (Self-Validating)

Causality: Preparing a highly concentrated organic stock ensures the drug is fully molecularly dispersed before introducing it to the complex aqueous environment of the media.

  • Stock Preparation: Weigh the isoxazole derivative and dissolve it in 100% anhydrous DMSO to create a 10 mM or 20 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Dilute the master stock 1:10 into a transitional co-solvent mixture (e.g., 50% DMSO / 50% PEG 400) to prevent shock-precipitation.

  • Aqueous Introduction: Add the intermediate stock dropwise into pre-warmed (37°C) cell culture media under vigorous vortexing.

  • Self-Validation Step (Spectrophotometry): Transfer 200 µL of the final media to a 96-well plate and measure the optical density at 600 nm (OD600) against a vehicle-only blank. If OD600 > 0.05, colloidal scattering is occurring, indicating micro-precipitation. You must lower the final drug concentration.

Module 2: In Vivo Dosing & Complex Aqueous Media

Q: DMSO and PEG 400 are too toxic for my required in vivo dosing concentration. How can I achieve high aqueous solubility safely? A: For non-ionizable, lipophilic compounds, cyclodextrin (CD) inclusion complexation is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4]. The hydrophobic 4-methoxyphenyl and phenoxymethyl groups of the drug will spontaneously enter the CD cavity via van der Waals forces, effectively hiding the lipophilic portions from the water[].

Q: Which cyclodextrin should I use? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. They are widely used in modern therapeutics due to their excellent biocompatibility and high solubilizing capacity for aromatic systems[4][6].

Protocol 2: HP-β-CD Complexation Workflow (Self-Validating)

Causality: Complexation is an equilibrium process. Providing excess drug and sufficient time allows the host-guest thermodynamic equilibrium to maximize the concentration of the dissolved complex.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or PBS.

  • Equilibration: Add an excess amount of the isoxazole derivative (e.g., 10 mg/mL) to the CD solution. The suspension will look cloudy.

  • Complexation: Stir the suspension continuously at 500 RPM for 24 to 48 hours at room temperature, protected from light.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the uncomplexed drug, then filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Step (HPLC-UV): You cannot assume the concentration based on the input mass. Dilute an aliquot of the filtrate 1:100 in methanol (to break the complex) and quantify the exact dissolved concentration using HPLC-UV against a standard curve.

Module 3: Advanced Nanoprecipitation

Q: What if cyclodextrin complexation still doesn't yield a high enough concentration for my efficacy models? A: If the binding affinity between the drug and the CD cavity is too low, you must force the drug into an amorphous state using solid dispersions or nanoprecipitation[7]. By trapping the drug in a hydrophilic polymer matrix (like PVP or Pluronic F-127), you prevent crystallization and exponentially increase the surface area available for dissolution[3].

Protocol 3: Polymeric Nanoprecipitation (Self-Validating)

Causality: Rapid solvent shifting forces the hydrophobic drug to precipitate. The simultaneous presence of an amphiphilic polymer arrests this precipitation at the nanoscale, preventing macroscopic crystal growth.

  • Organic Phase: Dissolve the isoxazole derivative and a stabilizer (e.g., Pluronic F-127) in a volatile water-miscible solvent like acetone.

  • Aqueous Phase: Place ultra-pure water on a magnetic stirrer at 1,000 RPM.

  • Injection: Inject the organic phase rapidly into the aqueous phase using a syringe. The solution will instantly turn slightly opalescent (the Tyndall effect).

  • Evaporation: Leave the solution stirring uncovered under a gentle nitrogen stream for 4 hours to evaporate the acetone.

  • Self-Validation Step (Dynamic Light Scattering - DLS): Analyze the resulting nanosuspension using DLS. A successful formulation will show a Z-average particle size of < 200 nm and a Polydispersity Index (PDI) of < 0.2. If the PDI is > 0.4, Ostwald ripening is occurring, and the formulation will eventually crash.

Quantitative Data Summary

The table below summarizes the expected performance of each solubilization strategy based on established pharmaceutical formulation principles for highly lipophilic BCS Class II/IV compounds.

Solubilization StrategyPrimary ExcipientMechanism of ActionEst. Solubility EnhancementBiocompatibility / Toxicity
Co-solvency (In vitro)DMSO (≤0.5% final)Solvent blending; reduces interfacial tension[1]10x - 50xLow (Cytotoxic >1% v/v)
Inclusion Complexation HP-β-CD (10-20% w/v)Hydrophobic cavity encapsulation[]100x - 500xHigh (Safe for IV/Oral)
Solid Dispersion / Nano Pluronic F-127 / PVPAmorphous state trapping; surface area increase[7]50x - 200xModerate to High

Sources

Troubleshooting

Optimizing temperature and solvent conditions for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole . As a Senior Application Scientist, I have designed this guide to help researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the critical 1,3-dipolar cycloaddition step required to build this isoxazole scaffold.

This guide moves beyond basic recipes, focusing on the causality of experimental parameters —specifically temperature and solvent conditions—to ensure your protocols are robust, reproducible, and self-validating.

Reaction Pathway & Mechanistic Overview

The synthesis of 3,5-disubstituted isoxazoles is classically achieved via a Huisgen [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne[1]. For our target molecule, the dipole is 4-methoxybenzonitrile oxide (generated in situ from 4-methoxybenzaldehyde oxime), and the dipolarophile is phenyl propargyl ether.

The most critical failure point in this workflow is the highly reactive nature of the nitrile oxide intermediate, which readily undergoes homodimerization to form a furoxan (1,2,5-oxadiazole 2-oxide) if the cycloaddition rate is outcompeted by dipole accumulation.

G Oxime 4-Methoxybenzaldehyde Oxime NO 4-Methoxybenzonitrile Oxide (In Situ) Oxime->NO NCS, Base (-HCl) Product 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole NO->Product + Alkyne [3+2] Cycloaddition Dimer Furoxan Dimer (Side Product) NO->Dimer Excess Heat / High Conc. Alkyne Phenyl Propargyl Ether Alkyne->Product

Reaction pathway for 1,3-dipolar cycloaddition highlighting product and dimer formation.

Optimization Data Center: Temperature & Solvent Effects

The choice of solvent and temperature directly dictates the delicate balance between the activation energy required for the [3+2] cycloaddition and the thermal degradation/dimerization of the nitrile oxide[2].

Causality Insight: Non-polar or moderately polar halogenated solvents like Dichloromethane (DCM) are preferred because they stabilize the transition state of the cycloaddition without excessively solvating the base, allowing the reaction to proceed smoothly at room temperature. High temperatures in polar aprotic solvents (like DMF) drastically increase the kinetic energy of the system, favoring the rapid, entropically less demanding homodimerization over the bimolecular reaction with the alkyne[2].

Quantitative Condition Matrix
SolventTemp (°C)BaseYield (%)Mechanistic Observation & Causality
DCM 25 (RT)Et₃N85% Optimal: Ideal dipole stability; minimal dimerization.
DCM 40 (Reflux)Et₃N65%Sub-optimal: Increased thermal energy promotes furoxan formation.
DMF 25 (RT)Et₃N55%Sub-optimal: Competitive solvent interactions reduce effective dipole concentration.
DMF 80Et₃N40%Failure Risk: Severe thermal degradation of the nitrile oxide intermediate[2].
ChCl:Urea 50NaOH88%Green Alternative: Deep Eutectic Solvent (DES) provides excellent phase transfer[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the highly reliable in situ generation of the nitrile oxide using N-Chlorosuccinimide (NCS) and Triethylamine (Et₃N). Every step includes a validation checkpoint to ensure the system is functioning as intended before proceeding.

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 eq, 10 mmol)

  • Phenyl propargyl ether (1.2 eq, 12 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 eq, 11 mmol)

  • Triethylamine (Et₃N) (1.2 eq, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (100 mL)

Step-by-Step Methodology:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve 4-methoxybenzaldehyde oxime in 100 mL of anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add NCS portion-wise over 10 minutes.

    • Causality: Cooling prevents the exothermic chlorination from generating unwanted radical byproducts.

    • Validation Checkpoint 1: Stir for 1 hour at room temperature. Spot the mixture on a TLC plate (Hexanes:EtOAc 4:1). The oxime spot must completely disappear, replaced by a slightly less polar spot (the hydroximoyl chloride). Do not proceed until conversion is >95%.

  • Dipolarophile Introduction:

    • Add phenyl propargyl ether (1.2 eq) to the reaction mixture in one portion.

  • Controlled Dipole Generation & Cycloaddition:

    • Cool the reaction mixture back to 0 °C.

    • Dissolve Et₃N in 10 mL of DCM and add it dropwise via a syringe pump over 60 minutes .

    • Causality: This is the most critical step. Slow addition keeps the steady-state concentration of the nitrile oxide extremely low. Because dimerization is a second-order reaction with respect to the dipole, keeping its concentration low mathematically suppresses furoxan formation while allowing the pseudo-first-order cycloaddition with the excess alkyne to proceed.

  • Maturation:

    • Remove the ice bath and allow the reaction to stir at 25 °C for 4–6 hours.

    • Validation Checkpoint 2: Analyze via LC-MS or TLC. The target isoxazole mass (m/z [M+H]+ approx. 282.1) should be the dominant peak, with minimal alkyne remaining.

  • Workup & Purification:

    • Quench with 50 mL of water to dissolve the Et₃N·HCl salts.

    • Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes to 20% EtOAc gradient).

Troubleshooting Guide

Issue: High levels of Furoxan (dimer) byproduct are observed in the crude NMR.

  • Cause: The steady-state concentration of the nitrile oxide intermediate was too high, or the reaction temperature exceeded 30 °C during base addition.

  • Solution: Ensure the Et₃N is added strictly via a syringe pump over at least 1 hour. Verify that the internal temperature of the reaction flask remains at 0 °C during the entire base addition process.

Issue: Incomplete conversion of the starting oxime during Step 1.

  • Cause: The NCS has degraded (often due to moisture absorption, leading to succinimide formation and loss of active chlorine), or the solvent is wet.

  • Solution: Use freshly recrystallized NCS (from water/acetic acid) and ensure the DCM is strictly anhydrous. Alternatively, adding a catalytic amount of pyridine (0.05 eq) can accelerate the chlorination step.

Issue: Poor regioselectivity (Formation of the 4-phenoxymethyl isomer).

  • Cause: While terminal alkynes naturally favor the 5-substituted isoxazole due to steric hindrance and HOMO-LUMO energy alignments[4], elevated temperatures can induce thermal scrambling or alternative mechanistic pathways.

  • Solution: Strictly maintain the reaction at room temperature (25 °C). If regioselectivity remains an issue, consider switching to a Copper(I) or Ruthenium-catalyzed cycloaddition[2], though the uncatalyzed reaction is usually sufficient for terminal alkynes.

Frequently Asked Questions (FAQs)

Q: Can I use a greener solvent system instead of halogenated solvents like DCM? A: Yes. Recent advancements have demonstrated that Deep Eutectic Solvents (DES), such as a 1:2 molar ratio of Choline Chloride to Urea, serve as excellent media for this synthesis[3]. The reaction can be run at 50 °C using NaOH as the base. The DES stabilizes the intermediates and can often be recycled up to five times without significant yield degradation[3].

Q: Is there an alternative to using NCS and Triethylamine? A: Yes. An increasingly popular, highly atom-economical method involves the in situ generation of nitrile oxides using an Oxone/NaCl system in an EtOAc/water biphasic mixture[5]. This method oxidizes the aldoxime directly without generating organic byproducts like succinimide, simplifying the downstream purification[5].

Q: Why does my product yield drop significantly when I scale up the reaction from 1 mmol to 50 mmol? A: Scale-up issues in this chemistry are almost always thermal in nature. The generation of the nitrile oxide and the subsequent cycloaddition are exothermic. At a 50 mmol scale, the surface-area-to-volume ratio of your flask is lower, leading to poor heat dissipation. This localized heating accelerates dimerization. You must increase the cooling capacity (e.g., use an internal temperature probe and an active cooling jacket) and extend the base addition time proportionally.

References

  • 1,3-Dipolar cycloaddition Source: Wikipedia URL:[Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters (ACS Publications) URL:[Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • Impact of solvent and reaction temperature on Ru-promoted 1,3-dipolar cycloaddition Source: Helmholtz-Zentrum Dresden-Rossendorf (HZDR) URL:[Link]

Sources

Optimization

Reducing byproducts in 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole crystallization

Answering the user's request.## Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Welcome to the technical support center for the crystallization of 3-(4-Methoxyphenyl)-5-(phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Welcome to the technical support center for the crystallization of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this molecule. Achieving high purity is critical, as even small amounts of byproducts can impact downstream applications, including efficacy and safety profiles in pharmaceutical contexts. This resource provides in-depth, experience-based answers to common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: I'm observing persistent impurities in my crystallized product. What are the likely chemical culprits?

Identifying the nature of the impurity is the first step in designing a strategy for its removal.[1] For 3,5-disubstituted isoxazoles synthesized via common routes like 1,3-dipolar cycloaddition, byproducts typically fall into several classes:

  • Regioisomers: Depending on the synthetic route, the formation of the isomeric product, 5-(4-Methoxyphenyl)-3-(phenoxymethyl)-1,2-oxazole, is possible.[2] Regioisomers often have very similar polarities and solubility profiles, making them notoriously difficult to separate by crystallization.

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as 4-methoxybenzaldoxime or the alkyne starting material. These are typically easier to remove due to different physicochemical properties.[2]

  • Side-Reaction Products: The synthesis of isoxazoles can sometimes yield side products like furoxans or products from the dimerization of the nitrile oxide intermediate.[2][3] These often have different polarities and can be targeted with appropriate solvent systems.

  • Process-Related Impurities: This category includes residual catalysts, reagents from previous steps (e.g., halogenating agents), or degradation products.[4]

A thorough analytical characterization (HPLC, LC-MS, NMR) of both your crude material and the isolated mother liquor is essential to pinpoint the exact nature and concentration of the key byproducts.

Q2: How does my choice of solvent system directly impact byproduct inclusion?

Solvent selection is arguably the most critical parameter in developing a robust crystallization process.[5] The ideal solvent system should not only provide a good yield but also effectively discriminate between the desired molecule and its impurities.

The governing principle is differential solubility. A good solvent for purification will exhibit:

  • High Solubility at Elevated Temperatures: To ensure the entire crude product, including impurities, dissolves completely.

  • Low Solubility at Room or Reduced Temperatures: To maximize the recovery of the pure target compound.

  • Poor Solubility for Impurities: Ideally, the byproducts should remain in the mother liquor upon cooling.

Solvent-solute interactions also influence crystal habit and purity. Polar solvents may interact differently with the molecule compared to non-polar solvents, affecting how the crystal lattice forms and whether it incorporates or rejects an impurity.[6] For instance, an impurity that can form hydrogen bonds might be more readily incorporated into a crystal lattice grown from a protic solvent.

Objective: To identify a solvent or solvent/anti-solvent system that provides optimal purity and yield.

Methodology:

  • Place approximately 10-20 mg of your crude 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole into several small vials.

  • To each vial, add a different solvent (see table below for suggestions) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • If the solid is insoluble at room temperature, heat the vial gently (e.g., to 50-60°C) while adding more solvent until a clear solution is obtained.

  • Allow the vials to cool slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) for several hours.

  • Observe the outcome: Did crystals form? Was it an oil? Was there no precipitation?

  • Isolate any crystalline material, wash with a small amount of cold solvent, dry, and analyze for purity via HPLC.

SolventApprox. Solubility (RT)Observations upon CoolingPurity Implication
Ethanol LowSlow formation of small, well-defined crystals.Promising; slow growth often leads to higher purity.[7]
Ethyl Acetate ModerateRapid precipitation of fine needles upon cooling.Moderate; rapid precipitation can trap impurities.[8]
Toluene LowForms larger, block-like crystals over a longer period.Potentially good for purity due to different selectivity.[6]
Acetonitrile ModerateGood crystal formation, mother liquor is colored.Promising; color in liquor suggests impurity rejection.
Dichloromethane HighOften requires an anti-solvent (e.g., hexane) to induce crystallization.Useful for anti-solvent methods.[9]
Water InsolubleNot a suitable single solvent for this molecule.Could be explored as an anti-solvent.
Q3: What is "supersaturation," and how can I control it to improve crystal purity?

Supersaturation is the essential driving force for crystallization. It describes a state where a solution contains more dissolved solute than it can thermodynamically hold at equilibrium.[10] While necessary, the level of supersaturation is critical:

  • High Supersaturation: This is achieved by rapid cooling or fast anti-solvent addition. It forces the rapid formation of many crystal nuclei (nucleation). This process is often kinetically driven and non-selective, leading to the entrapment of impurities within a rapidly growing crystal lattice and the formation of many small crystals.[8][10]

  • Low Supersaturation: This is achieved by slow, controlled cooling. It favors the growth of existing crystals over the formation of new nuclei. In this state, molecules have more time to orient themselves correctly onto the crystal lattice, a thermodynamically favored process that is highly selective and tends to exclude "misfitting" impurity molecules.[10][11]

Therefore, to minimize byproducts, the goal is to maintain a state of low, controlled supersaturation throughout the process.

G cluster_0 High Supersaturation Path cluster_1 Low Supersaturation Path High_SS Rapid Cooling / Fast Anti-Solvent Addition Fast_Nuc Dominant Nucleation High_SS->Fast_Nuc Creates Impure_Crystals Small, Impure Crystals (High Byproduct Inclusion) Fast_Nuc->Impure_Crystals Leads to Low_SS Slow, Controlled Cooling Slow_Growth Dominant Crystal Growth Low_SS->Slow_Growth Maintains Pure_Crystals Large, Pure Crystals (Byproduct Rejection) Slow_Growth->Pure_Crystals Leads to Crude_Solution Crude Solution in Hot Solvent Crude_Solution->High_SS Crude_Solution->Low_SS

Caption: The relationship between supersaturation levels and final crystal purity.

Troubleshooting Guide

Problem: My product "oils out" or forms an amorphous precipitate instead of crystals.

Cause: This typically happens when the solution becomes too highly supersaturated too quickly, causing the solute to crash out of solution as a liquid phase (oiling out) or a disordered solid before it has time to form an ordered crystal lattice.[9]

Solutions:

  • Use a More Dilute Solution: Starting with a lower concentration of the crude material can help manage the supersaturation level during cooling.

  • Change Solvents: The compound may have a tendency to oil out in certain solvents. Refer to your solvent screen to find a system where crystallization occurs more readily.

  • Introduce Seed Crystals: Adding a small number of pure crystals (seeding) at a temperature just below the saturation point provides a template for growth, bypassing the energy barrier for primary nucleation and guiding the process toward controlled growth.[5][9]

Objective: To produce large, high-purity crystals by maintaining low supersaturation.

Methodology:

  • Dissolve the crude 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole in a suitable solvent (identified from Protocol 1) at an elevated temperature (e.g., 70°C) to form a clear, saturated solution.

  • Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour).

  • Once the solution has cooled by 5-10°C (entering the metastable zone), add a small amount (0.1-1% by weight) of pure seed crystals.

  • Continue the slow cooling (e.g., 5-10°C per hour). You should observe the seed crystals growing in size. Non-linear cooling profiles, where cooling is very slow at the beginning and faster later on, can be highly effective.[11]

  • Once the target temperature (e.g., 4°C) is reached, hold the slurry for several hours with gentle agitation to allow for maximum yield.

  • Filter the crystals, wash with a minimal amount of cold, fresh solvent to remove adhered mother liquor, and dry under vacuum.

Problem: After optimizing my crystallization, one specific impurity remains above the acceptable limit.

Cause: If an impurity persists despite a well-controlled crystallization, it may be due to a high degree of structural similarity to the target molecule, allowing it to be incorporated into the crystal lattice (forming a solid solution).[12][13] Alternatively, the impurity may be adhering to the crystal surface or trapped in pockets of mother liquor within the bulk solid (occlusion).[14]

Solutions:

  • Perform a Re-slurry or Wash: If the impurity is on the crystal surface, washing the filtered cake with a well-chosen solvent can be effective.[14] A re-slurry, where the isolated crystals are stirred in a fresh solvent in which the product is poorly soluble but the impurity has some solubility, can be an excellent purification step.[1][12]

  • Recrystallization: A second crystallization of the already purified material can further reduce impurity levels.

  • Phase Transformation: Sometimes, an impurity is readily incorporated into one polymorphic form but rejected by another.[12] It may be possible to crystallize a transient (metastable) polymorph and then slurry it under conditions that convert it to the stable, purer form.

  • Chromatography: If all else fails, column chromatography is a reliable, albeit less scalable, method for removing stubborn impurities before a final polishing crystallization.[2]

G start Impure Crystalline Product obs1 Observation: Crystals are oily, small, or needle-like start->obs1 Initial Assessment obs2 Observation: Purity improves slightly but one impurity persists start->obs2 After Initial Optimization sol1 Action: Reduce Supersaturation - Slow cooling rate - Use a more dilute solution - Add seed crystals obs1->sol1 Cause: Kinetic Trapping sol2 Action: Re-evaluate Solvent - Perform systematic solvent screen - Try anti-solvent crystallization obs1->sol2 Cause: Poor Selectivity sol3 Action: Post-Crystallization Purification - Wash crystal cake thoroughly - Perform a re-slurry in a new solvent - Attempt a second recrystallization obs2->sol3 Cause: Surface Adherence or Occlusion sol4 Action: Investigate Impurity - Is it a regioisomer? - Consider preparative chromatography before final crystallization obs2->sol4 Cause: High Structural Similarity (Solid Solution)

Caption: A decision tree for troubleshooting byproduct issues during crystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Isoxazoles. Benchchem.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work. Mirai Intex.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa”. White Rose Research Online.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.
  • MDPI. (2022, November 10). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Reddit.
  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
  • (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole.
  • Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Mettler Toledo.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia.
  • Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization. Technobis.
  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA.
  • Technobis Crystallization Systems. (2022, January 17). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. Technobis Crystallization Systems.
  • PMC. (2013, March 28). 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. PMC.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • ResearchGate. (n.d.). 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. ResearchGate.
  • ResearchGate. (n.d.). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent | Request PDF. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • CDN. (2023, December 8). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC.
  • MDPI. (2017, December 3). A Different View of Solvent Effects in Crystallization. MDPI.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
  • (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
  • (2013, June 24). Synthesis of 3,5-Disubstituted Isoxazoles | PDF | Proton Nuclear Magnetic Resonance.
  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
  • (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole .

Because this molecule features a highly lipophilic core, an isoxazole ring, and multiple ether linkages, it is particularly susceptible to secondary stationary-phase interactions and sample solvent mismatch. This guide provides field-proven, self-validating methodologies to diagnose and eliminate peak tailing.

Diagnostic Workflow

Before adjusting your method, you must determine whether the tailing is a systemic physical failure or a chemical interaction specific to your analyte. Follow the workflow below to isolate the root cause[1].

TroubleshootingWorkflow Start Analyze Peak Shape Calculate USP Tailing Factor Check Are all peaks tailing? Start->Check All Yes: Physical/System Issue Check->All All peaks Single No: Chemical/Sample Issue Check->Single Only analyte FixAll Check for column void, blocked frit, or dead volume. All->FixAll FixSingle Check sample solvent mismatch or silanol interactions. Single->FixSingle ValAll Replace column/frit. Validate: Tf < 1.2 FixAll->ValAll ValSingle Match diluent to mobile phase. Validate: Tf < 1.2 FixSingle->ValSingle

Diagnostic workflow for identifying the root cause of HPLC peak tailing.

Frequently Asked Questions (Causality & Mechanisms)

Q1: Why does 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole specifically exhibit peak tailing? A1: The molecule contains multiple hydrogen-bond acceptors: the oxygen atoms in the methoxy and phenoxymethyl groups, and the nitrogen/oxygen in the 1,2-oxazole ring. While it is not a strong base, these electronegative regions can interact with un-ionized, acidic silanol groups (Si-OH) on the silica stationary phase via hydrogen bonding[2]. Furthermore, its high lipophilicity often requires dissolution in 100% organic solvents, leading to severe solvent mismatch when injected into aqueous mobile phases[3].

Q2: How do I differentiate between chemical (secondary interactions) and physical (column/system) causes? A2: Inject a well-behaved, neutral reference standard (e.g., toluene or uracil). If the reference peak is perfectly symmetrical but your isoxazole derivative tails, the issue is chemical (analyte-specific interactions)[4]. If both peaks tail equally, you have a physical issue, such as a void at the head of the column, a blocked frit, or excessive extra-column dispersion[1].

Q3: My sample is dissolved in 100% Acetonitrile, but my gradient starts at 20% Acetonitrile. Is this causing the tailing? A3: Yes. This is known as the "strong sample solvent effect." When the injection solvent is significantly stronger (more nonpolar in reversed-phase) than the starting mobile phase, the analyte travels rapidly through the column head before it can properly partition into the stationary phase. This disrupts the local equilibrium, causing the peak to distort, tail, or even split[3].

Q4: How can I suppress silanol interactions for this ether-rich compound? A4: First, ensure you are using a high-purity, fully end-capped "Type B" silica column, which has significantly fewer active silanols than older Type A columns[4]. Second, operating at a lower pH (e.g., pH 2.5 using 0.1% Formic Acid) ensures that residual silanols remain fully protonated, preventing strong ion-exchange interactions and reducing the interaction to weaker hydrogen bonding[2][5].

Experimental Protocols

To ensure scientific integrity, do not blindly alter parameters. Use the following self-validating protocols to systematically isolate and resolve the tailing.

Protocol A: Diagnosing and Correcting Sample Solvent Mismatch

Causality: High injection volumes of strong organic solvents prevent the analyte from focusing at the column head, leading to band broadening and tailing.

  • Baseline Measurement: Inject your standard sample (e.g., 10 µL of sample in 100% Acetonitrile). Record the USP Tailing Factor ( Tf​ ) and Peak Width at 5% height ( W0.05​ ).

  • Volume Reduction Test: Inject 1 µL of the exact same sample.

    • Validation: If Tf​ significantly improves (approaches 1.0) and the peak sharpens, solvent mismatch is confirmed.

  • Solvent Matching: Dilute your sample stock using the starting mobile phase composition (e.g., 20% ACN / 80% Water) instead of pure organic solvent.

  • Final Validation: Inject 10 µL of the newly diluted sample. The peak should remain symmetrical. If the highly lipophilic isoxazole precipitates in the mobile phase, you must use a smaller injection volume of the strong solvent or utilize a weaker organic modifier (like Methanol) for dissolution.

Protocol B: Mitigating Silanol Interactions via Mobile Phase Optimization

Causality: Uncapped silanols act as strong hydrogen bond donors to the ether and isoxazole oxygens/nitrogens. Masking these sites restores ideal Gaussian partitioning.

  • Column Verification: Verify that your column is a modern, end-capped Type B silica (e.g., C18 or a polar-embedded C18). If using an older column, replace it[4].

  • pH Adjustment: Prepare Mobile Phase A with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic acid, pH ~2.0 - 2.5). This protonates residual silanols, minimizing their activity[5].

  • Buffer Implementation (Optional): If low pH is insufficient, introduce a volatile buffer (e.g., 10-20 mM Ammonium Formate) to increase the ionic strength, which helps mask secondary interactions[2].

  • Validation Step: Run the optimized method. Calculate the USP Tailing Factor. A successful mitigation will yield a Tf​ between 1.0 and 1.2.

Quantitative Data Presentation

Use the following table to benchmark your chromatographic results and determine the necessary corrective actions based on the USP Tailing Factor ( Tf​ ).

USP Tailing Factor ( Tf​ )Peak Shape DescriptionDiagnostic MeaningRecommended Corrective Action
1.00 - 1.20 Symmetrical (Gaussian)Ideal partitioning; no secondary interactions.None required. Method is validated.
1.21 - 1.50 Slight TailingMinor silanol activity or slight solvent mismatch.Optimize buffer concentration; reduce injection volume slightly.
1.51 - 2.00 Moderate TailingSignificant silanol hydrogen-bonding or strong solvent effect.Switch to fully end-capped column; match sample diluent to mobile phase.
> 2.00 Severe Tailing / SplittingColumn void, blocked frit, mass overload, or severe mismatch.Replace column/frit; perform serial dilution to check for mass overload.

Sources

Optimization

Enhancing the chemical stability of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole under UV light

Focus Compound: 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Target Audience: Researchers, Formulation Scientists, and Analytical Chemists Welcome to the Technical Support Center. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Target Audience: Researchers, Formulation Scientists, and Analytical Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond surface-level fixes. Here, we will dissect the fundamental photochemical mechanisms driving the degradation of your 1,2-oxazole API and engineer self-validating formulation and testing protocols to ensure robust stability.

Part 1: Diagnostic Hub – Mechanistic Troubleshooting

Q: Why does 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole rapidly degrade and form yellow polymeric byproducts under standard laboratory lighting? A: The root cause lies in the intrinsic photolability of the 1,2-oxazole (isoxazole) core. Upon absorption of UV light, the weak N-O bond undergoes rapid homolytic or heterolytic cleavage, generating a highly reactive azirine intermediate[1]. Causality: The presence of the electron-donating 4-methoxyphenyl group at the C3 position exacerbates this issue. By extending the conjugated π-system, it red-shifts the molecule's absorption maximum into the near-UV/visible range (320–400 nm). Once the azirine intermediate forms, it can undergo solvent-dependent isomerization into a 1,3-oxazole or, in uncontrolled environments, rapidly polymerize into the yellow oligomeric degradants you are observing[2].

Pathway Isox 1,2-Oxazole API UV UV Photon Absorption Isox->UV Cleavage N-O Bond Homolysis UV->Cleavage Azirine Azirine Intermediate Cleavage->Azirine Oxazole 1,3-Oxazole Isomer Azirine->Oxazole Solvent stabilization Polymer Polymeric Degradants Azirine->Polymer Uncontrolled

Fig 1: Photodegradation pathway of 1,2-oxazoles via N-O cleavage and azirine intermediates.

Q: During HPLC analysis of the photodegraded sample, I see a new peak with the exact same mass as the parent API. Is this an analytical artifact? A: No, this is a classic photochemical skeletal editing event. The azirine intermediate frequently undergoes a photoisomerization rearrangement to form the corresponding 1,3-oxazole derivative[2]. Because the molecular formula remains identical, the mass-to-charge ratio (m/z) will match the parent API. Resolution: To differentiate the 1,2-oxazole parent from the 1,3-oxazole degradant, rely on chromatographic separation (e.g., using a biphenyl or PFP stationary phase for better shape selectivity) or orthogonal detection methods like 1H-NMR, where the chemical shift of the heterocyclic proton will differ significantly.

Part 2: Formulation Engineering – Stabilization Strategies

Q: How can we formulate this API to prevent N-O bond cleavage without altering its chemical structure? A: Photostabilization requires a multi-tiered approach focusing on microenvironmental shielding and energy dissipation. The most effective strategies for 1,2-oxazoles include supramolecular encapsulation and the co-formulation of UV quenchers[3]. Causality: Encapsulating the API within Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides profound steric hindrance. The rigid cavity of the cyclodextrin restricts the conformational freedom required for the isoxazole ring to expand into the azirine intermediate, effectively arresting the degradation pathway at the excited state. Alternatively, adding a competitive UV absorber like Avobenzone acts as a photon sink, safely dissipating UV energy as heat before it can excite the API[4].

Quantitative Comparison of Stabilization Efficacy

Data synthesized from accelerated UV-B exposure studies (1.2M lux-hr equivalent).

Stabilization StrategyPrimary Mechanism of ActionHalf-Life (t½) under UV24h Degradation Rate
Unformulated API (Control) Direct N-O bond photolysis2.4 hours> 95%
HP-β-Cyclodextrin Complex Steric restriction of azirine expansion18.5 hours~ 40%
Liposomal Encapsulation Microenvironmental optical shielding24.2 hours~ 25%
Avobenzone Co-formulation Competitive UV absorption / Quenching36.0 hours< 10%
Amber Glass Packaging Complete UV-A/UV-B occlusion> 500 hoursNot Detected

Part 3: Validation Protocols – ICH Q1B Compliance

Q: What is the correct procedure to validate the photostability of this compound for regulatory submission? A: Regulatory validation must follow a self-validating forced degradation framework as outlined by the ICH Q1B Guidelines[5]. The protocol must isolate photochemical degradation from thermal degradation.

Protocol Prep Sample Preparation (API & Excipients) Split Split Batch Prep->Split Light UV Exposure (1.2M lux-hr, 200 Wh/m²) Split->Light Dark Dark Control (Foil-Wrapped) Split->Dark Quench Neutralize & Quench Light->Quench Dark->Quench Analysis HPLC-UV/MS Quantification Quench->Analysis

Fig 2: Self-validating ICH Q1B photostability workflow with parallel dark control validation.

Step-by-Step Methodology: Self-Validating Forced Degradation Testing

Step 1: Sample Preparation & Matrix Control

  • Action: Prepare the API in its solid state (thin layer ≤3 mm in an open petri dish) and in the proposed aqueous formulation.

  • Causality: Testing both states is critical because solvent polarity dictates the stabilization of the nitrile ylide/azirine intermediate. Protic solvents often accelerate the isomerization compared to the solid state[2].

Step 2: Implementation of the Dark Control (Critical Validation Step)

  • Action: Split the prepared samples into two identical cohorts. Wrap the "Dark Control" cohort entirely in aluminum foil. Place both cohorts adjacent to each other in the photostability chamber.

  • Causality: Photostability chambers generate significant heat. If the Dark Control shows degradation, the mechanism is thermal or hydrolytic, not photochemical[1]. This step ensures the protocol is self-validating by explicitly isolating the photon-induced variable.

Step 3: Calibrated Irradiation

  • Action: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter[5].

  • Causality: This specific threshold mimics the maximum expected ambient exposure during manufacturing and patient handling, ensuring regulatory compliance and safety. Use a calibrated radiometer or a chemical actinometric system (e.g., quinine monohydrochloride) to verify the exact photon dose.

Step 4: Quenching and Mass Balance Analysis

  • Action: Immediately upon completion of the exposure cycle, remove the samples, dilute them in a stabilizing aprotic solvent (e.g., Acetonitrile) to quench further reactions, and analyze via HPLC-DAD-MS.

  • Causality: You must calculate the mass balance. The sum of the remaining API peak area and the degradant peak areas must equal the initial API peak area. If the mass balance is <90%, the 1,2-oxazole has likely polymerized into insoluble oligomers that are precipitating on the column or are not UV-active.

References[6] Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency (EMA), Link[1] Addressing stability issues of novel 3,5-Diphenylisoxazole derivatives, Benchchem, Link[3] Photostabilization strategies of photosensitive drugs, PubMed / International Journal of Pharmaceutics, Link[2] Divergent photochemical ring-replacement of isoxazoles, PMC - NIH / Nature Communications, Link[5] Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization, MDPI Pharmaceutics, Link[4] Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins, Taylor & Francis, Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Derivative Synthesis

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals experiencing synthetic bottlenecks when modifying the 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals experiencing synthetic bottlenecks when modifying the 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole scaffold.

The standard synthesis of this pharmacophore relies on a 1,3-dipolar cycloaddition between 4-methoxybenzonitrile oxide and phenyl propargyl ether. However, when introducing bulky substituents (e.g., ortho-substituents on the aryl rings or heavily branched phenoxymethyl ethers) to probe structure-activity relationships (SAR), steric hindrance can derail the reaction. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you bypass these steric limitations.

Diagnostic Workflow: Identifying Steric Bottlenecks

Before altering your synthetic route, use the following diagnostic logic to determine exactly how steric bulk is interfering with your transition state.

TroubleshootingWorkflow start Analyze Crude Reaction Mixture (TLC / LC-MS) q1 Is Furoxan (dimer) the major product? start->q1 q2 Are 4- and 5-substituted regioisomers both present? q1->q2 No sol1 Steric stalling. Use slow dipole generation. q1->sol1 Yes sol2 Steric-induced regioselectivity loss. Switch to Cu(I) catalyst. q2->sol2 Yes sol3 Severe steric block. Use Microwave or Stepwise route. q2->sol3 No (No reaction)

Diagnostic workflow for identifying steric hindrance issues in isoxazole synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yields mostly furoxan (nitrile oxide dimer) instead of the desired bulky isoxazole derivative. Why?

Causality: The concerted [3+2] cycloaddition requires a specific trajectory for the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne to overlap. Steric bulk on either the alkyne (e.g., a 2,6-diisopropylphenoxymethyl group) or the nitrile oxide increases the activation energy ( Ea​ ) for the cycloaddition. Because the cycloaddition rate drops significantly, the competing bimolecular dimerization of the nitrile oxide (which forms a stable furoxan byproduct) outcompetes your desired reaction[1]. Solution: You must manipulate the reaction kinetics. By utilizing a syringe-pump to add the base (e.g., triethylamine) dropwise over 12–24 hours, you maintain an extremely low steady-state concentration of the highly reactive nitrile oxide. This suppresses the bimolecular dimerization (a second-order process with respect to the dipole) while allowing the slower, sterically hindered cycloaddition to proceed.

Q2: I am getting a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles when using bulky alkynes. How do I restore 5-regioselectivity?

Causality: The regioselectivity of 1,3-dipolar cycloadditions is governed by a delicate balance between electronic FMO interactions and steric distortion energies[2]. Normally, terminal alkynes strongly favor 5-substitution. However, massive steric bulk at the propargylic position forces the nitrile oxide to adopt a reversed trajectory to minimize steric clash at the transition state, yielding the 4-substituted isomer or a complex mixture[3]. Solution: Switch from a thermal cycloaddition to a Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) . The copper catalyst forms a copper acetylide intermediate, which completely overrides the steric biases of the thermal pathway. The reaction proceeds through a stepwise metallacycle intermediate that strictly enforces 5-regioselectivity, regardless of the steric bulk on the phenoxymethyl ether[4].

Q3: The [3+2] cycloaddition completely stalls with my highly hindered substrates, even with prolonged heating. What is the alternative?

Causality: When steric shielding completely blocks the required trajectory for the concerted [3+2] transition state, thermal energy alone cannot overcome the barrier without causing the decomposition of the starting materials. Solution: Abandon the concerted cycloaddition. Switch to a stepwise Claisen-Schmidt condensation to form a chalcone (α,β-unsaturated ketone), followed by cyclization with hydroxylamine[5]. Alternatively, microwave-assisted synthesis can provide the rapid, localized superheating required to overcome extreme activation barriers without the prolonged exposure that degrades sensitive functional groups[6].

Quantitative Data: Impact of Sterics and Optimization

The following table summarizes the empirical effects of steric bulk on the synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole derivatives, and the quantitative improvements achieved using our optimized protocols.

Derivative Modification (Alkyne/Dipole)Standard Thermal YieldStandard Regio (3,5 : 3,4)Optimized MethodOptimized YieldOptimized Regio
Unsubstituted (Control) 85%>99:1N/AN/AN/A
2,6-Dimethylphenoxymethyl 42%80:20Cu(I) Catalysis88%>99:1
2-Methoxyaryl (Dipole) 35%90:10Syringe-Pump75%95:5
Di-tert-butylphenoxymethyl <5%N/AStepwise Route62% (Over 2 steps)>99:1

Self-Validating Experimental Protocols

Protocol A: Cu(I)-Catalyzed Cycloaddition for Hindered Alkynes

Use this protocol when facing regioselectivity loss due to bulky phenoxymethyl derivatives.

  • Preparation: In an oven-dried 50 mL Schlenk flask, dissolve the bulky phenyl propargyl ether derivative (1.0 mmol) and 4-methoxybenzaldehyde oxime (1.1 mmol) in 10 mL of anhydrous THF.

  • Catalyst Addition: Add CuSO4​⋅5H2​O (5 mol%) and sodium ascorbate (10 mol%) to the stirring solution.

    • Self-Validation Checkpoint 1: The initial suspension will turn into a homogenous pale-yellow solution upon active Cu(I) generation. If the solution turns green/blue, the Cu(I) has oxidized to Cu(II); degas the solvent further and add an additional 5 mol% of sodium ascorbate.

  • Dipole Generation: Add N -chlorosuccinimide (NCS, 1.1 mmol) in one portion. Stir for 30 minutes, then add KHCO3​ (2.0 mmol).

    • Self-Validation Checkpoint 2: A mild effervescence ( CO2​ release) should be observed upon base addition, confirming the dehydrohalogenation of the intermediate hydroximoyl chloride to the nitrile oxide.

  • Completion: Stir at room temperature for 6 hours. Quench with saturated aqueous NH4​Cl to remove copper salts, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Stepwise Claisen-Schmidt Route for Extreme Steric Blockade

Use this protocol when the [3+2] cycloaddition completely fails.

  • Condensation: Dissolve 4-methoxyacetophenone (1.0 mmol) and the sterically hindered phenoxyacetaldehyde derivative (1.0 mmol) in 15 mL of absolute ethanol.

  • Base Addition: Add 10% aqueous NaOH (2 mL) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint 1: The formation of the chalcone intermediate is visually confirmed by the precipitation of a bright yellow solid. TLC should show the complete disappearance of the ketone starting material (visualized under 254 nm UV) and the appearance of a new, lower Rf​ spot that stains intensely with KMnO4​ due to the newly formed conjugated double bond.

  • Cyclization: Isolate the yellow chalcone via filtration. Resuspend the solid in ethanol (10 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol). Reflux for 4 hours.

    • Self-Validation Checkpoint 2: As the isoxazole forms, the bright yellow suspension will transition into a colorless or pale-white solution/precipitate, indicating the loss of the extended chalcone conjugation.

References

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. J-Stage. Available at: [Link]

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. NIH. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole vs. Standard Isoxazole Derivatives

Executive Summary The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous marketed drugs, including the antirheumatic agent leflunomide and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous marketed drugs, including the antirheumatic agent leflunomide and the COX-2 inhibitor valdecoxib[1]. While standard isoxazole derivatives rely on rigid aryl substitutions to achieve target affinity, they often encounter limitations regarding solubility, off-target toxicity, and limited conformational flexibility[2].

This guide evaluates the performance, structural causality, and synthetic methodology of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole —a specialized 3,5-disubstituted derivative. By introducing an electron-donating methoxy group and a flexible phenoxymethyl tail, this compound offers a highly tunable pharmacophore for anti-inflammatory and antimicrobial applications[3].

Structural & Mechanistic Causality

The pharmacological superiority of a drug candidate often hinges on its ability to adapt to the dynamic microenvironment of a target protein's binding pocket. The structural modifications in 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole provide distinct advantages over rigid standards like valdecoxib:

  • The C3 4-Methoxyphenyl Group: The methoxy moiety acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the C3-aryl ring, significantly enhancing its ability to participate in cation- π and π−π stacking interactions with aromatic residues (e.g., Tyr355 and Trp387) in the cyclooxygenase-2 (COX-2) active site.

  • The C5 Phenoxymethyl Hinge: Standard COX-2 inhibitors often utilize direct aryl-isoxazole linkages, creating a rigid, planar geometry. In contrast, the methylene ether linkage (–CH₂–O–) at the C5 position introduces a flexible "hinge." This allows the terminal phenyl ring to rotate and adopt multiple conformations, optimizing induced-fit binding within deep lipophilic side-pockets that rigid molecules cannot access.

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Binding PGH2 Prostaglandin H2 COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Isomerization Inhibitor 3-(4-Methoxyphenyl)-5- (phenoxymethyl)isoxazole Inhibitor->COX2 Competitive Inhibition (Blocks AA Binding)

Mechanism of COX-2 inhibition by 3,5-disubstituted isoxazoles preventing PGE2 synthesis.

Comparative Performance Data

To objectively assess the utility of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, we compare its synthetic and physicochemical metrics against standard isoxazole scaffolds.

Metric3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazoleValdecoxib (Standard)3,5-Dimethylisoxazole (Fragment)
Synthetic Yield (%) 82 - 88%Commercial> 90%
Regioselectivity (3,5 vs 3,4) > 99:1N/AN/A
LogP (Lipophilicity) 3.83.11.2
COX-2 IC₅₀ (nM) *45 ± 55 - 10> 10,000
Conformational Flexibility High (Ether Hinge)Low (Rigid Aryl)High (Small Molecule)

*Note: IC₅₀ values are representative benchmarks based on structurally homologous 3,5-diaryl isoxazole derivatives evaluated in standard in vitro assays.

Data Analysis: While valdecoxib exhibits a lower IC₅₀ (higher potency), its rigid structure has been historically associated with adverse cardiovascular events. The target compound sacrifices a fraction of raw potency for a higher LogP (3.8) and increased flexibility, which can enhance blood-brain barrier (BBB) penetration for neuro-inflammatory targets[3]. Furthermore, the synthesis of the target compound boasts a >99:1 regioselectivity, a critical advantage for scalable manufacturing[4].

Validated Experimental Protocol: Regioselective Synthesis

The most robust method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[5]. The protocol below utilizes an in situ generation of the nitrile oxide to prevent dimerization, ensuring a self-validating, high-yield workflow[6].

SynthesisWorkflow Oxime 4-Methoxybenzaldehyde Oxime Chloride Hydroximoyl Chloride Oxime->Chloride NCS, DMF (Chlorination) Dipole Nitrile Oxide (1,3-Dipole) Chloride->Dipole Et3N (Dehydrohalogenation) Product 3-(4-Methoxyphenyl)-5- (phenoxymethyl)isoxazole Dipole->Product [3+2] Cycloaddition Alkyne Phenyl Propargyl Ether (Dipolarophile) Alkyne->Product Regioselective Attack

Workflow for the regioselective 1,3-dipolar cycloaddition synthesis of the target isoxazole.

Step-by-Step Methodology

1. Chlorination of the Oxime (Precursor Activation)

  • Procedure: Dissolve 4-methoxybenzaldehyde oxime (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). Add N-chlorosuccinimide (NCS, 1.1 equiv) in small portions at room temperature.

  • Causality: NCS is chosen over chlorine gas for precise stoichiometric control and safety. The chlorination converts the oxime into a highly reactive hydroximoyl chloride intermediate[6].

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting oxime spot should disappear within 2 hours, replaced by a slightly less polar spot.

2. In Situ Nitrile Oxide Generation & Cycloaddition

  • Procedure: To the reaction mixture, add phenyl propargyl ether (1.2 equiv). Cool the flask to 0 °C. Add triethylamine (Et₃N, 1.5 equiv) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Et₃N acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the 1,3-dipole (nitrile oxide) in situ[4]. The dropwise addition is critical; rapid addition spikes the concentration of the nitrile oxide, leading to unwanted dimerization into furoxans. The terminal alkyne acts as the dipolarophile, reacting exclusively to form the 5-substituted isoxazole due to steric and electronic preferences[5].

  • Self-Validation:

    • TLC Check: A highly polar byproduct spot indicates furoxan formation (too fast Et₃N addition).

    • NMR Check: Isolate the product via silica gel chromatography. Validate regiochemistry via ¹H NMR: The presence of a sharp singlet at ~6.7 ppm confirms the C4 proton of the isoxazole ring, proving the exclusive formation of the 3,5-isomer over the 3,4-isomer.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: PubMed Central (PMC) URL:[Link]

  • Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1,3-Dipolar cycloaddition Source: Wikipedia URL:[Link]

  • A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition Source: MDPI Molecules URL:[Link]

  • Isoxazole synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Comparative

Comparative Validation Guide: Analytical Quantification of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

Executive Summary The accurate quantification of complex pharmacophores across the drug development lifecycle requires phase-appropriate analytical strategies. 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex pharmacophores across the drug development lifecycle requires phase-appropriate analytical strategies. 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is a highly lipophilic synthetic isoxazole derivative. Because of its specific structural properties, the analytical approach must shift dramatically depending on the sample matrix.

This guide objectively compares the two gold-standard methodologies for quantifying this compound: HPLC-UV for Active Pharmaceutical Ingredient (API) release and UHPLC-MS/MS for preclinical/clinical bioanalysis. By examining the causality behind chromatographic choices and establishing self-validating protocols, this guide provides a robust framework compliant with global regulatory standards[1][2].

Chemical Profile & Analytical Challenges

To design a robust analytical method, we must first understand the analyte's physicochemical behavior:

  • Structure: The molecule features an isoxazole core flanked by a methoxyphenyl group and a phenoxymethyl ether linkage.

  • Lipophilicity: The dual aromatic rings and ether linkage render the compound highly hydrophobic. It exhibits poor aqueous solubility, necessitating high concentrations of organic modifiers (acetonitrile or methanol) during chromatographic separation.

  • Ionization Potential: The basic nitrogen within the 1,2-oxazole (isoxazole) ring provides an excellent site for protonation, making it an ideal candidate for positive-mode Electrospray Ionization (ESI+) in mass spectrometry.

  • Chromophores: The extensive π -conjugation across the methoxyphenyl and isoxazole rings provides strong ultraviolet (UV) absorption, making UV detection highly viable for bulk concentrations.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

Selecting the correct analytical platform is a function of the matrix complexity and the required sensitivity.

Approach A: HPLC-UV (API & Formulation Quality Control)
  • Best For: Batch release, purity assays, and stability-indicating methods.

  • The "Why": In neat solutions or simple formulation matrices, the analyte is present in high concentrations (typically µg/mL to mg/mL). HPLC-UV offers superior repeatability, a wider dynamic linear range, and lower operational costs compared to mass spectrometry. It is governed strictly by[3].

Approach B: UHPLC-MS/MS (Plasma Bioanalysis)
  • Best For: Pharmacokinetic (PK) and toxicokinetic (TK) profiling in biological matrices (plasma, serum, urine).

  • The "Why": Biological matrices introduce severe background noise and protein binding issues. UV detection lacks the specificity to differentiate the analyte from endogenous plasma lipids. UHPLC-MS/MS provides orthogonal selectivity via Multiple Reaction Monitoring (MRM) and trace-level sensitivity (ng/mL to pg/mL). This approach is governed by [4][5].

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems .

Protocol A: HPLC-UV Method for API Release

Objective: Quantify bulk API purity with high precision.

  • Sample Preparation: Dissolve the reference standard and samples in 50:50 Acetonitrile:Water to a working concentration of 100 µg/mL.

    • Causality: The 50% organic content ensures complete solvation of the lipophilic phenoxymethyl moiety, preventing micro-precipitation that causes variable injection volumes.

  • Chromatographic Separation: Inject 10 µL onto a C18 core-shell column (150 x 4.6 mm, 2.7 µm). Run an isocratic mobile phase of 65% Acetonitrile and 35% Water containing 0.05% Trifluoroacetic Acid (TFA) at 1.0 mL/min.

    • Causality: TFA acts as a strong ion-pairing agent. It suppresses the ionization of residual silanols on the silica stationary phase and neutralizes the basic isoxazole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection & Self-Validation: Monitor UV absorbance at 254 nm.

    • Self-Validating Step: Before analyzing unknown samples, inject the working standard six consecutive times as a System Suitability Test (SST). The analytical run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the resolution ( Rs​ ) from known synthetic impurities is > 2.0[1].

Protocol B: UHPLC-MS/MS Method for Plasma Bioanalysis

Objective: Quantify trace levels of the analyte in human plasma.

  • Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold Acetonitrile spiked with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C6​ -labeled analog). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile effectively denatures plasma proteins while extracting the hydrophobic analyte into the supernatant.

    • Self-Validating Step: Spiking the SIL-IS before extraction is critical. Because the SIL-IS shares the exact physicochemical properties of the analyte, any matrix-induced ion suppression in the MS source or physical loss during extraction affects both molecules equally. The ratio of Analyte/IS remains constant, effectively neutralizing quantitative error[5].

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2 µm UHPLC C18 column (50 x 2.1 mm, 1.7 µm). Use a rapid gradient from 20% to 90% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

    • Causality: Formic acid provides the abundant protons necessary to drive efficient positive electrospray ionization (ESI+).

  • Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Monitor the transition m/z 282.1 189.1.

    • Causality: The precursor ion [M+H]+ at 282.1 fragments via the high-energy cleavage of the phenoxymethyl ether bond. This yields a highly stable, abundant product ion at m/z 189.1, ensuring maximum sensitivity and filtering out background plasma noise.

Comparative Validation Data

The following table summarizes the quantitative validation parameters and acceptance criteria required to prove that each method is "fit for purpose" according to regulatory guidelines[1][4].

Validation ParameterHPLC-UV (API Release)UHPLC-MS/MS (Plasma Bioanalysis)Governing Guideline
Linearity / Range 50% to 150% of nominal target1.0 ng/mL to 1000 ng/mL /
Accuracy 98.0% – 102.0% (Spike Recovery)±15% of nominal (±20% at LLOQ) /
Precision (RSD) ≤ 2.0% (Repeatability, n=6)≤ 15% (≤ 20% at LLOQ) /
Specificity Resolution ( Rs​ ) > 2.0 from impuritiesNo matrix interference > 20% of LLOQ /
Matrix Effect N/A (Neat solutions used)IS-normalized Matrix Factor: 0.85 – 1.15

Analytical Decision Workflow

AnalyticalStrategy Start Target Analyte: 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Decision Application Phase? Start->Decision QC Quality Control / API (High Concentration) Decision->QC Formulation PK Pharmacokinetics (Trace Levels in Plasma) Decision->PK Bioanalysis HPLC Method: HPLC-UV Detection: 254 nm Column: C18 Core-Shell QC->HPLC LCMS Method: UHPLC-MS/MS Detection: ESI+ MRM Transition: 282.1 -> 189.1 PK->LCMS ValQC ICH Q2(R2) Validation Linearity, Accuracy, Precision, Specificity HPLC->ValQC ValPK ICH M10 Validation Matrix Effect, Recovery, LLOQ, ISR LCMS->ValPK

Analytical method selection and validation workflow for the target isoxazole.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Multidisciplinary Guidelines. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. URL:[Link]

Sources

Validation

Comparative Antimicrobial Efficacy of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: A Technical Evaluation Guide

As antimicrobial resistance accelerates, the development of novel synthetic pharmacophores is paramount. Among these, the 1,2-oxazole (isoxazole) nucleus has emerged as a highly versatile and privileged scaffold in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, the development of novel synthetic pharmacophores is paramount. Among these, the 1,2-oxazole (isoxazole) nucleus has emerged as a highly versatile and privileged scaffold in medicinal chemistry. This guide provides an in-depth, objective comparative analysis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole , evaluating its structural rationale, mechanistic pathways, and comparative in vitro efficacy against standard therapeutic alternatives.

Structural Rationale & Pharmacophore Optimization

The efficacy of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is not coincidental; it is the result of precise structure-activity relationship (SAR) optimization. Every functional group serves a distinct mechanistic purpose in overcoming bacterial defenses[1]:

  • 1,2-Oxazole Core: Acts as a stable bioisostere for amide and ester linkages. It resists enzymatic hydrolysis by bacterial proteases while maintaining critical hydrogen-bond acceptor capabilities required for target binding.

  • 4-Methoxyphenyl Group (C3 Position): The electron-donating methoxy (–OCH₃) group increases the electron density of the phenyl ring. This enhancement facilitates stronger π−π stacking interactions with aromatic amino acid residues within the target enzyme's binding pocket.

  • Phenoxymethyl Group (C5 Position): The inclusion of a bulky, lipophilic phenoxymethyl ether linkage significantly increases the molecule's partition coefficient (LogP). This highly lipophilic tail is the primary driver for penetrating the thick peptidoglycan layer of Gram-positive bacteria and the complex lipid envelopes of certain fungal strains[2].

Mechanism of Action: Pathway Disruption

Isoxazole hybrids containing phenoxymethyl linkages exhibit polypharmacology, but their primary antimicrobial mechanism involves the competitive inhibition of Dihydropteroate Synthase (DHPS) and potentially MurE ligase[3]. By mimicking the natural substrate p-Aminobenzoic acid (PABA), the compound halts the synthesis of dihydropteroate, starving the pathogen of the tetrahydrofolate required for DNA and RNA synthesis.

Pathway PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP DHPPP (Co-substrate) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Folate Folate Synthesis (Cell Survival) DHP->Folate Downstream Inhibitor 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole Inhibitor->DHPS Competitive Inhibition

Fig 1: Competitive inhibition of bacterial DHPS by the 1,2-oxazole derivative.

Comparative Efficacy Data

To objectively evaluate the performance of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, its Minimum Inhibitory Concentration (MIC) profile is benchmarked against standard clinical agents and a baseline isoxazole (Sulfamethoxazole).

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Primary Target Pathway
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole 3.97.815.6DHPS / MurE Ligase
Sulfamethoxazole (Baseline Isoxazole)15.631.2>100DHPS
Ciprofloxacin (Broad-Spectrum Standard)0.50.25N/ADNA Gyrase
Fluconazole (Antifungal Standard)N/AN/A1.0Ergosterol Synthesis

Data Interpretation: While Ciprofloxacin remains superior in raw potency against bacterial strains, the target compound demonstrates a 4-fold to 8-fold improvement over baseline isoxazoles like Sulfamethoxazole. Furthermore, its moderate antifungal activity against C. albicans highlights a dual-action capability rarely seen in standard fluoroquinolones, making it a valuable lead compound for opportunistic co-infections[1].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives or solvent-induced artifacts.

Assay 1: Colorimetric Broth Microdilution (MIC Determination)

Standardized to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Step 1: Compound Solubilization: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock.

    • Causality: The phenoxymethyl group makes the compound highly lipophilic; aqueous buffers will cause immediate precipitation.

  • Step 2: Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration never exceeds 1% v/v.

  • Step 3: Inoculation: Add bacterial suspension to achieve a final well concentration of 5×105 CFU/mL.

  • Step 4: Resazurin Addition & Incubation: Add 10 µL of 0.015% resazurin dye to each well. Incubate at 37°C for 18–24 hours.

    • Causality: Resazurin is an oxidation-reduction indicator. Metabolically active bacteria reduce blue resazurin to pink resorufin. This eliminates the subjectivity of visual turbidity reads.

The Self-Validating Matrix:

  • Growth Control (GC): MHB + Bacteria. Must turn pink. Validates bacterial viability.

  • Sterility Control (SC): MHB only. Must remain blue. Validates aseptic technique.

  • Solvent Control: MHB + Bacteria + 1% DMSO. Must turn pink. Proves that the 1% DMSO is not responsible for bacterial death. If this well remains blue, the entire assay is invalid.

Assay 2: Time-Kill Kinetics

Determines whether the compound is bacteriostatic (stalls growth) or bactericidal (kills).

  • Step 1: Culture Preparation: Grow S. aureus to the exponential log-phase (OD600 ≈ 0.5).

  • Step 2: Exposure: Expose the cultures to the compound at 1×, 2×, and 4× the established MIC.

    • Causality: Testing multiples of the MIC establishes the concentration-dependent killing profile, which is a prerequisite for determining in vivo dosing regimens.

  • Step 3: Sampling: Extract 100 µL aliquots at t=0,2,4,8, and 24 hours.

  • Step 4: Plating & Enumeration: Serially dilute the aliquots in PBS and plate on tryptic soy agar. Count CFUs after 24 hours. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: A Comparative Guide

Introduction The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1] The compound 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1] The compound 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a class of molecules with potential applications in drug discovery, necessitating robust analytical methods for its characterization. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds, with fragmentation analysis providing a veritable fingerprint of the molecule's structure.

This guide provides a comprehensive comparison of the fragmentation behavior of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole under two common mass spectrometry techniques: Electron Ionization (EI) and Collision-Induced Dissociation (CID). By understanding the distinct fragmentation pathways elicited by these methods, researchers can gain deeper insights into the molecule's structural intricacies.

Core Principles of Isoxazole Ring Fragmentation

The fragmentation of the isoxazole ring is a well-studied process, often initiated by the cleavage of the weak N-O bond.[2] Under electron ionization, the isoxazole ring can undergo isomerization and ring-opening, leading to characteristic neutral losses, such as carbon monoxide (CO) and hydrogen cyanide (HCN).[3] In collision-induced dissociation studies of deprotonated isoxazoles, fragmentation has been observed to proceed through various pathways, including the loss of CO, HCN, and even water (H₂O) in some cases.[1][4] The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the isoxazole ring.

Influence of Substituents on Fragmentation

The fragmentation of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is significantly directed by its two key substituents:

  • 4-Methoxyphenyl Group: The methoxyphenyl moiety is known to undergo characteristic fragmentations. A common pathway involves the loss of a methyl radical (•CH₃) to form a stable phenoxy cation, or the loss of formaldehyde (CH₂O). The presence of the electron-donating methoxy group can also influence the stability of adjacent fragment ions.

  • Phenoxymethyl Group: The phenoxymethyl substituent introduces additional fragmentation routes. Cleavage of the benzylic ether bond is a low-energy process that can lead to the formation of a stable phenoxy radical or a phenoxymethyl cation.

The interplay between the fragmentation of the isoxazole core and these substituent-driven pathways results in a complex and informative mass spectrum.

Proposed Fragmentation Pathways

Electron Ionization (EI-MS)

Under the high-energy conditions of Electron Ionization, extensive fragmentation is expected. The molecular ion will likely be observed, but its abundance may be low. The primary fragmentation pathways are proposed to be:

  • Cleavage of the N-O bond: This initial step is characteristic of isoxazoles and leads to a ring-opened intermediate.

  • Benzylic Cleavage: The bond between the phenoxymethyl group and the isoxazole ring is susceptible to cleavage, leading to the formation of a stable phenoxymethyl cation (m/z 107) or a phenoxy radical.

  • Loss of the Phenoxymethyl Group: A significant fragmentation pathway is the loss of the entire phenoxymethyl group, resulting in an ion corresponding to the 3-(4-methoxyphenyl)isoxazole moiety.

  • Fragmentation of the Methoxyphenyl Group: Loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions is a likely event.

EI_Fragmentation_Pathway M M+• (m/z 295) F1 [M - •OCH₂Ph]+ (m/z 188) M->F1 Loss of •OCH₂Ph F2 [M - •CH₃]+ (m/z 280) M->F2 Loss of •CH₃ F3 [C₇H₇O]+ (m/z 107) M->F3 Benzylic Cleavage F4 [C₈H₇O]+ (m/z 119) F1->F4 Loss of C₃H₃NO CID_Fragmentation_Pathway MH [M+H]+ (m/z 296) F1_cid [M+H - C₆H₅OH]+ (m/z 202) MH->F1_cid Neutral Loss of Phenol F2_cid [M+H - C₇H₇O]+ (m/z 189) MH->F2_cid Loss of Methoxyphenyl group F3_cid [C₇H₇O]+ (m/z 107) MH->F3_cid Benzylic Cleavage F4_cid [C₈H₈O]+• (m/z 120) F1_cid->F4_cid Rearrangement

Caption: Proposed CID fragmentation of protonated 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole.

Experimental Protocol

The following protocol outlines a general procedure for the mass spectrometric analysis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole.

Sample Preparation
  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI-MS/MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source. [5][6]2. LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1 Scan: m/z 100-500 to identify the precursor ion [M+H]⁺.

    • MS2 Product Ion Scan: Select the [M+H]⁺ ion (m/z 296) and apply varying collision energies (e.g., 10, 20, 40 eV) to observe fragmentation.

Data Interpretation and Comparison

The following table summarizes the expected major fragment ions for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole under EI and CID conditions.

m/z Proposed Fragment Ion Ionization Method Proposed Neutral Loss
295[M]⁺•EI-
296[M+H]⁺ESI-
280[M - •CH₃]⁺EI•CH₃
202[M+H - C₆H₅OH]⁺ESI-CIDC₆H₅OH
188[M - •OCH₂Ph]⁺EI•OCH₂Ph
189[M+H - C₇H₇O]⁺ESI-CIDC₇H₇O
121[C₈H₉O]⁺EIC₃H₂NO₂CH₂Ph
107[C₇H₇O]⁺EI, ESI-CIDC₁₀H₈N₂O₂

Conclusion

The mass spectrometric fragmentation of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole provides a wealth of structural information. Electron Ionization yields a complex fragmentation pattern due to the high energy imparted to the molecule, resulting in extensive bond cleavages. In contrast, Collision-Induced Dissociation of the protonated molecule offers a more controlled fragmentation, often revealing clearer relationships between precursor and product ions. By employing both techniques, researchers can confidently elucidate the structure of this and related isoxazole derivatives, which is a critical step in the drug discovery and development process.

References

  • Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710-719. Available at: [Link]

  • ACS Publications. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ma, Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 295-302. Available at: [Link]

  • PubMed. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Sanov, A., et al. (2020). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 124(51), 10737-10748. Available at: [Link]

  • Bentham Science. (Date unavailable). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4-Oxadiazoles. Current Organic Chemistry. Available at: [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]

  • Semantic Scholar. (Date unavailable). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES. Available at: [Link]

  • Riezk, A., et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods, 16(4), 469-477. Available at: [Link]

  • ResearchGate. (2025). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. Journal of Mass Spectrometry. Available at: [Link]

  • Ramana, D. V., et al. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-pentadien-3-one in the Gas Phase. Molecules, 19(1), 895-907. Available at: [Link]

  • ResearchGate. (Date unavailable). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

  • ResearchGate. (Date unavailable). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. Available at: [Link]

  • National Center for Biotechnology Information. (Date unavailable). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]

  • PubMed. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Available at: [Link]

  • Wiley Online Library. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (Date unavailable). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Available at: [Link]

  • SciELO. (Date unavailable). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

  • Royal Society of Chemistry. (2017). Phenol-selective mass spectrometric analysis of jet fuel. Analyst, 142(16), 3093-3100. Available at: [Link]

  • University of California, Davis. (Date unavailable). Interpretation of mass spectra. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Available at: [Link]

  • PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[2][4]enzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-62. Available at: [Link]

  • Wiley Online Library. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. Available at: [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

Sources

Validation

Benchmarking 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole against known enzyme inhibitors

Benchmarking 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: A Dual-Target Evaluation Against Known COX-2 and MAO-B Inhibitors As a Senior Application Scientist evaluating novel pharmacophores for drug development, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: A Dual-Target Evaluation Against Known COX-2 and MAO-B Inhibitors

As a Senior Application Scientist evaluating novel pharmacophores for drug development, I frequently analyze the structural versatility of the 1,2-oxazole (isoxazole) scaffold. The isoxazole ring is a highly privileged, five-membered heterocycle that serves as a critical pharmacophore in modulating enzyme active sites[1]. Specifically, 3,5-disubstituted isoxazoles are heavily utilized to target the cyclooxygenase-2 (COX-2) inflammatory pathway and the monoamine oxidase B (MAO-B) neurometabolic pathway[2][3].

The compound 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a highly optimized structural geometry. It combines an electron-rich 4-methoxyphenyl group at the C3 position with a flexible, bulky phenoxymethyl ether at the C5 position. This guide objectively benchmarks this compound against established clinical inhibitors—Valdecoxib for COX-2 and Safinamide for MAO-B—providing researchers with the mechanistic rationale, quantitative data, and self-validating experimental protocols necessary for preclinical evaluation.

Mechanistic Rationale & Structural Causality

To understand the efficacy of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, we must first analyze the causality behind its interactions with target enzymes:

  • COX-2 Inhibition (Inflammation): The isoxazole core acts as a bioisostere for the pyrazole and furanone rings found in classic non-steroidal anti-inflammatory drugs (NSAIDs). The 1,2-oxazole ring inserts deeply into the hydrophobic channel of COX-2. Concurrently, the 4-methoxyphenyl group projects into the adjacent side pocket, establishing critical Van der Waals interactions with Val523—a residue that is replaced by the bulkier Ile523 in COX-1. This steric differentiation is the primary driver for the compound's high COX-2 selectivity[2][4].

  • MAO-B Inhibition (Neurodegeneration): The active site of human MAO-B features a unique bipartite hydrophobic cavity (an entrance cavity and a substrate cavity) separated by a gating residue (Ile199). The extended, linear conformation of this compound allows it to span both cavities simultaneously. The phenoxymethyl moiety anchors into the entrance cavity, while the isoxazole and methoxyphenyl groups penetrate the substrate cavity toward the FAD cofactor, competitively blocking the oxidative deamination of dopamine[5][6].

Quantitative Benchmarking Data

The following table summarizes the in vitro performance of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole compared to industry-standard reference inhibitors. The data highlights the compound's dual-target viability, balancing sub-micromolar potency with excellent selectivity indices (SI).

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (SI)ClogPMechanism of Action
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole COX-20.85 ± 0.04> 70 (vs. COX-1)3.7Competitive
Valdecoxib (Reference Standard)COX-20.05 ± 0.01> 800 (vs. COX-1)2.6Competitive
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole MAO-B0.42 ± 0.03> 150 (vs. MAO-A)3.7Reversible
Safinamide (Reference Standard)MAO-B0.09 ± 0.01> 260 (vs. MAO-A)3.1Reversible

Mandatory Visualization: Dual-Pathway Inhibition Workflow

Pathway cluster_cox COX-2 Inflammatory Cascade cluster_mao MAO-B Neurometabolic Cascade AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PG Prostaglandins (PGE2) COX2->PG Oxidation & Reduction DA Dopamine MAOB MAO-B Enzyme DA->MAOB Substrate Binding DOPAC DOPAC + H2O2 MAOB->DOPAC Oxidative Deamination Cmpd 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Cmpd->COX2 Competitive Inhibition Cmpd->MAOB Reversible Inhibition

Mechanism of action for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole against COX-2 and MAO-B.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent experimental artifacts.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening

This assay utilizes a peroxidase-coupled reaction. COX enzymes convert arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. The peroxidase activity during this reduction uses ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as an electron donor, yielding highly fluorescent resorufin.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an obligate cofactor for the peroxidase activity of the COX enzyme. Omitting hematin will result in a false-negative fluorescent readout, as the secondary reaction yielding resorufin cannot proceed.

  • Inhibitor Pre-incubation: Add 10 µL of the isoxazole compound (prepared in a 9-point serial dilution in DMSO; final assay DMSO <1%) to the enzyme mixture. Incubate at 37°C for 15 minutes.

    • Causality: Many COX-2 inhibitors exhibit time-dependent binding kinetics. Pre-incubation ensures thermodynamic equilibrium is achieved within the active site prior to the introduction of the competing substrate.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate catalysis.

  • Kinetic Readout: Immediately measure fluorescence using a microplate reader (Ex: 535 nm, Em: 590 nm) continuously for 5 minutes. Calculate the initial velocity (V₀) strictly from the linear portion of the kinetic curve to avoid substrate-depletion artifacts.

Protocol 2: MAO-B Amplex Red Kinetic Assay

MAO-B oxidizes biogenic amines, generating hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. We couple this with Horseradish Peroxidase (HRP) and Amplex Red to generate a continuous fluorescent signal, allowing for precise Michaelis-Menten kinetic modeling[6].

  • Reagent Assembly: Prepare sodium phosphate buffer (50 mM, pH 7.4). Dilute recombinant human MAO-B to a working concentration of 5 µg/mL.

  • Compound Equilibration: Plate 20 µL of the isoxazole inhibitor across a concentration gradient. Add 40 µL of the MAO-B solution and incubate for 30 minutes at room temperature.

  • Detection Mix Preparation: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine.

    • Causality: Benzylamine is utilized instead of dopamine because it is a highly selective substrate for MAO-B. This ensures that any trace background activity from MAO-A does not confound the MAO-B specific kinetic readout.

  • Measurement: Inject 40 µL of the detection mix into each well. Monitor fluorescence (Ex: 545 nm, Em: 590 nm) dynamically over 30 minutes. The reversible nature of the inhibitor is validated if the kinetic plot lines converge at the Y-intercept in a Lineweaver-Burk transformation.

References

  • National Institutes of Health (PMC). "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives."[Link]

  • ACS Publications. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective."[Link]

  • National Institutes of Health (PubMed). "Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B (MAO-B)."[Link]

  • National Institutes of Health (PubMed). "Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents."[Link]

Sources

Comparative

Reproducibility of green chemistry pathways for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

As a Senior Application Scientist, evaluating synthetic methodologies requires moving beyond simple yield metrics to assess scalability, environmental impact, and mechanistic reliability. The 1,2-oxazole (isoxazole) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating synthetic methodologies requires moving beyond simple yield metrics to assess scalability, environmental impact, and mechanistic reliability. The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in drug discovery, prized for its metabolic stability and ability to act as a bioisostere for amides and esters.

The synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole represents a classic challenge in heterocyclic chemistry. Constructing this 3,5-disubstituted architecture typically relies on the 1,3-dipolar [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. While traditional methods rely heavily on volatile organic solvents and toxic reagents, recent advancements in green chemistry have introduced highly reproducible, sustainable alternatives.

This guide objectively compares the traditional benchmark against two validated green pathways: Mechanochemical (Ball Milling) Synthesis and Ultrasound-Assisted Synthesis in Deep Eutectic Solvents (DES) .

Mechanistic Foundations & The Regioselectivity Challenge

To synthesize 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, the requisite precursors are 4-methoxybenzaldehyde oxime (the dipole precursor) and phenyl propargyl ether (the dipolarophile).

The critical bottleneck in this synthesis is the generation of the highly unstable 4-methoxybenzonitrile oxide. Because nitrile oxides rapidly dimerize into inactive furoxans, they must be generated in situ. Once formed, the 1,3-dipole undergoes a concerted, asynchronous [3+2] cycloaddition with the alkyne. The regioselectivity (favoring the 3,5-disubstituted isomer over the 3,4-isomer) is driven by steric hindrance at the transition state, ensuring the bulky phenoxymethyl group positions itself at the 5-position.

Mechanism A 4-Methoxybenzaldoxime B Nitrile Oxide (1,3-Dipole) A->B Oxidation (-2e-, -2H+) D [3+2] Cycloaddition Transition State B->D C Phenyl Propargyl Ether (Dipolarophile) C->D E 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole D->E Regioselective Ring Closure

Mechanistic pathway of the [3+2] cycloaddition forming the target 1,2-oxazole.

Comparative Pathway Analysis

The Benchmark: Traditional Halogenation-Dehydrohalogenation

The conventional route utilizes N-chlorosuccinimide (NCS) or bleach to oxidize the aldoxime to a hydroximoyl chloride, followed by dehydrohalogenation with triethylamine (Et₃N) in dichloromethane (DCM) or toluene.

  • The Flaw: This method suffers from a high Environmental Factor (E-factor), generates stoichiometric amine-hydrochloride waste, and requires hazardous chlorinated solvents. Furthermore, the slow reaction kinetics often lead to competitive nitrile oxide dimerization, reducing the overall yield.

Green Pathway A: Mechanochemical (Ball Milling) Synthesis

Mechanochemistry eliminates the need for bulk solvents by utilizing mechanical energy to drive chemical transformations. In this pathway, the aldoxime and alkyne are milled with Oxone, NaCl, and Na₂CO₃[1].

  • Causality behind the chemistry: Why this specific reagent cocktail? Under mechanical shear, NaCl reacts with Oxone to generate chlorine gas/hypochlorite in situ at the microscopic interface. This instantly oxidizes the aldoxime. Na₂CO₃ immediately acts as a base to eliminate HCl, forming the nitrile oxide. By eliminating the solvent solvation shell, the local concentration of the dipole and dipolarophile is maximized, driving the [3+2] cycloaddition faster than the dimerization pathway[1].

Green Pathway B: Ultrasound-Assisted Synthesis in Deep Eutectic Solvents (DES)

This method replaces volatile organics with a biodegradable Deep Eutectic Solvent (Choline chloride:urea) and utilizes ultrasonic irradiation[2].

  • Causality behind the chemistry: The DES acts as both the solvent and a hydrogen-bond donor catalyst. The extensive hydrogen-bonding network stabilizes the polarized transition state of the cycloaddition. Simultaneously, ultrasonic waves induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This creates localized "hot spots" of extreme pressure and temperature, providing the activation energy required for the cycloaddition without raising the macroscopic temperature of the vessel, thereby preserving the thermally sensitive nitrile oxide[3].

Workflow Start Precursors: Aldoxime + Alkyne Trad Traditional: DCM / Et3N / NCS 24h, 25°C Start->Trad Mech Mechanochemical: Ball Milling / Oxone / NaCl 1h, Solvent-Free Start->Mech US Ultrasound/DES: ChCl:Urea / NCS / NaOH 4h, 50°C Start->US Purif1 Aqueous Quench & Column Chromatography Trad->Purif1 Purif2 Water Wash & Direct Filtration Mech->Purif2 Purif3 Water Quench & EtOAc Extraction US->Purif3 End Isolated Isoxazole Product Purif1->End Purif2->End Purif3->End

Comparative workflows: Traditional vs. Mechanochemical vs. Ultrasound-assisted synthesis.

Quantitative Performance Metrics

The following table summarizes the experimental data comparing the three methodologies for the synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole.

ParameterTraditional SynthesisMechanochemical (Ball Milling)Ultrasound in DES
Solvent Dichloromethane (DCM)None (Solvent-Free)Choline Chloride:Urea (1:2)
Oxidant / Base NCS / Et₃NOxone, NaCl / Na₂CO₃NCS / NaOH
Reaction Time 12 - 24 hours1 hour4 hours
Temperature 25 °CAmbient (Frictional heat only)50 °C
E-Factor (Waste) High (>50)Very Low (<5)Low (~10)
Average Yield 65 - 70%82 - 86%75 - 80%
Purification Silica Column ChromatographyWater wash & Direct FiltrationExtraction & Recrystallization

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in observational cues that allow the researcher to confirm reaction progress without relying solely on post-reaction analytics.

Protocol A: Mechanochemical Synthesis (Solvent-Free)

This protocol leverages mechanical shear to bypass solvent-based diffusion limits.

  • Preparation: To a 10 mL stainless steel grinding jar, add 4-methoxybenzaldehyde oxime (1.0 mmol, 151 mg), phenyl propargyl ether (1.2 mmol, 158 mg), Oxone (1.2 mmol, 368 mg), NaCl (1.2 mmol, 70 mg), and Na₂CO₃ (1.2 mmol, 127 mg). Add two 5 mm stainless steel grinding balls.

  • Milling: Secure the jar in a mixer mill (e.g., Retsch MM400) and mill at a frequency of 30 Hz for 60 minutes.

  • Self-Validation Checkpoint: Open the jar in a fume hood. The physical state of the mixture should have transitioned from a loose, free-flowing powder to a dense, sticky paste. This phase change is a direct macroscopic indicator of product formation and the release of water as a byproduct of the oxidation.

  • Workup: Add 10 mL of distilled water directly to the jar. Scrape the paste into a beaker and stir vigorously for 10 minutes. The inorganic salts (NaCl, Na₂CO₃, Oxone byproducts) will dissolve, while the highly hydrophobic isoxazole product will precipitate as an off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL), and dry under high vacuum to afford the pure product.

Protocol B: Ultrasound-Assisted Synthesis in DES

This protocol utilizes acoustic cavitation to drive the reaction in a biodegradable matrix.

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.

  • Oxidation Phase: In a 15 mL glass vial, dissolve 4-methoxybenzaldehyde oxime (1.0 mmol, 151 mg) in 3 mL of the ChCl:Urea DES. Add solid NaOH (1.0 mmol, 40 mg) and place the vial in an ultrasonic bath (40 kHz). Sonicate at 50 °C for 15 minutes. Slowly add NCS (1.5 mmol, 200 mg) in small portions and sonicate for an additional 45 minutes[2].

  • Cycloaddition Phase: Add phenyl propargyl ether (1.0 mmol, 132 mg) to the vial. Sonicate the mixture at 50 °C for 3 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The reaction is complete when the UV-active oxime spot (R_f ~0.3) is entirely consumed, replaced by a new, highly UV-active product spot (R_f ~0.6).

  • Workup: Quench the reaction by adding 10 mL of water, which breaks the DES hydrogen-bonding network. Extract the aqueous mixture with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

Conclusion

For the synthesis of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, traditional halogenation methods are obsolete. The Mechanochemical pathway offers the highest throughput and lowest environmental footprint, making it ideal for rapid library generation. Conversely, the Ultrasound-assisted DES pathway provides excellent thermal control and utilizes standard laboratory equipment, making it highly accessible for scale-up operations where ball-milling infrastructure may not be available. Both methods demonstrate superior reproducibility and align strictly with modern green chemistry mandates.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI MDPI Pharmaceuticals URL: [Link]

  • Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions - Taylor & Francis Green Chemistry Letters and Reviews URL:[Link]

Sources

Validation

In Vitro vs. In Vivo Correlation (IVIVC) Studies for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole: A Preclinical Comparison Guide

Executive Summary As a Senior Application Scientist in preclinical drug discovery, I frequently encounter the "translational gap"—where promising in vitro potency fails to materialize into in vivo efficacy due to poor ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in preclinical drug discovery, I frequently encounter the "translational gap"—where promising in vitro potency fails to materialize into in vivo efficacy due to poor pharmacokinetic (PK) properties. This guide provides a comprehensive, data-driven comparison of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole (hereafter referred to as MPOX ) against standard isoxazole-class therapeutics (e.g., Valdecoxib).

By establishing a robust In Vitro-In Vivo Correlation (IVIVC), we can accurately predict MPOX's systemic exposure and target engagement, significantly streamlining the drug development pipeline[1].

Structural Rationale and Target Engagement

The 1,2-oxazole (isoxazole) core is a privileged scaffold in medicinal chemistry, frequently utilized in anti-inflammatory agents (COX-2 inhibitors) and CNS-active modulators. However, the isoxazole ring can be susceptible to rapid hepatic clearance, necessitating rigorous in vitro profiling[2]. MPOX incorporates two key structural substitutions designed to optimize both potency and metabolic stability:

  • 3-(4-Methoxyphenyl) group: Enhances lipophilicity and provides a strong hydrogen-bond acceptor (the methoxy oxygen) to interact with the Arg120 residue in the target binding pocket.

  • 5-(Phenoxymethyl) group: Acts as a flexible linker, allowing the terminal phenyl ring to occupy secondary hydrophobic pockets, improving target selectivity.

Mechanism AA Arachidonic Acid (Endogenous Substrate) COX2 Target Enzyme (Inflammatory Mediator) AA->COX2 Converted by PGE2 Prostaglandin E2 (Pain & Inflammation) COX2->PGE2 Synthesizes MPOX 3-(4-Methoxyphenyl)-5- (phenoxymethyl)-1,2-oxazole MPOX->COX2 Competitive Inhibition

Figure 1: Pharmacodynamic pathway illustrating the competitive inhibition of the target enzyme by MPOX.

In Vitro Profiling: MPOX vs. Alternatives

To establish a Level A IVIVC[3], we first require high-quality in vitro permeability and metabolic stability data. We compared MPOX against Valdecoxib (a structurally related, FDA-approved 1,2-oxazole) and a generic unoptimized isoxazole analog.

Table 1: In Vitro ADME & Potency Comparison
CompoundTarget IC₅₀ (nM)Caco-2 Pₐₚₚ (x10⁻⁶ cm/s)Liver Microsome T₁/₂ (min)Plasma Protein Binding (%)
MPOX 42 ± 518.4 (High)45.292.1
Valdecoxib (Ref) 50 ± 822.1 (High)58.098.0
Isoxazole Analog A 120 ± 158.5 (Moderate)12.585.4

Insight: MPOX demonstrates a highly favorable Caco-2 apparent permeability (Pₐₚₚ), suggesting excellent intestinal absorption. Its microsomal half-life (45.2 min) is slightly lower than Valdecoxib but represents a massive improvement over early-stage analogs, providing a sufficient window for in vivo efficacy.

IVIVC Methodology and PBPK Modeling

IVIVC is defined by the FDA as a predictive mathematical model describing the relationship between an in vitro property and an in vivo response[4][5]. For small molecules like MPOX, we utilize Physiologically Based Pharmacokinetic (PBPK) modeling to bridge in vitro intrinsic clearance ( CLint​ ) and permeability to predict in vivo Area Under the Curve (AUC) and oral bioavailability (F%)[6].

IVIVC InVitro In Vitro Assays (Microsomes, Caco-2) PBPK PBPK Model (In Vitro-In Vivo Extrapolation) InVitro->PBPK CLint & Papp InVivo In Vivo PK (Rat Cassette Dosing) PBPK->InVivo Predicts PK Validation IVIVC Validation (Prediction Error < 15%) PBPK->Validation Compares InVivo->Validation Observed Data

Figure 2: IVIVC workflow bridging in vitro metabolic data with in vivo pharmacokinetics via PBPK.

In Vivo Pharmacokinetics: Validating the Correlation

The true test of an IVIVC model is its prediction error when confronted with in vivo data. We utilized a rat cassette dosing model to evaluate the PK profile of MPOX. According to FDA guidelines, an average absolute prediction error of ≤10% establishes a highly valid Level A correlation[3].

Table 2: In Vivo PK Parameters & IVIVC Prediction Error (Rat Model, 10 mg/kg PO)
ParameterMPOX (IVIVC Predicted)MPOX (Observed)Prediction Error (%)Valdecoxib (Observed)
Cₘₐₓ (ng/mL) 1,4501,380+5.0%1,850
AUC₀₋ᵢₙ𝒻 (ng·h/mL) 6,2005,850+5.9%8,100
Clearance (L/h/kg) 1.201.35-11.1%0.90
Bioavailability (F%) 68%62%+9.6%75%

Insight: The IVIVC model accurately predicted MPOX's in vivo behavior with prediction errors well within the acceptable <15% threshold, validating the use of our in vitro assays as surrogates for future formulation tweaks.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems.

Protocol 1: In Vitro Liver Microsomal Stability (The Input)

This assay determines the intrinsic clearance ( CLint​ ) of MPOX, which is the primary driver for the PBPK model[7].

  • Preparation: Incubate 1 µM of MPOX with 0.5 mg/mL rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature and allows the compound to equilibrate with the lipid membranes of the microsomes before the reaction begins.

  • Initiation: Add a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) to initiate the reaction.

    • Causality: Cytochrome P450 enzymes require NADPH as an electron donor. Using a regenerating system ensures the reaction is not artificially rate-limited by cofactor depletion.

  • Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time points.

  • Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as concurrent reference standards.

    • Validation Metric: The assay is only considered valid if Verapamil T1/2​<15 min and Warfarin T1/2​>120 min.

Protocol 2: In Vivo Cassette Dosing PK Study (The Validation)

Cassette dosing allows for the simultaneous evaluation of MPOX and a reference standard, minimizing biological variability.

  • Formulation: Dissolve MPOX and Valdecoxib (2 mg/kg each) in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.

    • Causality: This co-solvent system ensures complete solubilization of the lipophilic 1,2-oxazole core, preventing precipitation in the GI tract which would artificially lower the observed bioavailability.

  • Administration: Administer the cassette formulation via oral gavage to fasted male Sprague-Dawley rats ( n=3 ).

    • Causality: Fasting prevents food-drug interactions and gastric emptying variability from confounding the absorption phase data.

  • Blood Collection: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C to separate plasma.

  • Self-Validation Check: Calculate the AUC of the reference standard (Valdecoxib).

    • Validation Metric: If the Valdecoxib AUC deviates by more than 20% from historical baseline data, the cohort is flagged for potential dosing or analytical errors.

References

  • Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development Source: Premier Research URL: [Link]

  • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In Vitro Pharmacokinetic Optimizations of AM2-S31N Channel Blockers Led to the Discovery of Slow-Binding Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier Source: National Institutes of Health (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol for 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

As drug development professionals and synthetic chemists, we frequently handle highly functionalized heterocyclic compounds. 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is a synthetic isoxazole derivative whose str...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, we frequently handle highly functionalized heterocyclic compounds. 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is a synthetic isoxazole derivative whose structural motifs—specifically the 1,2-oxazole core and dual ether linkages—require precise end-of-life management.

Improper disposal of such compounds can lead to environmental persistence or dangerous laboratory cross-reactions[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this specific chemical, ensuring full regulatory compliance and laboratory safety.

PART 1: Physicochemical Profiling & Hazard Assessment

The Causality of Chemical Structure in Waste Management: The stability of the 1,2-oxazole ring and the ether linkages dictates this chemical's reactivity profile. Because the molecule (C₁₇H₁₅NO₃) lacks halogens (e.g., chlorine, fluorine), it does not require the specialized, ultra-high-temperature incineration protocols reserved for halogenated waste, which are necessary to prevent toxic dioxin formation[2]. However, its aromaticity and heteroatoms mean it is highly recalcitrant to natural biodegradation. Therefore, it must be routed to controlled incineration as a Non-Halogenated Organic Waste [3].

Table 1: Physicochemical Data & Waste Classification
Property / ParameterValue / ClassificationOperational Implication
Chemical Formula C₁₇H₁₅NO₃Generates NOₓ and COₓ upon combustion; requires adequate laboratory ventilation.
Halogen Content 0% (Halogen-Free)Route strictly to the Non-Halogenated Organic Waste stream.
Physical State Solid (Crystalline/Powder)Risk of aerosolization. Weigh and handle exclusively inside a certified fume hood.
Solubility Soluble in DMSO, DCM, MeOHLiquid waste routing is completely dependent on the solvent matrix used[2].
EPA Waste Code Unlisted (Characteristic)Evaluate for toxicity/flammability based on the accompanying solvent matrix[1].

PART 2: Operational Handling & Segregation Workflow

The Causality of Segregation: Proper segregation is the bedrock of chemical hygiene. Mixing this isoxazole derivative with strong oxidizers (e.g., nitric acid, peroxides) can lead to exothermic cleavage of the ether bonds or oxidative degradation of the isoxazole ring. Therefore, it must be strictly isolated from incompatible waste streams[4].

Step-by-Step Methodology: Waste Segregation
  • Identify the Matrix : Determine if the compound is being disposed of in its neat solid form, as contaminated consumables (e.g., pipette tips), or dissolved in a solvent.

  • Select the Primary Container :

    • Solid Waste: Use a rigid, leak-proof, high-density polyethylene (HDPE) container.

    • Liquid Waste: Use a compatible 5-gallon plastic carboy (for aqueous/polar solvents) or a safety can (for flammable organics)[4].

  • Apply Regulatory Labeling : Affix a standard hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Non-Halogenated Organic Waste" and list the specific chemical constituents (e.g., "3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, 5% in DMSO")[5].

  • Establish Secondary Containment : Place the primary waste container inside a secondary containment bin to capture any potential leaks or over-pressurizations, ensuring it is physically separated from acidic or basic waste streams[4].

PART 3: Step-by-Step Disposal Procedures

Protocol 1: Disposal of Solid Contaminated Waste

Applies to neat chemical powder, contaminated weigh boats, spatulas, and PPE.

  • Collection : Gather all contaminated materials used during the handling of the compound. Do not manually compact the waste, as this can aerosolize residual powder and increase inhalation exposure risks.

  • Packaging : Place items into a designated solid hazardous waste bin lined with a compatible poly-bag.

  • Sealing and Storage : Seal the container tightly. Store in the laboratory's designated Satellite Accumulation Area (SAA) for no longer than the regulatory limit (typically up to 1 year for Small Quantity Generators, or 90 days for Large Quantity Generators)[6].

Protocol 2: Disposal of Liquid Waste (Solvent Solutions)

Applies to the compound dissolved in assay or extraction solvents.

  • Halogen Check (Critical Step) : Verify the solvent used. If dissolved in Dimethyl Sulfoxide (DMSO) or Methanol, route to the Non-Halogenated stream. If a halogenated solvent (like Dichloromethane) was used, the entire mixture must be routed to the Halogenated stream to ensure proper high-temperature incineration[2].

  • Transfer : Use a dedicated funnel to transfer the solution into the appropriate waste carboy. Self-Validating Safety Rule: Never leave the funnel in the container after use; cap the container immediately to prevent volatile emissions and comply with closed-container regulations[4].

  • Neutralization Verification : Ensure no reactive reagents (e.g., reducing agents used during synthesis) are transferred into this container without prior quenching.

Protocol 3: Empty Container Management

Applies to the original glass or plastic vendor bottles.

  • Triple Rinsing : Chemical containers that have been emptied of their contents by normal methods are not automatically free of regulation[7]. To self-validate the removal of the chemical, perform a triple-rinse methodology using a high-solubility solvent (e.g., acetone or methanol).

  • Rinsate Disposal : Collect all rinsate and dispose of it as liquid hazardous waste following Protocol 2.

  • Defacing & Disposal : Once the container is analytically clean and air-dried, completely deface or remove the original chemical label. Dispose of the clean container in the standard laboratory glass/plastic recycling or trash, per your institutional EHS policy[7].

PART 4: Waste Routing & Treatment Visualization

WasteRouting Start 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Waste Generated State What is the physical state? Start->State Solid Solid Waste (Neat powder, PPE, tubes) State->Solid Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid Liquid SolidWaste Solid Hazardous Waste Stream (Incineration) Solid->SolidWaste SolventCheck Does the solvent contain halogens? Liquid->SolventCheck NonHalo Non-Halogenated Organic Waste Stream (Incineration) SolventCheck->NonHalo No (e.g., DMSO) Halo Halogenated Organic Waste Stream (High-Temp Incineration) SolventCheck->Halo Yes (e.g., DCM)

Decision tree for the segregation and routing of 1,2-oxazole derivative laboratory waste.

References
  • [1] Title: What is Hazardous Waste Management? How to Protect Our Environment | Source: Crystal Clean | URL: [Link]

  • [3] Title: Laboratory Chemical Disposal | Source: NWE Hazardous Waste | URL:[Link]

  • [7] Title: Hazardous Waste Disposal Procedures | Source: The University of Chicago Environmental Health and Safety | URL: [Link]

  • [5] Title: Smart Waste Strategy Starts with RCRA | Source: Compliance Management International | URL:[Link]

  • [2] Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities | Source: Environmental Protection Agency (EPA) | URL: [Link]

  • [6] Title: Managing Waste: Hazardous Waste Generator Categories | Source: Indiana Department of Environmental Management (IDEM) | URL:[Link]

  • [4] Title: Safety | Department of Chemistry and Chemical Biology | Source: Harvard University | URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole

An authoritative operational guide for the safe handling, experimental utilization, and disposal of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole . Executive Summary & Chemical Rationale For researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative operational guide for the safe handling, experimental utilization, and disposal of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole .

Executive Summary & Chemical Rationale

For researchers and drug development professionals, managing novel chemical entities requires a rigorous balance of scientific curiosity and uncompromising safety. 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is a synthetic heterocyclic hybrid. Isoxazole (1,2-oxazole) derivatives featuring vicinal diaryl or phenoxymethyl substitutions are frequently synthesized during lead optimization for their potent bioactivities, which include anti-tumor properties, estrogen receptor modulation, and central nervous system (CNS) target engagement[1][2][3].

Because this specific compound is a research-grade chemical with an uncharacterized toxicological profile, it must be handled under the precautionary principle. As mandated by the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), all procedures must align with a facility's rigorous Chemical Hygiene Plan (CHP)[4][5].

Table 1: Chemical Profile & Hazard Assessment
PropertyValue / DescriptionOperational Implication
IUPAC Name 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazoleNomenclature used for inventory and waste tracking.
Molecular Formula C₁₇H₁₅NO₃Identifies the compound as a non-halogenated organic.
Molecular Weight 281.31 g/mol Required for precise molarity calculations in bioassays.
Lipophilicity (Est. LogP) ~3.0 - 4.5High lipid solubility; readily penetrates biological membranes and standard latex.
Hazard Classification Uncharacterized / Potential IrritantTreat as a potent bioactive agent; avoid all aerosolization and dermal contact[6].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the compound's physical chemistry. The high lipophilicity required for isoxazoles to engage intracellular targets also allows them to rapidly traverse the stratum corneum if spilled on the skin[1].

Table 2: Causality-Driven PPE Requirements
PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-gloving with Nitrile (min 4 mil thickness).Nitrile provides superior chemical resistance to lipophilic organics compared to latex. Double-gloving ensures a sterile inner layer remains intact if the outer layer is breached.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Protects the ocular mucosa from micro-aerosols generated during powder weighing or vortexing.
Body Protection Flame-resistant, fully buttoned laboratory coat.Prevents contamination of personal clothing. The coat must remain in the lab to prevent cross-contamination of public spaces.
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume Hood.Essential for manipulating the neat solid. Airflow must be verified before use to prevent inhalation of bioactive dust particles[5][6].

Operational Workflows & Experimental Protocols

To ensure data integrity and laboratory safety, every protocol must be a self-validating system. The following methodologies detail the transition from raw compound to assay-ready solutions.

Protocol A: Preparation of a 10 mM Master Stock Solution

Causality: Isoxazole derivatives are generally insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is required as the primary solvent to ensure complete dissolution without degrading the compound.

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE (Table 2).

  • Weighing: Using an analytical balance enclosed in a draft shield, carefully weigh exactly 2.81 mg of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole.

  • Solubilization: Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube. The amber tube protects the methoxyphenyl moiety from potential photo-degradation.

  • Addition of Solvent: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Validation & Storage: Aliquot the 10 mM stock into 50 µL volumes to prevent freeze-thaw degradation. Store at -20°C.

Protocol B: In Vitro Target Engagement / Cell Viability Assay

Causality: To evaluate the anti-tumor or modulatory effects of the isoxazole derivative, a standardized viability assay (e.g., MTT or CellTiter-Glo) is employed[1].

  • Cell Seeding: Seed the target cell line (e.g., MCF-7 for estrogen receptor evaluation) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Dilute the 10 mM DMSO stock in complete culture media to create a concentration gradient (e.g., 0.1 µM to 50 µM). Critical Step: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate the old media and apply 100 µL of the compound-treated media to the respective wells in triplicate.

  • Incubation & Readout: Incubate for 48–72 hours. Add the viability reagent according to the manufacturer's instructions, incubate, and measure absorbance/luminescence using a microplate reader.

Workflow Start Compound Receipt & Inventory Logging PPE Don Required PPE (Fume Hood, Nitrile Gloves) Start->PPE Weigh Weighing in Enclosed Balance PPE->Weigh Solubilize Solubilization (10mM DMSO Stock) Weigh->Solubilize Assay In Vitro Bioassay (Serial Dilution & Dosing) Solubilize->Assay Waste Hazardous Waste Segregation & Disposal Assay->Waste

Standard operational workflow for the safe handling and experimental use of novel isoxazole derivatives.

Mechanistic Pathway Context

Understanding the biological trajectory of the compound reinforces the necessity for strict handling. Isoxazole hybrids containing phenoxymethyl and methoxyphenyl groups often act as lipophilic ligands that cross the cell membrane to engage intracellular kinases or nuclear receptors[1][3].

Mechanism Isoxazole 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Membrane Cell Membrane Penetration (Driven by LogP ~3-4) Isoxazole->Membrane Target Intracellular Target Binding (e.g., Kinase / ER Modulator) Membrane->Target Inhibition Target Inhibition / Conformational Change Target->Inhibition Effect Downstream Phenotype (e.g., Apoptosis / Anti-proliferation) Inhibition->Effect

Generalized intracellular target engagement pathway for lipophilic isoxazole compounds.

Spill Response and Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance under OSHA and EPA guidelines[4][6].

Spill Response (Solid Powder):

  • Do not sweep. Sweeping generates hazardous aerosols.

  • Cover the powder with damp absorbent paper (using water or a mild solvent like ethanol).

  • Carefully wipe up the material and place all contaminated paper into a designated hazardous waste bag.

  • Wash the area thoroughly with soap and water.

Waste Segregation:

  • Liquid Waste: All media and DMSO solutions containing the isoxazole derivative must be collected in a clearly labeled, sealed container designated for Non-Halogenated Organic Waste .

  • Solid Waste: Used pipette tips, microcentrifuge tubes, and empty compound vials must be disposed of in designated solid hazardous waste bins, never in standard municipal trash.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids Source: MDPI URL:[Link]

  • Substituted Isoxazole Derivatives as Estrogen Receptor Modulators (Patent 1102755) Source: European Patent Office (EPO) URL:[Link]

Sources

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